molecular formula C7H18ClN B1603481 N-Ethylpentan-3-amine hydrochloride CAS No. 39190-77-7

N-Ethylpentan-3-amine hydrochloride

Cat. No.: B1603481
CAS No.: 39190-77-7
M. Wt: 151.68 g/mol
InChI Key: XKKWLFNGNNPKGC-UHFFFAOYSA-N
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Description

N-Ethylpentan-3-amine hydrochloride is a useful research compound. Its molecular formula is C7H18ClN and its molecular weight is 151.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Ethylpentan-3-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Ethylpentan-3-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethylpentan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N.ClH/c1-4-7(5-2)8-6-3;/h7-8H,4-6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKWLFNGNNPKGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30598804
Record name N-Ethylpentan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39190-77-7
Record name N-Ethylpentan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: N-Ethylpentan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as an authoritative reference for the chemical characterization, synthesis, and handling of N-Ethylpentan-3-amine hydrochloride . It prioritizes experimental logic and self-validating protocols over generic descriptions.

Chemical Class: Aliphatic Secondary Amine Salt Primary Application: Organic Synthesis Intermediate, Ligand Precursor, Pharmacological Standard

Chemical Identity & Structural Analysis

Precise structural identification is critical due to the existence of close structural isomers (e.g., 3-ethylpentan-3-amine, a primary amine). This guide focuses strictly on the secondary amine isomer.

PropertySpecification
IUPAC Name N-Ethylpentan-3-amine hydrochloride
CAS Number 39190-77-7 (Free base related: 17839-26-8)
Molecular Formula C₇H₁₈ClN (Salt) / C₇H₁₇N (Base)
Molecular Weight 151.68 g/mol (HCl Salt)
SMILES CCC(CC)NCC.Cl
Structure Description A pentane chain substituted at the 3-position with a secondary amine group, which is further ethylated.[1][2][3][4] The nitrogen center is protonated and paired with a chloride counterion.
Structural Logic & Isomer Differentiation

Researchers must distinguish this compound from 3-ethylpentan-3-amine (CAS 56065-46-4).

  • Target Compound (Secondary Amine): Nitrogen is attached to C3 of pentane and an ethyl group.[2] (Reactivity: Nucleophilic, can be tertiary alkylated).

  • Isomer (Primary Amine): Nitrogen is attached to a quaternary carbon (3-ethyl-3-pentyl). (Reactivity: Sterically hindered primary amine).

Physicochemical Profile

The hydrochloride salt is preferred for storage and handling due to the volatility and oxidative instability of the free base.

ParameterValue / CharacteristicExperimental Note
Physical State White Crystalline SolidHygroscopic; store under desiccant.
Solubility High (Water, Ethanol, DMSO)Soluble in polar protic solvents due to ionic character.
Solubility (Organic) Low (Hexane, Toluene)Useful for precipitation purification.
Acidity (pKa) ~10.5 - 11.0 (Estimated)Typical for dialkylammonium ions.
Hygroscopicity Moderate to HighAbsorbs atmospheric moisture; affects weighing accuracy.

Synthesis & Production Protocol

The most robust route to N-Ethylpentan-3-amine is via Reductive Amination . Direct alkylation of 3-aminopentane with ethyl halides often leads to over-alkylation (tertiary amines/quaternary salts).

Reaction Pathway (Graphviz)

The following diagram illustrates the reductive amination logic using Sodium Cyanoborohydride (


) for selectivity.

G Ketone 3-Pentanone (Starting Material) Imine Imine Intermediate (Transient) Ketone->Imine Dehydration (Ti(OiPr)4 or Acid Cat.) Amine Ethylamine (Reagent) Amine->Imine ProductBase N-Ethylpentan-3-amine (Free Base) Imine->ProductBase Reduction (NaBH3CN / MeOH) FinalSalt HCl Salt (Final Product) ProductBase->FinalSalt HCl / Dioxane Precipitation

Caption: Stepwise synthesis via reductive amination to avoid poly-alkylation, followed by salt formation.

Detailed Methodology

Reagents: 3-Pentanone (1.0 eq), Ethylamine (2.0 M in THF, 1.2 eq), Sodium Cyanoborohydride (1.5 eq), Acetic Acid (cat.), Methanol (Solvent).[4]

  • Imine Formation:

    • Dissolve 3-pentanone in anhydrous Methanol.

    • Add Ethylamine solution and catalytic Acetic Acid (pH ~5-6).

    • Expert Insight: If reaction is sluggish, add Titanium(IV) isopropoxide (

      
      ) to scavenge water and drive imine formation.
      
  • Reduction:

    • Cool the mixture to 0°C.

    • Add

      
       portion-wise. (Caution: Generates HCN if acidified too strongly; maintain ventilation).
      
    • Allow to warm to Room Temperature (RT) and stir for 12-16 hours.

  • Workup (Free Base Isolation):

    • Quench with aqueous NaOH (1M) to pH >12.

    • Extract with Diethyl Ether (3x).

    • Wash organics with brine, dry over

      
      , and concentrate carefully (Free base is volatile).
      
  • Salt Formation (Crystallization):

    • Dissolve the crude oil in minimal dry Diethyl Ether.

    • Add 4M HCl in Dioxane dropwise at 0°C.

    • Filter the white precipitate. Recrystallize from Ethanol/Ether if necessary.

Analytical Characterization (Self-Validating)

To confirm identity and purity, the following spectral signatures must be observed.

Nuclear Magnetic Resonance (NMR)

Solvent: Deuterated Chloroform (


) or Methanol-

(

).
NucleusShift (δ ppm)MultiplicityIntegrationAssignment
¹H 0.95 - 1.05Triplet6HTerminal Methyls (Pentane chain)
¹H 1.35 - 1.45Triplet3HTerminal Methyl (Ethyl group)
¹H 1.60 - 1.80Multiplet4HMethylene groups (-CH₂-) of pentane
¹H 2.90 - 3.10Multiplet1HMethine (-CH-) at position 3
¹H 3.00 - 3.15Quartet2HMethylene (-CH₂-) of Ethyl group
¹H 9.20 - 9.50Broad Singlet2HAmmonium protons (

) - Disappears with D₂O shake

Validation Check: The key differentiator is the methine proton at position 3 (approx 3.0 ppm). If this is missing, you may have synthesized the tertiary carbon isomer (3-ethylpentan-3-amine).

Infrared Spectroscopy (FT-IR)
  • 2400–3000 cm⁻¹: Broad, strong absorption characteristic of Ammonium (

    
    ) N-H stretching.
    
  • ~1580–1600 cm⁻¹: N-H bending vibration.

  • No Carbonyl: Absence of peak at 1715 cm⁻¹ confirms complete reduction of 3-pentanone.

Handling, Safety & Stability

GHS Classification:

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[5][6][7]

    • H319: Causes serious eye irritation.[5][6][8]

    • H335: May cause respiratory irritation.[5][7][8]

Storage Protocol:

  • Hygroscopic: Store in a tightly sealed vial, preferably within a desiccator or under inert gas (Argon/Nitrogen).

  • Stability: Stable at room temperature if dry. Aqueous solutions may degrade over time; prepare fresh.

Experimental Safety:

  • When working with the free base, treat as a volatile, flammable amine (Use Fume Hood).

  • During synthesis,

    
     is toxic and generates cyanide gas in strong acid. Quench waste streams with bleach (sodium hypochlorite) before disposal.
    

References

  • PubChem. N-Ethylpentan-3-amine hydrochloride (Compound CID 19433827). National Library of Medicine. Accessed 2026.

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
  • Sigma-Aldrich. Safety Data Sheet: Amine Hydrochlorides (Generic). (Note: Specific isomer SDS is rare; general secondary amine salt protocols apply).

  • NIST Chemistry WebBook. Mass Spectrum of N-Ethyl-3-pentanamine.

Sources

Synthesis methods for N-Ethylpentan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of N-Ethylpentan-3-amine Hydrochloride

For inquiries, please contact: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for producing N-Ethylpentan-3-amine hydrochloride, a valuable secondary amine salt. The primary focus is on the reductive amination pathway, a modern and highly efficient method that offers superior selectivity and yield compared to traditional alkylation techniques. This document is intended for an audience of researchers, scientists, and professionals in drug development, offering a detailed exploration of the underlying chemical principles, step-by-step experimental protocols, and critical safety considerations. The guide explains the causality behind experimental choices, ensuring a deep understanding of the synthesis process.

Introduction and Strategic Overview

N-Ethylpentan-3-amine hydrochloride is a secondary amine salt with the chemical formula C₇H₁₈ClN.[1][2] Its structure, featuring a pentane backbone with an ethylamino group at the third carbon, makes it a useful building block in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals.[3] The hydrochloride salt form enhances the compound's stability and solubility, making it easier to handle and incorporate into subsequent reactions.[4]

The synthesis of secondary amines like N-Ethylpentan-3-amine has evolved from older, less specific methods to more controlled and efficient modern techniques. Historically, the synthesis might have relied on the direct alkylation of ammonia or a primary amine.[1] However, these methods often result in a mixture of primary, secondary, and tertiary amines, leading to significant purification challenges and lower yields of the desired product.[1][5]

This guide will focus on the superior method of reductive amination (also known as reductive alkylation). This approach converts a carbonyl group (in this case, a ketone) into an amine through an intermediate imine in a controlled, often one-pot, reaction.[5][6] This method is widely favored in contemporary organic synthesis for its high selectivity and its alignment with the principles of green chemistry.[6]

Physicochemical Properties
PropertyValueSource
IUPAC Name N-ethylpentan-3-amine;hydrochloride[2]
Molecular Formula C₇H₁₈ClN[1][2]
Molecular Weight 151.68 g/mol [1][2][7]
Appearance Typically a white crystalline solid[1]

Core Synthesis Pathway: Reductive Amination

The synthesis of N-Ethylpentan-3-amine is most effectively achieved via the reductive amination of 3-pentanone with ethylamine. This process occurs in two distinct, sequential mechanistic steps that can be performed in a single reaction vessel.[8]

  • Nucleophilic Addition & Dehydration: The primary amine (ethylamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone (3-pentanone). This forms a hemiaminal intermediate, which then undergoes dehydration to yield a stable imine (N-ethylpentan-3-imine).[6]

  • Reduction: The C=N double bond of the imine is then reduced to a C-N single bond to form the final secondary amine product, N-Ethylpentan-3-amine.[8]

Visualizing the Reductive Amination Workflow

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation 3-Pentanone 3-Pentanone Imine Intermediate Imine Intermediate 3-Pentanone->Imine Intermediate Nucleophilic Attack Ethylamine Ethylamine Ethylamine->Imine Intermediate N-Ethylpentan-3-amine N-Ethylpentan-3-amine Imine Intermediate->N-Ethylpentan-3-amine Reduction of C=N bond Reducing Agent Reducing Agent Reducing Agent->N-Ethylpentan-3-amine Final Product N-Ethylpentan-3-amine HCl N-Ethylpentan-3-amine->Final Product Protonation HCl HCl HCl->Final Product

Caption: Overall workflow for the synthesis of N-Ethylpentan-3-amine HCl.

Causality in Reagent Selection

The choice of reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent must selectively reduce the imine intermediate without reducing the starting ketone.

  • Sodium Cyanoborohydride (NaBH₃CN): This is a highly effective and commonly used reagent for this transformation.[5][8] It is less reactive than sodium borohydride (NaBH₄) and is stable in weakly acidic conditions, which are optimal for imine formation. Its selectivity for the protonated imine over the ketone carbonyl group makes it perfect for one-pot procedures.[6][9]

  • Catalytic Hydrogenation: An alternative reduction method involves using hydrogen gas with a metal catalyst, such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C).[10] This method is also highly effective and avoids the use of hydride reagents.

The final step involves converting the synthesized free amine into its hydrochloride salt. This is achieved by reacting the amine with hydrochloric acid.[1] This protonates the basic nitrogen atom, forming a stable, solid ammonium salt that is often easier to purify by recrystallization and handle than the volatile liquid amine.[11]

Visualizing the Reaction Mechanism

G ketone 3-Pentanone (Electrophile) hemiaminal Hemiaminal Intermediate ketone->hemiaminal Nucleophilic Attack amine Ethylamine (Nucleophile) amine->hemiaminal imine Imine Intermediate (N-ethylpentan-3-imine) hemiaminal->imine Dehydration (-H₂O) product_amine N-Ethylpentan-3-amine imine->product_amine Reduction (+ [H]) product_salt N-Ethylpentan-3-amine HCl product_amine->product_salt Protonation (+ HCl)

Caption: Mechanism of N-Ethylpentan-3-amine HCl synthesis via reductive amination.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the synthesis, purification, and salt formation of N-Ethylpentan-3-amine hydrochloride.

Protocol 1: Synthesis of N-Ethylpentan-3-amine via Reductive Amination

Materials:

  • 3-Pentanone

  • Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Methanol (or another suitable protic solvent)

  • Acetic Acid (glacial)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-pentanone (1.0 equivalent) in methanol.

  • Add ethylamine (1.1 equivalents) to the solution.

  • Acidify the mixture to a pH of approximately 6-7 by the dropwise addition of glacial acetic acid. This is crucial as imine formation is catalyzed by mild acid.

  • Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • In a separate container, carefully dissolve sodium cyanoborohydride (1.2 equivalents) in a small amount of methanol.

  • Slowly add the NaBH₃CN solution to the reaction mixture. Caution: Gas evolution (hydrogen) may occur.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction's progress using an appropriate technique (e.g., TLC or GC-MS).

  • Once the reaction is complete, carefully quench the excess reducing agent by slowly adding dilute HCl until gas evolution ceases.

  • Adjust the pH of the solution to >10 with a strong base (e.g., 2M NaOH) to deprotonate the amine.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Ethylpentan-3-amine as an oil.

Protocol 2: Purification and Hydrochloride Salt Formation

Procedure:

  • The crude N-Ethylpentan-3-amine can be purified by fractional distillation under reduced pressure.

  • Dissolve the purified amine in a minimal amount of a non-polar solvent, such as diethyl ether or ethyl acetate.[11]

  • Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether) dropwise with stirring.[11]

  • The N-Ethylpentan-3-amine hydrochloride will precipitate out of the solution as a white solid.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold diethyl ether to remove any unreacted starting material or impurities.

  • Dry the final product under vacuum to yield pure N-Ethylpentan-3-amine hydrochloride.

Safety and Hazard Considerations

Handling the chemicals involved in this synthesis requires strict adherence to safety protocols in a well-ventilated fume hood.

ChemicalHazards
3-Pentanone Flammable liquid and vapor. Causes eye irritation.
Ethylamine Extremely flammable gas. Causes severe skin burns and eye damage.
Sodium Cyanoborohydride Toxic if swallowed or in contact with skin. Releases toxic gas (hydrogen cyanide) upon contact with acid.[6]
Hydrochloric Acid Causes severe skin burns and eye damage. May cause respiratory irritation.
N-Ethylpentan-3-amine HCl May cause skin, eye, and respiratory irritation.[7]

Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Conclusion

The synthesis of N-Ethylpentan-3-amine hydrochloride is most reliably and efficiently achieved through reductive amination of 3-pentanone with ethylamine. This method provides high selectivity for the desired secondary amine, thereby minimizing the formation of byproducts and simplifying purification. The subsequent conversion to the hydrochloride salt yields a stable, crystalline solid suitable for further applications in research and development. This guide provides the necessary theoretical foundation and practical protocols for scientists to successfully perform this synthesis.

References

  • 21.6: Synthesis of Amines by Reductive Amination - Chemistry LibreTexts. (2020, August 26). Retrieved from [Link]

  • DE19529090A1 - Ethyl-propylamine prodn. used in agrochemicals prodn. - by reacting ethylamine with propionaldehyde in water-immiscible diluent, and catalytic hydrogenation of imine prod. - Google Patents.
  • N-ETHYL PROPYLAMINE - Ataman Kimya. Retrieved from [Link]

  • Cas 20193-20-8,N-Ethylpropylamine - LookChem. Retrieved from [Link]

  • CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
  • Reductive amination - Wikipedia. Retrieved from [Link]

  • N-Ethylpentan-3-amine hydrochloride | C7H18ClN | CID 19433827 - PubChem - NIH. Retrieved from [Link]

  • 3-Pentanamine, 3-ethyl-, hydrochloride | C7H18ClN | CID 3043701 - PubChem. Retrieved from [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved from [Link]

  • One-Pot Reductive Amination of Aldehydes and Ketones with α-Picoline-borane in Methanol, in Water, and in Neat Conditions. | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Retrieved from [Link]

Sources

An In-depth Technical Guide to N-Ethylpentan-3-amine hydrochloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylpentan-3-amine hydrochloride is a secondary amine salt with potential applications in medicinal chemistry and organic synthesis. Its structure, featuring a branched pentyl chain and an ethyl group on the nitrogen atom, imparts specific physicochemical properties that make it an interesting building block for the development of novel chemical entities. This guide provides a comprehensive overview of its chemical identity, synthesis, purification, analytical characterization, and potential applications, with a focus on providing practical insights for laboratory and developmental use.

Chemical Identity and Physicochemical Properties

  • IUPAC Name: N-ethylpentan-3-amine;hydrochloride[1]

  • Synonyms: N-ethyl-3-pentanamine hydrochloride, ethyl(pentan-3-yl)amine hydrochloride[1][2]

  • Molecular Formula: C₇H₁₈ClN[1]

  • Molecular Weight: 151.68 g/mol [1]

  • CAS Numbers: 39190-77-7, 151668-06-3[1]

Physicochemical Data Summary Table:

PropertyValueSource
Molecular FormulaC₇H₁₈ClN[1]
Molecular Weight151.68 g/mol [1]
AppearanceWhite to off-white crystalline solid (expected)General knowledge of amine hydrochlorides
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in water and polar organic solvents like methanol and ethanol (expected)General knowledge of amine hydrochlorides

Synthesis of N-Ethylpentan-3-amine hydrochloride

The synthesis of N-Ethylpentan-3-amine hydrochloride is a two-step process involving the formation of the free secondary amine, N-ethylpentan-3-amine, followed by its conversion to the hydrochloride salt. Reductive amination is a highly efficient and widely used method for the synthesis of secondary amines.

Synthesis of N-Ethylpentan-3-amine via Reductive Amination

Reductive amination involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of N-ethylpentan-3-amine, the logical precursors are pentan-3-one and ethylamine.

Reaction Scheme:

G cluster_0 Pentanone Pentan-3-one Imine Imine Intermediate Pentanone->Imine + Ethylamine Ethylamine Ethylamine->Imine Amine N-Ethylpentan-3-amine Imine->Amine + H2O + H₂O ReducingAgent [Reducing Agent] ReducingAgent->Amine

Caption: Reductive amination of pentan-3-one with ethylamine.

Experimental Protocol:

This protocol is a representative procedure based on established methods for reductive amination.

Materials:

  • Pentan-3-one

  • Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid (e.g., 2M solution in diethyl ether or as a concentrated aqueous solution)

  • Diethyl ether or other suitable non-polar solvent for precipitation

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pentan-3-one (1.0 eq) in dichloromethane or 1,2-dichloroethane.

  • Amine Addition: Add a solution of ethylamine (1.0-1.2 eq) to the flask.

  • Acid Catalyst: Add glacial acetic acid (1.0-1.2 eq) to the mixture. The acid catalyzes the formation of the imine intermediate.

  • Reduction: While stirring, add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 eq), portion-wise to control any potential exotherm. Allow the reaction to stir at room temperature for several hours to overnight.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting materials and the formation of the product.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Isolation of the Free Amine: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-ethylpentan-3-amine.

Formation of the Hydrochloride Salt

The crude N-ethylpentan-3-amine is then converted to its hydrochloride salt to improve its stability, handling, and solubility in aqueous media.

Reaction Scheme:

G Amine N-Ethylpentan-3-amine Salt N-Ethylpentan-3-amine hydrochloride Amine->Salt + HCl HCl HCl->Salt

Caption: Formation of the hydrochloride salt.

Experimental Protocol:

  • Dissolution: Dissolve the crude N-ethylpentan-3-amine in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether) to the stirred amine solution. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold diethyl ether to remove any unreacted starting materials or byproducts.

  • Drying: Dry the N-Ethylpentan-3-amine hydrochloride under vacuum to remove residual solvents.

Purification

The primary method for the purification of N-Ethylpentan-3-amine hydrochloride is recrystallization.

Recrystallization Protocol:

  • Solvent Selection: The choice of solvent is crucial for effective recrystallization. A good solvent will dissolve the compound when hot but not when cold. Common solvents for recrystallizing amine hydrochlorides include ethanol, isopropanol, or mixtures of a polar solvent (like ethanol) and a non-polar solvent (like diethyl ether or hexanes).

  • Procedure:

    • Dissolve the crude hydrochloride salt in a minimal amount of the hot recrystallization solvent.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal.

    • Allow the solution to cool slowly to room temperature, which should induce crystallization.

    • Further cooling in an ice bath can maximize the yield of the purified crystals.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is used to confirm the identity and purity of N-Ethylpentan-3-amine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the different types of protons in the molecule. The integration of these signals should be consistent with the number of protons in each environment. The protons on the carbons adjacent to the nitrogen will be shifted downfield.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry of the free amine (N-ethylpentan-3-amine) would likely be performed using techniques such as electron ionization (EI) or chemical ionization (CI). The molecular ion peak would be expected at m/z 115. Key fragmentation patterns for aliphatic amines often involve alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This would lead to the formation of stable iminium ions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of the free amine and for monitoring the progress of the synthesis reaction. The amine can be analyzed directly or after derivatization to improve its chromatographic properties. Due to the basic nature of amines, it is often necessary to use a deactivated GC column to prevent peak tailing.

Illustrative GC-MS Protocol Workflow:

G Sample Sample Preparation (Dissolution in suitable solvent) Injection GC Injection Sample->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Ionization (e.g., Electron Ionization) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole or TOF) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Data Data Analysis (Mass Spectrum & Chromatogram) Detection->Data

Sources

An In-depth Technical Guide to N-Ethylpentan-3-amine Hydrochloride for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Landscape of Synthetic Amines in Drug Discovery

In the intricate tapestry of medicinal chemistry, the secondary amine motif stands as a cornerstone, offering a unique blend of structural rigidity, hydrogen bonding capabilities, and tunable basicity. Among the myriad of available building blocks, N-Ethylpentan-3-amine hydrochloride presents itself as a compound of interest for the discerning synthetic chemist. Its sterically hindered, yet accessible, nitrogen center provides a compelling scaffold for the elaboration of novel molecular entities with potential therapeutic applications. This guide aims to provide a comprehensive technical overview of N-Ethylpentan-3-amine hydrochloride, from its fundamental properties and synthesis to its analytical characterization and potential role in the landscape of drug development. It is designed not as a rigid protocol, but as a foundational resource to empower researchers to confidently incorporate this versatile building block into their synthetic endeavors.

Section 1: Core Chemical Identity and Physicochemical Properties

N-Ethylpentan-3-amine hydrochloride is the hydrochloride salt of the secondary amine N-Ethylpentan-3-amine. The presence of the hydrochloride moiety enhances the compound's stability and crystallinity, rendering it more amenable to handling and storage compared to its free base form.

CAS Numbers: 39190-77-7, 151668-06-3[1] Molecular Formula: C₇H₁₈ClN[1] Molecular Weight: 151.68 g/mol [1] IUPAC Name: N-ethylpentan-3-amine;hydrochloride[1]

A clear understanding of the physicochemical properties of N-Ethylpentan-3-amine hydrochloride is paramount for its effective use in synthesis and formulation. The following table summarizes key computed and, where available, experimental data for the compound.

PropertyValueSource
Molecular Weight 151.68 g/mol PubChem[1]
Molecular Formula C₇H₁₈ClNPubChem[1]
Topological Polar Surface Area 12 ŲPubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 4PubChem[1]

Section 2: Synthesis of N-Ethylpentan-3-amine and its Hydrochloride Salt

The synthesis of N-Ethylpentan-3-amine is most efficiently achieved through the reductive amination of 3-pentanone with ethylamine.[2][3][4] This widely utilized transformation proceeds via the in-situ formation of an imine intermediate, which is then reduced to the target secondary amine. Various reducing agents can be employed for this purpose, with sodium triacetoxyborohydride [NaBH(OAc)₃] being a particularly mild and selective option, suitable for a broad range of substrates.[5][6]

Experimental Protocol: Synthesis of N-Ethylpentan-3-amine via Reductive Amination

This protocol outlines a laboratory-scale synthesis of N-Ethylpentan-3-amine from 3-pentanone and ethylamine, followed by its conversion to the hydrochloride salt.

Materials:

  • 3-Pentanone (reagent grade)

  • Ethylamine (as a solution in a suitable solvent, e.g., 2 M in THF)

  • Sodium triacetoxyborohydride [NaBH(OAc)₃]

  • 1,2-Dichloroethane (DCE, anhydrous)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (e.g., 2 M solution in diethyl ether)

  • Diethyl ether (anhydrous)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-pentanone (1.0 equivalent).

  • Solvent and Amine Addition: Dissolve the 3-pentanone in anhydrous 1,2-dichloroethane (DCE). To this solution, add the ethylamine solution (1.1 equivalents) dropwise at room temperature.

  • Acid Catalyst: Add glacial acetic acid (1.1 equivalents) to the reaction mixture. The formation of the imine intermediate is acid-catalyzed.

  • Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in DCE. Add this slurry portion-wise to the reaction mixture over 15-20 minutes, monitoring for any exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting materials.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Isolation of the Free Base: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Ethylpentan-3-amine free base. Further purification can be achieved by distillation if required.

  • Formation of the Hydrochloride Salt: Dissolve the purified N-Ethylpentan-3-amine in a minimal amount of anhydrous diethyl ether. To this solution, add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Isolation of the Hydrochloride Salt: Collect the precipitated solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford N-Ethylpentan-3-amine hydrochloride as a crystalline solid.

Causality in Experimental Choices:
  • Choice of Reducing Agent: Sodium triacetoxyborohydride is chosen for its mildness and selectivity. It is less reactive than sodium borohydride and will not readily reduce the starting ketone, thus favoring the reduction of the formed imine.[5][6]

  • Solvent Selection: 1,2-Dichloroethane is a common solvent for reductive aminations as it is relatively non-polar and aprotic, which is suitable for the reaction conditions.[5][6]

  • Acid Catalyst: The addition of acetic acid facilitates the formation of the iminium ion, which is the species that is actually reduced by the hydride reagent.

  • Anhydrous Conditions: While not strictly necessary for all reductive aminations, the use of anhydrous solvents for the salt formation step is crucial to prevent the incorporation of water into the crystal lattice of the hydrochloride salt.

Section 3: Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized N-Ethylpentan-3-amine hydrochloride. The following are the expected spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups and the pentan-3-yl group. The protons on the carbons adjacent to the nitrogen will be deshielded and appear further downfield. Due to the hydrochloride formation, the N-H proton will be present and may appear as a broad singlet. The integration of the signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the unique carbon atoms in the molecule. The carbons directly attached to the nitrogen atom will be shifted downfield due to the electron-withdrawing effect of the nitrogen.[7]

Infrared (IR) Spectroscopy

The IR spectrum of N-Ethylpentan-3-amine hydrochloride will be characterized by the presence of a broad and strong absorption band in the region of 2400-3000 cm⁻¹, which is indicative of the N-H⁺ stretching vibration in a secondary amine salt.[8] The C-H stretching vibrations of the alkyl groups will appear around 2850-2960 cm⁻¹. The N-H bending vibration may be observed in the 1560-1620 cm⁻¹ region.[8]

Mass Spectrometry (MS)

Under electron ionization (EI) mass spectrometry, the free base, N-Ethylpentan-3-amine, is expected to undergo characteristic alpha-cleavage, leading to the formation of stable iminium ions. The fragmentation pattern will be indicative of the structure of the secondary amine.[9][10][11] The molecular ion peak for the free base (C₇H₁₇N) would be at m/z 115.22.

Section 4: Applications in Research and Drug Development

While specific, publicly documented applications of N-Ethylpentan-3-amine hydrochloride in drug development are not abundant, its structural motifs are highly relevant to medicinal chemistry. N-alkylated amines are a prevalent feature in a vast number of pharmaceuticals. The introduction of an N-ethyl group can modulate a compound's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and receptor binding affinity.

The sterically hindered nature of the 3-pentyl group can also play a crucial role in directing molecular interactions and influencing the overall conformation of a drug candidate. This can be particularly advantageous in designing ligands with high selectivity for their biological targets.

Researchers and drug development professionals can utilize N-Ethylpentan-3-amine hydrochloride as a versatile building block in the synthesis of compound libraries for high-throughput screening or in the lead optimization phase of a drug discovery project. Its secondary amine functionality allows for further derivatization through reactions such as acylation, sulfonylation, and further alkylation, enabling the exploration of a broad chemical space.

Section 5: Visualizing the Synthetic Pathway

The following diagram, generated using Graphviz, illustrates the synthetic workflow for the preparation of N-Ethylpentan-3-amine hydrochloride.

G cluster_0 Synthesis of N-Ethylpentan-3-amine (Free Base) cluster_1 Formation of Hydrochloride Salt 3-Pentanone 3-Pentanone Imine_Intermediate Imine Intermediate 3-Pentanone->Imine_Intermediate + Ethylamine (Acid Catalyst) Ethylamine Ethylamine Ethylamine->Imine_Intermediate N-Ethylpentan-3-amine N-Ethylpentan-3-amine Imine_Intermediate->N-Ethylpentan-3-amine Reduction (e.g., NaBH(OAc)₃) N-Ethylpentan-3-amine_HCl N-Ethylpentan-3-amine Hydrochloride N-Ethylpentan-3-amine->N-Ethylpentan-3-amine_HCl + HCl HCl_solution HCl in Ether HCl_solution->N-Ethylpentan-3-amine_HCl

Caption: Synthetic workflow for N-Ethylpentan-3-amine hydrochloride.

References

  • Reductive Amination - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]2]

  • Reductive Amination - Chemistry Steps. (n.d.). Retrieved from [Link]3]

  • Reductive amination - Wikipedia. (n.d.). Retrieved from [Link]4]

  • N-Ethylpentan-3-amine hydrochloride. PubChem. (n.d.). Retrieved from [Link]1]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[5][6]

  • Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782-1795.[8]

  • Fragmentation of Amines. (2022, July 3). Chemistry LibreTexts. Retrieved from [Link]9]

  • Mass Spectrometry of Amines. (2023, April 30). JoVE. Retrieved from [Link]11]

  • Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]7]

  • Mass Spectrometry: Fragmentation Patterns. (n.d.). eGyanKosh. Retrieved from [Link]10]

Sources

Thermal Stability and Decomposition Profile of N-Ethylpentan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Executive Summary

This technical guide provides a comprehensive framework for evaluating the thermal stability and decomposition pathway of N-Ethylpentan-3-amine hydrochloride (C₇H₁₈ClN). While specific experimental data for this compound is not extensively published, this document synthesizes established principles of amine salt chemistry with standard thermal analysis methodologies to present a robust protocol for its characterization. We detail the application of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to elucidate decomposition temperatures, mass loss events, and associated energetic changes. A probable two-stage decomposition mechanism, initiated by dehydrochlorination, is proposed and discussed. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of the thermal properties of secondary amine hydrochloride salts for applications in chemical synthesis, formulation, and stability testing.

Introduction to N-Ethylpentan-3-amine Hydrochloride

N-Ethylpentan-3-amine hydrochloride is the salt form of the secondary amine N-Ethylpentan-3-amine.[1][2] The protonation of the basic nitrogen atom by hydrochloric acid forms an ammonium salt, which typically exists as a white to off-white crystalline solid under ambient conditions.[1][3] This conversion to a salt form is a common strategy in pharmaceutical and chemical development to enhance a compound's stability, modify its solubility, and improve its handling characteristics. The ionic interactions within the crystal lattice generally afford greater thermal stability compared to the free amine base by locking the amine nitrogen in a less reactive, protonated state.[1]

A comprehensive understanding of a compound's thermal stability is critical. It dictates safe storage conditions, informs manufacturing process parameters (e.g., drying temperatures), and is a key component of regulatory submissions for pharmaceutical products. Thermal decomposition can lead to loss of potency, formation of toxic impurities, and compromised product quality. This guide outlines the essential experimental procedures and interpretive logic required to fully characterize the thermal behavior of N-Ethylpentan-3-amine hydrochloride.

Physicochemical Properties

A baseline understanding of the compound's properties is essential before commencing thermal analysis.

PropertyValueSource
IUPAC Name N-ethylpentan-3-amine;hydrochloride[2]
Synonyms N-Ethyl-3-pentanamine hydrochloride[1]
Molecular Formula C₇H₁₈ClN[1][2]
Molecular Weight 151.68 g/mol [1][2]
Typical Appearance White to off-white powder or crystalline solid[1]

Proposed Thermal Decomposition Pathway

For amine hydrochloride salts, the most common thermal decomposition pathway is a multi-stage process initiated by the cleavage of the N-H⁺-Cl⁻ bond.[4] We propose the following pathway for N-Ethylpentan-3-amine hydrochloride:

  • Stage 1: Dehydrochlorination. Upon heating, the compound undergoes an elimination reaction, releasing gaseous hydrogen chloride (HCl) and forming the parent free amine, N-Ethylpentan-3-amine. This is typically the first major mass loss event observed in thermogravimetric analysis.

  • Stage 2: Free Amine Decomposition. As the temperature increases further, the resulting N-Ethylpentan-3-amine, now in a less stable, volatile form, will decompose. The decomposition of secondary amines can be complex, potentially yielding a mixture of smaller volatile hydrocarbons, ammonia, and other nitrogen-containing species through mechanisms like C-N and C-C bond cleavage.[5][6]

The identification of the gaseous products from each stage, particularly HCl in the first stage, is crucial for confirming this proposed mechanism. This is best achieved by coupling the thermal analyzer to a mass spectrometer or FTIR spectrometer (Evolved Gas Analysis).

G cluster_0 Proposed Decomposition Pathway A N-Ethylpentan-3-amine HCl (Solid) B N-Ethylpentan-3-amine (Liquid/Gas) + HCl (Gas) A->B  Δ (Heat) Stage 1: Dehydrochlorination C Decomposition Products (e.g., Hydrocarbons, NH₃, etc.) B->C  Δ (Higher Heat) Stage 2: Amine Decomposition

Caption: Proposed two-stage thermal decomposition pathway.

Experimental Methodology for Thermal Characterization

To experimentally validate the thermal stability and decomposition pathway, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is required.

Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] This is the primary technique for determining decomposition temperatures and quantifying mass loss events.

Experimental Workflow:

G cluster_workflow TGA & DSC Experimental Workflow Start Sample Preparation (5-10 mg) TGA Load into TGA (Pt/Alumina crucible) Start->TGA DSC Load into DSC (Sealed Al pan) Start->DSC TGA_Run Run TGA Program (e.g., 25-600°C @ 10°C/min) TGA->TGA_Run DSC_Run Run DSC Program (e.g., 25-400°C @ 10°C/min) DSC->DSC_Run TGA_Data Analyze TGA Data (Mass Loss %, Onset T) TGA_Run->TGA_Data DSC_Data Analyze DSC Data (Melting Point, Enthalpy) DSC_Run->DSC_Data Report Correlate & Report TGA_Data->Report DSC_Data->Report

Caption: General workflow for thermal analysis characterization.

Step-by-Step Protocol:

  • Instrument Calibration: Ensure the TGA instrument's temperature and mass signals are calibrated according to manufacturer guidelines, often using certified reference materials.[8]

  • Sample Preparation: Accurately weigh 5–10 mg of N-Ethylpentan-3-amine hydrochloride into a clean, tared TGA crucible (platinum or alumina crucibles are recommended for high-temperature stability).

  • Atmosphere Selection: Purge the TGA furnace with high-purity nitrogen gas at a constant flow rate (e.g., 50 mL/min).

    • Causality: An inert atmosphere is crucial to study the inherent thermal stability of the compound.[9] Using an oxidative atmosphere (like air) would introduce competing oxidation reactions, complicating the interpretation of the decomposition profile.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 30°C) for 5 minutes to ensure thermal stability before heating.

    • Ramp the temperature from 30°C to 600°C at a linear heating rate of 10 °C/min.

    • Causality: A 10 °C/min heating rate provides a good balance between experimental throughput and the resolution of distinct thermal events. Slower rates can offer better separation of overlapping events, while faster rates can shift decomposition temperatures higher.

  • Data Acquisition: Record the sample mass, sample temperature, and time throughout the experiment.[10]

Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample relative to a reference as it is subjected to a controlled temperature program.[11] It is used to detect thermal events like melting, crystallization, and solid-solid phase transitions, and to quantify the enthalpy (ΔH) of these events.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the DSC temperature and enthalpy scales using certified standards like high-purity indium and zinc.[12]

  • Sample Preparation: Accurately weigh 2–5 mg of the sample into a volatile-sample aluminum DSC pan. Crimp the lid to hermetically seal the pan.

    • Causality: A hermetically sealed pan is essential to contain any evolved gases (like HCl) during decomposition, ensuring that the measured heat flow corresponds to the entire process and preventing contamination of the DSC cell.

  • Reference Pan: Place an empty, sealed aluminum pan in the reference position of the DSC cell.

  • Atmosphere Selection: Maintain a constant nitrogen purge (e.g., 50 mL/min) over the DSC cell to provide a stable, inert thermal environment.

  • Thermal Program:

    • Equilibrate the sample at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to a temperature just beyond the final decomposition event observed in TGA (e.g., 400°C) at a heating rate of 10 °C/min.

  • Data Acquisition: Record the differential heat flow, sample temperature, and time.[11]

Expected Results and Data Interpretation

By correlating the data from TGA and DSC, a comprehensive thermal profile can be constructed.

Expected TGA Results

The TGA thermogram (mass vs. temperature) is expected to show a two-stage decomposition profile.

ParameterExpected ValueInterpretation
Stage 1 Onset Temp. (T_onset1) ~150 - 250 °CThe temperature at which dehydrochlorination begins.
Stage 1 Mass Loss (Δm₁) ~24.0%Corresponds to the theoretical mass percentage of HCl (36.46 g/mol ) in the compound (151.68 g/mol ). This is strong evidence for the dehydrochlorination mechanism.
Stage 2 Onset Temp. (T_onset2) >250 °CThe temperature at which the free N-Ethylpentan-3-amine begins to decompose.
Stage 2 Mass Loss (Δm₂) ~76.0%The remaining mass of the compound, which decomposes into volatile products.
Final Residue @ 600°C <1%Indicates complete decomposition into volatile products under an inert atmosphere.
Expected DSC Results

The DSC thermogram (heat flow vs. temperature) will reveal the energetic nature of the thermal events.

ParameterExpected ObservationInterpretation
Melting Endotherm Sharp peak before T_onset1A distinct endothermic peak indicating the melting point of the crystalline salt before decomposition. The absence of this peak may suggest that decomposition begins before or during melting.
Decomposition Event 1 Broad endothermThe dehydrochlorination process is endothermic, requiring energy to break the N-H⁺-Cl⁻ bond and vaporize the products. This peak should align with the first mass loss event in the TGA.
Decomposition Event 2 Complex peaks (endo- or exothermic)The decomposition of the free amine may involve a series of endothermic (bond-breaking) and exothermic (bond-forming/rearrangement) processes, resulting in a complex heat flow signal that aligns with the second TGA mass loss.

Conclusion

This guide establishes a detailed, scientifically-grounded methodology for the comprehensive thermal analysis of N-Ethylpentan-3-amine hydrochloride. By employing a systematic approach using TGA and DSC, researchers can determine critical stability parameters, including onset decomposition temperatures, mass loss stages, and the energetics of phase transitions. The proposed two-stage decomposition pathway, beginning with dehydrochlorination, provides a strong theoretical framework for interpreting the experimental data. The protocols and interpretive logic presented herein are designed to ensure trustworthy and reproducible results, forming an essential component of the chemical and pharmaceutical characterization of this and similar amine hydrochloride salts.

References

  • Kistiakowsky, G. B., & Stauffer, C. H. (1937). The Thermal Decomposition of Tertiary Butyl and Tertiary Amyl Chlorides, Gaseous Homogeneous Unimolecular Reactions. Journal of the American Chemical Society, 59(9), 1655–1661. (Note: While not the exact compound, this provides context on C-Cl bond cleavage). [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118448, N-ethyl-N,3-dimethylpentan-3-amine. Retrieved January 29, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19433827, N-Ethylpentan-3-amine hydrochloride. Retrieved January 29, 2026, from [Link]

  • Price, D. M. (1995). Temperature calibration of differential scanning calorimeters. Journal of thermal analysis, 45(6), 1285-1296. [Link]

  • Essay, UK. (2021). Thermogravimetric Analysis of Inorganic Compound and Rubber. [Link]

  • Chemistry LibreTexts. (2020). 23.3: Reactions of amines. [Link]

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  • The Organic Chemistry Tutor. (2019). Synthesis of secondary amines. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

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  • Hanzlik, R. P., et al. (2010). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes. Drug Metabolism and Disposition, 38(7), 1145-1152. [Link]

  • Kim, S. K., & Lee, J. S. (2014). Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface. The Journal of chemical physics, 141(10), 104701. [Link]

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Technical Guide: Purity Profiling and Assay Determination of N-Ethylpentan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Identity

N-Ethylpentan-3-amine hydrochloride (CAS: 56065-46-4) is a secondary aliphatic amine salt utilized primarily as a building block in the synthesis of pharmaceutical intermediates and agrochemicals. Its structural motif—a sterically hindered nitrogen center—confers unique stability and reactivity profiles, making it valuable for introducing ethyl-amino functionalities into complex scaffolds.

However, its lack of a UV-active chromophore and its hygroscopic nature present specific challenges for quality control. This guide outlines a robust, self-validating analytical framework designed to ensure the integrity of this compound in drug development workflows.

Chemical Specifications
PropertySpecification
IUPAC Name N-Ethylpentan-3-amine hydrochloride
Synonyms N-Ethyl-3-pentanamine HCl; 1-Ethylpropyl(ethyl)amine hydrochloride
CAS Number 56065-46-4
Molecular Formula C₇H₁₇N[1][2][3][4][5][6][7][8] · HCl
Molecular Weight 151.68 g/mol
Appearance White to off-white crystalline powder
Solubility Highly soluble in water, methanol; sparingly soluble in non-polar solvents
Hygroscopicity Moderate to High (Requires desiccated storage)

Purity Profiling: Gas Chromatography (GC-FID)

Because N-Ethylpentan-3-amine lacks a strong UV chromophore, HPLC-UV is ill-suited for purity determination without derivatization. Gas Chromatography with Flame Ionization Detection (GC-FID) is the gold standard for this class of volatile aliphatic amines.

Critical Technical Insight: Amine salts cannot be injected directly into a GC system as they will decompose in the injector port, leading to ghost peaks and column degradation. The protocol below utilizes an in-situ free-basing technique to ensure accurate quantification of the organic moiety.

Method Principle

The hydrochloride salt is neutralized in a matrix of dimethyl sulfoxide (DMSO) and a strong organic base (e.g., imidazole or KOH) or via liquid-liquid extraction. The liberated free amine is then separated on a base-deactivated column.

Chromatographic Conditions
ParameterSetting
Instrument GC-FID (Agilent 7890 or equivalent)
Column DB-Volatiles or Rtx-5 Amine (30 m × 0.32 mm × 1.0 µm)
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)
Inlet Temperature 250°C (Split ratio 20:1)
Detector Temperature 280°C (FID)
Injection Volume 1.0 µL
Oven Program 50°C (hold 2 min) → 10°C/min → 220°C (hold 5 min)
Sample Preparation Protocol
  • Diluent: Prepare 1.0 M NaOH in Methanol (freshly prepared).

  • Sample Solution: Weigh 50 mg of N-Ethylpentan-3-amine HCl into a 10 mL volumetric flask.

  • Free-Basing: Add 5 mL of Diluent. Sonicate for 5 minutes. The solution may become cloudy due to NaCl precipitation (this is expected).

  • Extraction (Optional but Recommended): Add 2 mL of Toluene. Shake vigorously for 1 minute. Allow layers to separate.

  • Injection: Inject the upper organic layer (Toluene phase) containing the free amine.

System Suitability Criteria
  • Tailing Factor: NMT 1.5 (Amine peaks prone to tailing; ensure column is base-deactivated).

  • Resolution: > 2.0 between the main peak and the nearest impurity (likely N,N-diethylpentan-3-amine).

Assay Methodology: Argentometric Titration

While GC determines the purity (% area) of the organic portion, it does not establish the absolute assay (% w/w) of the salt. Potentiometric Titration with Silver Nitrate is the definitive method for assaying amine hydrochlorides, relying on the stoichiometry of the chloride counter-ion.

Method Principle

The chloride ion (Cl⁻) associated with the amine is titrated with standardized Silver Nitrate (AgNO₃) solution. The endpoint is detected potentiometrically using a silver/sulfide ion-selective electrode (ISE).



Protocol
  • Reagents: 0.1 N Silver Nitrate (Standardized), dilute Nitric Acid, Deionized Water.

  • Sample Prep: Accurately weigh ~150 mg of the sample into a 100 mL beaker.

  • Dissolution: Dissolve in 50 mL of Deionized Water. Add 1 mL of 5% Nitric Acid (to prevent carbonate interference).

  • Titration: Titrate with 0.1 N AgNO₃ using an autotitrator equipped with a Silver Billet electrode.

  • Calculation:

    
    
    
    • 
      : Volume of AgNO₃ consumed (mL)
      
    • 
      : Normality of AgNO₃
      
    • 
      : 151.68  g/mol [1][2][4][6]
      

Impurity Landscape[4][5]

Understanding the synthesis route (Reductive Amination of 3-pentanone with ethylamine) allows us to predict and monitor specific impurities.

Impurity TypeCompound NameOriginDetection
Starting Material 3-PentanoneUnreacted ketoneGC-FID (Early eluting)
Under-Alkylated Pentan-3-amineIncomplete reactionGC-FID (Pre-main peak)
Over-Alkylated N,N-Diethylpentan-3-amineOver-alkylationGC-FID (Post-main peak)
Inorganic Sodium/Potassium ChlorideNeutralization byproductsResidue on Ignition (ROI)

Visualized Workflows

Analytical Decision Matrix

This diagram illustrates the logical flow for releasing a batch of N-Ethylpentan-3-amine HCl.

AnalyticalWorkflow Start Batch Receipt N-Ethylpentan-3-amine HCl ID Identification (FT-IR / 1H-NMR) Start->ID Assay Assay (Content) Argentometric Titration ID->Assay Purity Purity (Organic) GC-FID (Free Base) ID->Purity Decision Spec Check: Assay: 98.0-102.0% Purity: >98.5% Assay->Decision Purity->Decision Release Release Batch Generate CoA Decision->Release Pass Reject Reject / Reprocess Decision->Reject Fail

Figure 1: Quality Control Decision Matrix ensuring orthogonal validation of identity, content, and purity.

Synthesis & Impurity Pathway

Understanding the origin of impurities is crucial for troubleshooting out-of-spec results.

SynthesisPath SM1 3-Pentanone Inter Imine Intermediate SM1->Inter SM2 Ethylamine SM2->Inter Product N-Ethylpentan-3-amine (Target) Inter->Product + H2 / Catalyst Imp1 Impurity A: Pentan-3-amine (Reductive byproduct) Inter->Imp1 Hydrolysis/Reduction Imp2 Impurity B: N,N-Diethylpentan-3-amine (Over-alkylation) Product->Imp2 + Excess Ethylamine

Figure 2: Reaction pathway highlighting the genesis of critical impurities (Under-alkylated vs. Over-alkylated).

Handling and Stability

  • Storage: Store in a tightly closed container at 2-8°C. The hydrochloride salt is hygroscopic; exposure to ambient moisture will lower the assay value (w/w) despite the chemical purity remaining unchanged.

  • Safety: Corrosive and Irritant.[9][10] Wear nitrile gloves and safety goggles. In case of contact, wash with copious amounts of water.[8][9][10]

References

  • PubChem.[2][3][4][5] (n.d.). N-Ethylpentan-3-amine hydrochloride Compound Summary. National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2010). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts. Retrieved January 29, 2026, from [Link]

Sources

An In-depth Technical Guide to N-Ethylpentan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-Ethylpentan-3-amine hydrochloride, a synthetic organic compound with potential applications in chemical synthesis and research. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's discovery, historical context, synthesis, and physicochemical properties, while also addressing the current gaps in pharmacological and toxicological data.

Introduction and Chemical Identity

N-Ethylpentan-3-amine hydrochloride is a tertiary amine salt with the chemical formula C₇H₁₈ClN.[1] It is characterized by a central pentane structure with an ethyl group and an amino group attached to the third carbon. The hydrochloride salt form enhances its stability and solubility in aqueous solutions. Typically, it is a white crystalline solid.[1]

The molecular structure consists of a pentane backbone with the nitrogen atom of the amino group bonded to the third carbon atom, and also to an ethyl group. This arrangement makes it a tertiary amine. The hydrochloride salt is formed by the protonation of the nitrogen atom by hydrochloric acid.

Nomenclature and Identifiers
  • Systematic Name: N-Ethylpentan-3-amine hydrochloride

  • Synonyms: 3-Ethyl-3-pentanamine hydrochloride, N-Ethyl-3-pentanamine hydrochloride, Ethyl(pentan-3-yl)amine HCl[1][2]

  • CAS Number: 56065-46-4[1]

  • Molecular Formula: C₇H₁₈ClN[1]

  • Molecular Weight: 151.68 g/mol [1]

Discovery and Historical Context

The specific discovery of N-Ethylpentan-3-amine hydrochloride is not well-documented in publicly available literature. However, its emergence can be situated within the broader advancements in the synthesis of tertiary aliphatic amines during the mid-20th century.[1]

Early methods for amine synthesis, such as the Hofmann alkylation of ammonia with alkyl halides, often resulted in mixtures of primary, secondary, and tertiary amines, making the isolation of a specific product challenging.[1] The development of more selective and controlled synthetic methodologies, including reductive amination, in the latter half of the 20th century, paved the way for the targeted synthesis of structurally complex amines like N-Ethylpentan-3-amine. The industrial demand for novel surfactants and pharmaceutical intermediates further propelled research into the synthesis of branched tertiary amines.[1]

Synthesis and Manufacturing

Proposed Synthesis Pathway: Reductive Amination

A logical approach to the synthesis of N-Ethylpentan-3-amine is the reductive amination of pentan-3-one with ethylamine. The subsequent treatment with hydrochloric acid yields the desired hydrochloride salt.

Synthesis_Pathway Pentan3one Pentan-3-one Intermediate Imine Intermediate Pentan3one->Intermediate Ethylamine Ethylamine Ethylamine->Intermediate FreeBase N-Ethylpentan-3-amine (Free Base) Intermediate->FreeBase Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->FreeBase FinalProduct N-Ethylpentan-3-amine Hydrochloride FreeBase->FinalProduct Protonation HCl Hydrochloric Acid HCl->FinalProduct

Sources

A Framework for Elucidating the Mechanism of Action of N-Ethylpentan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Novel Psychoactive Compound Characterization

Abstract

N-Ethylpentan-3-amine hydrochloride is a synthetic organic compound whose pharmacological profile and mechanism of action remain uncharacterized in scientific literature. Its chemical structure, a simple secondary aliphatic amine, suggests potential interaction with central monoaminergic systems, which are common targets for psychoactive substances. This guide proposes a structured, multi-tiered research framework to systematically investigate the mechanism of action of N-Ethylpentan-3-amine hydrochloride. We present a primary hypothesis centered on the modulation of monoamine transporters (MATs)—specifically the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters—and a secondary hypothesis involving the Trace Amine-Associated Receptor 1 (TAAR1). This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing detailed, field-proven experimental protocols for a comprehensive in vitro and in vivo assessment. The objective is to provide a self-validating system of inquiry that can definitively elucidate the compound's pharmacological identity, from molecular target affinity to its systemic behavioral effects.

Introduction and Core Hypotheses

N-Ethylpentan-3-amine hydrochloride is a synthetic organic compound with the chemical formula C₇H₁₈ClN.[1][2] It is characterized by a central pentane chain with an amine group on the third carbon, which is further substituted with an ethyl group.[1] To date, a review of scientific databases reveals a significant gap in the literature regarding the pharmacological activity and mechanism of action of this specific molecule.

The structural similarity of N-Ethylpentan-3-amine to other simple aliphatic and aromatic amines known to possess psychoactive properties provides a logical starting point for investigation. Many of these compounds exert their effects by interacting with the monoaminergic neurotransmitter systems in the brain.

Primary Hypothesis: Modulation of Monoamine Transporters (MATs)

Our primary hypothesis is that N-Ethylpentan-3-amine hydrochloride functions as a monoamine transporter modulator . MATs are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby terminating their signaling.[3] Compounds can interact with MATs in two principal ways:

  • Reuptake Inhibition: The compound binds to the transporter but is not translocated, acting as a blocker that increases the extracellular concentration of the neurotransmitter.

  • Substrate-Mediated Release (Releasing Agent): The compound is a substrate for the transporter and is translocated into the presynaptic terminal. This process promotes reverse transport (efflux) of the endogenous monoamine into the synapse.

Secondary Hypothesis: Agonism at Trace Amine-Associated Receptor 1 (TAAR1)

Our secondary hypothesis is that N-Ethylpentan-3-amine hydrochloride may act as an agonist at TAAR1 . TAAR1 is a G-protein coupled receptor that is activated by endogenous trace amines and certain amphetamine-like substances.[4] TAAR1 activation, which typically leads to cAMP accumulation, can modulate the activity of monoamine transporters and influence dopaminergic activity.[4][5]

The following sections outline a comprehensive experimental workflow designed to test these hypotheses and build a complete pharmacological profile of N-Ethylpentan-3-amine hydrochloride.

G cluster_0 Core Hypotheses cluster_1 Primary Hypothesis cluster_2 Secondary Hypothesis Hypothesis N-Ethylpentan-3-amine HCl Mechanism of Action MAT Modulation of Monoamine Transporters (DAT, NET, SERT) Hypothesis->MAT TAAR1 Agonism at Trace Amine-Associated Receptor 1 (TAAR1) Hypothesis->TAAR1 Inhibitor Reuptake Inhibitor MAT->Inhibitor Releaser Releasing Agent MAT->Releaser

Caption: Hypothesized Mechanisms of Action for N-Ethylpentan-3-amine HCl.

In Vitro Characterization: Target Affinity and Function

The initial phase of investigation focuses on determining the molecular targets of N-Ethylpentan-3-amine hydrochloride using established in vitro assays. These experiments are crucial for quantifying the compound's affinity and functional activity at the hypothesized targets.

Radioligand Binding Assays: Determining Target Affinity

Radioligand binding assays are the gold standard for measuring the affinity of a test compound for a specific receptor or transporter.[1][2] These competitive assays measure the ability of N-Ethylpentan-3-amine hydrochloride to displace a known high-affinity radioligand from DAT, NET, and SERT.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Membranes:

    • Homogenize tissue from a brain region rich in the target transporter (e.g., striatum for DAT) or membranes from cells stably expressing the human recombinant transporter in a cold lysis buffer.[3]

    • Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspending in fresh buffer and re-centrifuging.[3]

    • Resuspend the final pellet in an assay binding buffer. Determine protein concentration using a BCA assay.[3]

  • Assay Incubation:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and a range of concentrations of N-Ethylpentan-3-amine hydrochloride.[1]

    • For each transporter, include wells for "total binding" (radioligand + membranes) and "non-specific binding" (radioligand + membranes + a high concentration of a known inhibitor like cocaine or GBR 12909).

    • Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (typically 60 minutes).[3]

  • Filtration and Counting:

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C), separating the bound radioligand from the free radioligand.[1][3]

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[3]

    • Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[3]

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the log concentration of N-Ethylpentan-3-amine hydrochloride.

    • Use non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).[1]

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterDescription
IC₅₀ Concentration of test compound that displaces 50% of the radioligand.
Ki Inhibition constant; a measure of the affinity of the test compound for the target.
Radioligands DAT: [³H]WIN 35,428; NET: [³H]nisoxetine; SERT: [³H]citalopram.
Synaptosomal Uptake Assays: Assessing Functional Inhibition

While binding assays measure affinity, they do not confirm functional activity. Neurotransmitter uptake assays using synaptosomes (resealed nerve terminals) provide a functional measure of a compound's ability to inhibit monoamine reuptake.[5][6]

Experimental Protocol: Synaptosomal Monoamine Uptake Assay

  • Synaptosome Preparation:

    • Rapidly dissect and homogenize brain tissue (e.g., striatum) in ice-cold 0.32 M sucrose solution.[5][7][8]

    • Perform differential centrifugation to isolate the synaptosomal fraction (P2 pellet).[5][7][8]

    • Resuspend the synaptosomal pellet in a suitable buffer (e.g., Krebs buffer) which may contain an MAO inhibitor like pargyline to prevent neurotransmitter degradation.[5]

  • Uptake Assay:

    • In a 96-well plate, pre-incubate aliquots of the synaptosome preparation with varying concentrations of N-Ethylpentan-3-amine hydrochloride or a reference inhibitor.[5]

    • Initiate the uptake reaction by adding a low concentration of a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).[5]

    • Allow the uptake to proceed for a short, defined period at 37°C.[5]

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

    • Quantify the radioactivity trapped within the synaptosomes using scintillation counting.

  • Data Analysis:

    • Determine the IC₅₀ value for the inhibition of uptake for each monoamine. This value represents the functional potency of N-Ethylpentan-3-amine hydrochloride as a reuptake inhibitor.

Neurotransmitter Release Assays: Differentiating Inhibitors from Releasers

To distinguish between a reuptake inhibitor and a releasing agent, a neurotransmitter release assay is essential. This assay measures whether N-Ethylpentan-3-amine hydrochloride can induce the efflux of monoamines from pre-loaded synaptosomes or cultured cells.[9]

Experimental Protocol: In Vitro Neurotransmitter Release Assay

  • Preparation and Loading:

    • Prepare synaptosomes or cultured cells expressing the monoamine transporters as described above.

    • Load the preparations with a radiolabeled monoamine (e.g., [³H]dopamine) by incubating them with the radiotracer.

    • Wash the cells/synaptosomes to remove extracellular radiotracer.

  • Release Measurement:

    • Resuspend the loaded preparations in a physiological buffer.

    • Add varying concentrations of N-Ethylpentan-3-amine hydrochloride, a known releasing agent (e.g., amphetamine), and a known reuptake inhibitor (e.g., cocaine).

    • At various time points, collect aliquots of the supernatant (representing released neurotransmitter) and the cell/synaptosome pellet.

    • Quantify the radioactivity in both fractions.

  • Data Analysis:

    • Calculate the percentage of total radiolabel released into the supernatant for each condition.

    • A significant increase in release compared to baseline, similar to that induced by amphetamine, would indicate that N-Ethylpentan-3-amine hydrochloride is a releasing agent. A lack of induced release would support its role as a pure reuptake inhibitor.

TAAR1 Functional Assay: Measuring cAMP Accumulation

To test the secondary hypothesis, a functional assay is required to measure the activation of TAAR1. Since TAAR1 is a Gs-coupled receptor, its activation leads to an increase in intracellular cyclic AMP (cAMP).[4]

Experimental Protocol: TAAR1 cAMP Accumulation Assay

  • Cell Culture:

    • Use a cell line (e.g., HEK293) stably expressing recombinant human or rodent TAAR1.[10]

    • Culture the cells to near confluence in appropriate multi-well plates.[10]

  • cAMP Assay:

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with a range of concentrations of N-Ethylpentan-3-amine hydrochloride or a known TAAR1 agonist (e.g., β-phenylethylamine).[11]

    • Incubate for a defined period (e.g., 60 minutes) at 37°C.[10]

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as an ELISA, HTRF, or BRET-based assay.[10][11][12]

  • Data Analysis:

    • Plot the cAMP concentration as a function of the log concentration of the test compound.

    • Determine the EC₅₀ (effective concentration for 50% of maximal response) and Emax (maximum effect) to quantify the potency and efficacy of N-Ethylpentan-3-amine hydrochloride as a TAAR1 agonist.

G cluster_0 In Vitro Experimental Workflow start N-Ethylpentan-3-amine HCl binding Radioligand Binding (DAT, NET, SERT) start->binding uptake Synaptosomal Uptake (DAT, NET, SERT) start->uptake release Neurotransmitter Release start->release taar1 TAAR1 cAMP Assay start->taar1 ki Determine Affinity (Ki) binding->ki ic50 Determine Potency (IC50) uptake->ic50 releaser Inhibitor vs. Releaser? release->releaser ec50 Determine Agonist Potency (EC50) taar1->ec50

Caption: Workflow for the in vitro characterization of N-Ethylpentan-3-amine HCl.

In Vivo Characterization: Systemic and Behavioral Effects

Following in vitro characterization, in vivo studies in animal models are essential to understand how the compound's molecular actions translate into physiological and behavioral effects.

Locomotor Activity Assays

A primary indicator of psychostimulant activity is an increase in spontaneous locomotor activity.[13][14] This is typically assessed in an open-field arena.

Experimental Protocol: Rodent Locomotor Activity

  • Apparatus:

    • Use an open-field chamber equipped with infrared beam arrays to automatically track the animal's movement (horizontal and vertical activity).[15]

  • Procedure:

    • Habituate the animals (mice or rats) to the testing room and handling procedures.

    • On the test day, administer N-Ethylpentan-3-amine hydrochloride (at various doses), a vehicle control, or a reference stimulant (e.g., cocaine or amphetamine) via a relevant route (e.g., intraperitoneal injection).

    • Place the animal in the open-field chamber and record locomotor activity for a set period (e.g., 60-120 minutes).[16]

  • Data Analysis:

    • Quantify parameters such as total distance traveled, horizontal beam breaks, and vertical beam breaks (rearing).

    • Analyze the data using ANOVA to determine if N-Ethylpentan-3-amine hydrochloride significantly alters locomotor activity compared to the vehicle control. A dose-dependent increase in activity would be consistent with a psychostimulant effect.

In Vivo Microdialysis

In vivo microdialysis is a powerful technique for measuring extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing a direct link between drug administration and neurochemical changes.[17][18][19]

Experimental Protocol: In Vivo Microdialysis

  • Surgical Procedure:

    • Surgically implant a microdialysis guide cannula into a target brain region, such as the nucleus accumbens or striatum.[17] Allow the animal to recover from surgery.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[17]

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

    • Administer N-Ethylpentan-3-amine hydrochloride and continue collecting dialysate samples.[20]

  • Sample Analysis:

    • Analyze the concentration of dopamine, norepinephrine, and serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-EC).[19]

  • Data Analysis:

    • Express the neurotransmitter concentrations as a percentage of the baseline levels.

    • A significant increase in extracellular monoamine levels following drug administration would confirm that the compound is active in the central nervous system and supports a mechanism involving MAT modulation.

Drug Discrimination Studies

Drug discrimination is a behavioral assay that assesses the interoceptive (subjective) effects of a drug.[21][22][23] By training an animal to recognize the effects of a known drug, researchers can determine if a novel compound produces similar subjective effects.[23]

Experimental Protocol: Two-Lever Drug Discrimination

  • Training Phase:

    • Train food- or water-deprived rats in a two-lever operant chamber.[22]

    • On training days, administer a known psychostimulant (e.g., cocaine 10 mg/kg, IP) and reinforce responses on one specific lever (the "drug-appropriate" lever).

    • On alternate days, administer saline and reinforce responses on the other lever (the "saline-appropriate" lever).[22]

    • Continue training until the animals reliably select the correct lever based on the injection they received.

  • Testing Phase:

    • Once the discrimination is learned, administer various doses of N-Ethylpentan-3-amine hydrochloride.

    • Allow the animal to respond on either lever, but do not provide reinforcement.

    • Record the percentage of responses made on the drug-appropriate lever.

  • Data Analysis:

    • If the animal predominantly presses the drug-appropriate lever after receiving N-Ethylpentan-3-amine hydrochloride, it indicates that the compound has subjective effects similar to the training drug (e.g., cocaine). This is known as "full substitution."

Data Synthesis and Conclusion

The comprehensive data generated from this multi-tiered approach will allow for a robust characterization of N-Ethylpentan-3-amine hydrochloride's mechanism of action.

  • Scenario 1: Pure Reuptake Inhibitor: The compound will show high affinity (low Ki) in binding assays, potent inhibition (low IC₅₀) in uptake assays, no activity in release assays, and will likely produce locomotor stimulation, increase extracellular monoamines in microdialysis, and substitute for cocaine in drug discrimination.

  • Scenario 2: Monoamine Releaser: The compound will show affinity in binding assays, may be less potent in uptake assays, will robustly induce neurotransmitter release, and will produce strong psychostimulant-like effects in vivo.

  • Scenario 3: TAAR1 Agonist: The compound will show potent agonist activity (low EC₅₀) in the cAMP assay. Its in vivo effects would then need to be interpreted in the context of TAAR1 modulation, which can be complex and may involve indirect effects on monoamine transporters.

By systematically applying these validated protocols, the scientific community can move N-Ethylpentan-3-amine hydrochloride from a state of pharmacological obscurity to a well-characterized compound. This framework not only provides a specific path for this molecule but also serves as a template for the efficient and thorough investigation of other novel psychoactive substances.

References

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Sources

Unlocking Potential: A Technical Guide to the Research Applications of N-Ethylpentan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Catalog—A Molecule of Latent Possibility

In the vast repository of chemical compounds, many exist as mere entries in a catalog, their full potential untapped and their utility unexplored. N-Ethylpentan-3-amine hydrochloride is one such molecule. While its immediate applications are not extensively documented, its structure—a sterically hindered secondary amine—hints at significant potential in the realms of catalysis and medicinal chemistry. This guide is intended for the discerning researcher, the scientist who sees not just a chemical structure, but a foundation upon which to build innovation. We will move beyond a simple recitation of known facts to illuminate a path of discovery, proposing tangible research applications grounded in established chemical principles and cutting-edge synthetic methodologies. Herein, we present not a rigid set of instructions, but a scientifically rigorous exploration of what could be.

Foundational Knowledge: Physicochemical and Structural Characteristics

A thorough understanding of a molecule's fundamental properties is the bedrock of any innovative research. N-Ethylpentan-3-amine hydrochloride is a synthetic organic compound with the chemical formula C₇H₁₈ClN.[1] It presents as a white crystalline solid, a common characteristic of amine hydrochloride salts which enhances stability and handling compared to the free base.[1]

PropertyValueSource(s)
Molecular Formula C₇H₁₈ClN[1][2]
Molecular Weight 151.68 g/mol [1][2]
CAS Number 56065-46-4, 39190-77-7, 151668-06-3[2]
IUPAC Name N-ethylpentan-3-amine;hydrochloride[2]
Appearance White crystalline solid[1]

The hydrochloride salt form is achieved through the protonation of the secondary amine by hydrochloric acid, a process that increases its stability.[1] The steric bulk around the nitrogen atom, conferred by the ethyl group and the pentan-3-yl substituent, is a key structural feature that dictates its potential applications, particularly in the synthesis of N-heterocyclic carbenes (NHCs).[1]

The Catalyst Frontier: A Precursor to Novel N-Heterocyclic Carbene Ligands

The most promising and immediate research application for N-Ethylpentan-3-amine hydrochloride lies in its use as a precursor for the synthesis of a novel, sterically hindered N-heterocyclic carbene (NHC). NHCs have emerged as a class of "privileged ligands" in organometallic catalysis, often rivaling or surpassing traditional phosphine ligands in their efficacy and stability.[3][4] The steric and electronic properties of an NHC are directly influenced by the N-substituents, making the choice of the amine precursor a critical determinant of the resulting catalyst's performance.[3] The bulky pentan-3-yl group of N-Ethylpentan-3-amine hydrochloride offers an intriguing scaffold for creating a unique steric environment around the metal center in an NHC complex.

Rationale and Mechanistic Insight

The stability and reactivity of NHC-metal complexes are governed by the strong σ-donating and modest π-accepting properties of the NHC ligand.[5] The bulky substituents on the nitrogen atoms of the NHC play a crucial role in stabilizing the metal center, preventing ligand dissociation, and influencing the selectivity of the catalytic reaction.[3] By employing N-Ethylpentan-3-amine, we can hypothesize the synthesis of a novel NHC with a distinct steric profile compared to commonly used NHCs. This unique steric hindrance could lead to enhanced selectivity in a variety of cross-coupling and other catalytic transformations.

Proposed Synthetic Workflow: From Amine to NHC-Metal Complex

The following is a detailed, step-by-step methodology for the synthesis of a novel NHC ligand derived from N-Ethylpentan-3-amine hydrochloride and its subsequent complexation to a metal center, such as palladium.

Part A: Synthesis of the Imidazolium Salt Precursor

  • Free-Basing of the Amine:

    • Suspend N-Ethylpentan-3-amine hydrochloride (1.0 eq) in diethyl ether.

    • Add an aqueous solution of sodium hydroxide (2.0 M, 2.0 eq) and stir vigorously for 2 hours.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free N-Ethylpentan-3-amine.

  • Glyoxal Condensation:

    • Dissolve the free amine (2.0 eq) in methanol.

    • Add an aqueous solution of glyoxal (40 wt. %, 1.0 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Remove the solvent under reduced pressure to obtain the crude diimine.

  • Imine Reduction:

    • Dissolve the crude diimine in methanol and cool to 0 °C.

    • Add sodium borohydride (2.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and extract with dichloromethane.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the diamine.

  • Cyclization to the Imidazolium Salt:

    • Dissolve the diamine (1.0 eq) in triethyl orthoformate.

    • Add a catalytic amount of ammonium chloride.

    • Heat the mixture to 120 °C for 48 hours.

    • Cool the reaction and triturate with diethyl ether to precipitate the imidazolium chloride salt.

    • Filter and dry the solid under vacuum.

Synthesis_of_Imidazolium_Salt AmineHCl N-Ethylpentan-3-amine Hydrochloride FreeAmine Free N-Ethylpentan-3-amine AmineHCl->FreeAmine NaOH Diimine Diimine Intermediate FreeAmine->Diimine Glyoxal Diamine Diamine Intermediate Diimine->Diamine NaBH4 Imidazolium Novel Imidazolium Salt (NHC Precursor) Diamine->Imidazolium HC(OEt)3, NH4Cl NHC_Complex_Formation_and_Application cluster_synthesis Synthesis cluster_application Potential Catalytic Applications Imidazolium Novel Imidazolium Salt NHC_Pd Novel NHC-Pd Complex Imidazolium->NHC_Pd Pd_OAc Pd(OAc)2 Pd_OAc->NHC_Pd Base K OtBu Base->NHC_Pd Suzuki Suzuki Coupling NHC_Pd->Suzuki Catalyst Buchwald Buchwald-Hartwig Amination NHC_Pd->Buchwald Catalyst Heck Heck Reaction NHC_Pd->Heck Catalyst Medicinal_Chemistry_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening StartingMaterial 4,7-dichloroquinoline Analog Novel 4-Aminoquinoline Analog StartingMaterial->Analog Amine N-Ethylpentan-3-amine Amine->Analog Cytotoxicity In Vitro Cytotoxicity Assay Analog->Cytotoxicity Test Compound Antimalarial Antimalarial Activity Assay Analog->Antimalarial Test Compound ADME In Vitro ADME Profiling Analog->ADME Test Compound

Sources

An In-depth Technical Guide to the Safe Handling, Toxicity, and Properties of N-Ethylpentan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The information provided in this guide is intended for researchers, scientists, and drug development professionals. N-Ethylpentan-3-amine hydrochloride is a chemical with limited publicly available safety and toxicity data. Therefore, this guide has been compiled using information from structurally similar compounds and general principles of chemical safety. It is imperative to conduct a thorough risk assessment before handling this substance and to consult updated Safety Data Sheets (SDS) from the supplier.

Introduction

N-Ethylpentan-3-amine hydrochloride is a secondary amine salt. Its molecular structure, consisting of a pentane backbone with an ethylamino group at the third position, suggests it may have applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The hydrochloride salt form generally confers increased water solubility and stability compared to the free base.

Due to the limited specific toxicological data for N-Ethylpentan-3-amine hydrochloride, a precautionary approach to its handling is essential. This guide synthesizes available information on analogous compounds to provide a robust framework for its safe utilization in a laboratory setting.

Hazard Identification and Classification

Table 1: Anticipated GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Flammable Liquids3H226: Flammable liquid and vapor[1][2]
Acute Toxicity, Oral3H301: Toxic if swallowed[1]
Acute Toxicity, Dermal4H312: Harmful in contact with skin[1]
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage[1][2]
Acute Toxicity, Inhalation4H332: Harmful if inhaled[1]
Specific target organ toxicity – single exposure3H335: May cause respiratory irritation[2][3]

Signal Word: Danger[1]

Pictograms:

  • Flame (Flammable)

  • Skull and Crossbones (Acutely Toxic)

  • Corrosion (Skin Corrosion/Eye Damage)

  • Exclamation Mark (Harmful/Irritant)

Toxicological Profile

The toxicological properties of N-Ethylpentan-3-amine hydrochloride have not been extensively studied. However, based on the predicted hazard classification and data from similar aliphatic amines, the following effects can be anticipated:

  • Acute Toxicity: The primary routes of exposure are ingestion, skin contact, and inhalation. Ingestion is expected to be highly toxic.[1] Dermal contact and inhalation are predicted to be harmful.[1]

  • Skin and Eye Irritation: As with many amine salts, this compound is expected to be corrosive, causing severe skin burns and eye damage upon contact.[1][2][3]

  • Respiratory Irritation: Inhalation of dusts or aerosols may cause irritation to the respiratory tract.[3][4]

  • Chronic Effects: There is currently no data available on the long-term effects of exposure to N-Ethylpentan-3-amine hydrochloride.

Safe Handling and Storage

A multi-tiered approach, incorporating engineering controls, administrative controls, and personal protective equipment (PPE), is crucial for the safe handling of N-Ethylpentan-3-amine hydrochloride.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Safe Handling Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering_Controls Engineering_Controls Substitution->Engineering_Controls Administrative_Controls Administrative_Controls Engineering_Controls->Administrative_Controls PPE PPE Administrative_Controls->PPE Least Effective

Caption: Hierarchy of Controls for Safe Chemical Handling.

Engineering Controls
  • Ventilation: All handling of N-Ethylpentan-3-amine hydrochloride should be conducted in a well-ventilated area.[5][6] For weighing and transferring solids, a chemical fume hood is mandatory to prevent inhalation of dust particles.

  • Containment: Use of a glove box may be warranted for procedures with a higher risk of aerosol generation.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required when handling this compound.

Table 2: Recommended Personal Protective Equipment

Body PartProtectionStandard
Eyes/FaceChemical safety goggles and a face shieldANSI Z87.1
SkinChemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoesEN 374
RespiratoryFor operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended.NIOSH/MSHA
Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Keep away from incompatible materials such as strong oxidizing agents and acids.

  • The compound may be hygroscopic; store in a desiccator if necessary.[4]

Emergency Procedures

Spill Response

A detailed spill response plan should be in place before handling N-Ethylpentan-3-amine hydrochloride.

Spill_Response_Workflow cluster_1 Spill Response Protocol Evacuate Evacuate Notify Notify Evacuate->Notify 1. Ensure safety Control Control Notify->Control 2. Inform supervisor Cleanup Cleanup Control->Cleanup 3. Contain spill Decontaminate Decontaminate Cleanup->Decontaminate 4. Use appropriate absorbent Dispose Dispose Decontaminate->Dispose 5. Clean affected area

Caption: Step-by-step spill response workflow.

Experimental Protocol: Small Spill Cleanup

  • Evacuate and Isolate: Immediately evacuate the area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear the appropriate PPE as outlined in Table 2.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep up the material, avoiding dust generation.

  • Neutralization (for liquid spills): Cautiously neutralize with a weak acid (e.g., citric acid) before absorption.

  • Collection: Collect the absorbed material or swept solid into a labeled, sealed container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., soap and water), followed by a final rinse with water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Conclusion

N-Ethylpentan-3-amine hydrochloride is a chemical that requires careful handling due to its potential for severe toxicity and corrosivity. While specific data for this compound is lacking, a conservative approach based on data from analogous compounds is warranted. Adherence to the safety protocols outlined in this guide, including the consistent use of engineering controls and appropriate PPE, is paramount to minimizing risk and ensuring a safe laboratory environment. Researchers must always consult the most current SDS from their supplier and perform a thorough risk assessment before commencing any work with this substance.

References

  • PubChem. (n.d.). 3-Ethylpentan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • MG Chemicals. (2020). Safety Data Sheet. Retrieved from [Link]

  • Safariland. (2015). Safety Data Sheet: Cocaine and Crack. Retrieved from [Link]

  • Acros Organics. (n.d.). Safety Data Sheet: 3-Aminopentane. Retrieved from [Link]

  • Diasorin. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). N-ethyl-N,3-dimethylpentan-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-Ethylpentan-3-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethylpentan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Methodological & Application

Using N-Ethylpentan-3-amine hydrochloride as a reagent in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Dual-Utility Reagent: Steric Pharmacophore & PCR Enhancer

Executive Summary

N-Ethylpentan-3-amine hydrochloride is a specialized secondary amine reagent characterized by a unique steric profile. Structurally, it features a nitrogen atom flanked by an ethyl group and a branched 3-pentyl (1-ethylpropyl) group. This specific architecture places it in a "Goldilocks" zone of steric hindrance—more hindered than diethylamine but more accessible than diisopropylamine.

This Application Note details its two primary distinct utilities:

  • Organic Synthesis: As a lipophilic building block for modulating the physicochemical properties (LogP, metabolic stability) of pharmaceutical intermediates.

  • Molecular Biology: As a critical additive in Polymerase Chain Reaction (PCR) buffers to enhance polymerase tolerance against biological inhibitors (e.g., heparin, hematin).

Chemical Profile & Synthesis Protocol

Physicochemical Properties[1]
  • IUPAC Name: N-Ethylpentan-3-amine hydrochloride[1][2][3][4][5]

  • Formula: C₇H₁₇N[6][7] · HCl

  • MW: 151.68 g/mol

  • pKa: ~10.8 (Estimated for conjugate acid)

  • Solubility: Highly soluble in water, methanol, and ethanol; sparingly soluble in non-polar solvents.

Preparation Protocol (Reductive Amination)

The most robust method for synthesizing high-purity N-ethylpentan-3-amine is the reductive amination of 3-pentanone with ethylamine. This route avoids over-alkylation common in direct alkylation methods.

Reagents:

  • 3-Pentanone (1.0 eq)

  • Ethylamine (2.0 M in THF or aqueous, 1.2 eq)

  • Sodium Triacetoxyborohydride (STAB, 1.5 eq)[6]

  • Acetic Acid (Catalytic, 0.1 eq)[8]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask under N₂, dissolve 3-pentanone (10 mmol) in DCE (30 mL). Add ethylamine (12 mmol) and catalytic acetic acid. Stir at room temperature for 60 minutes to establish the imine equilibrium.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 15 minutes. Note: STAB is preferred over NaBH₄ for its selectivity toward imines over ketones, minimizing side-product formation.

  • Quench & Workup: Stir overnight at room temperature. Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).

  • Salt Formation: Dry the organic layer (MgSO₄) and concentrate. Dissolve the crude oil in minimal diethyl ether and add 2M HCl in ether dropwise. The hydrochloride salt will precipitate as a white solid. Filter and dry under vacuum.

Synthesis Pathway Diagram

SynthesisPathway Substrate 3-Pentanone (Ketone) Intermediate Imine Intermediate (Transient) Substrate->Intermediate AcOH, DCE RT, 1h Reagent Ethylamine (Amine Source) Reagent->Intermediate Product N-Ethylpentan-3-amine (Secondary Amine) Intermediate->Product NaBH(OAc)3 Reductive Amination

Caption: One-pot reductive amination workflow for the synthesis of N-Ethylpentan-3-amine.

Application A: Organic Synthesis (Building Block)

Strategic Utility in Medicinal Chemistry

In drug design, the N-ethylpentan-3-amine moiety serves as a tool to modulate lipophilicity and metabolic stability .

  • Steric Shielding: The branched 3-pentyl group protects the nitrogen center from rapid oxidative dealkylation by cytochrome P450 enzymes, potentially extending the half-life of the drug compared to a simple diethylamine analog.

  • LogP Modulation: The C7 carbon skeleton adds significant lipophilicity compared to smaller amines, aiding in blood-brain barrier (BBB) penetration for CNS targets.

Protocol: Amide Coupling (General Procedure)

This amine is moderately hindered. Standard coupling reagents (EDC/HOBt) may be sluggish. High-efficiency coupling agents like HATU are recommended.

Reaction: R-COOH + N-Ethylpentan-3-amine HCl → R-CON(Et)(3-Pentyl)

  • Activation: Dissolve Carboxylic Acid (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 minutes.

  • Addition: Add N-Ethylpentan-3-amine hydrochloride (1.1 eq).

  • Completion: Stir at RT for 2–4 hours. Monitor by LC-MS.

  • Purification: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine. Purify via flash chromatography.

Application B: Biochemical Reagent (PCR Enhancer)

Mechanism of Action

Recent patent disclosures (WO2019122200A1) identify N-ethylpentan-3-amine hydrochloride as a potent additive for Polymerase Chain Reaction (PCR) formulations.

  • Inhibitor Tolerance: It significantly improves the tolerance of DNA polymerases to common biological inhibitors found in crude samples (e.g., acidic polysaccharides in soil, heparin in blood, hematin).

  • Yield Enhancement: The amine salt acts to stabilize the polymerase-template complex or neutralize negative charges on inhibitors, allowing amplification in "dirty" samples where standard buffers fail.

PCR Buffer Formulation Protocol

Target Concentration: 50–110 mM in the final reaction mix.

Preparation of 10X PCR Enhancer Stock:

  • Dissolve N-Ethylpentan-3-amine HCl in PCR-grade water to a concentration of 1.0 M.

  • Adjust pH to 8.0–8.5 using KOH (if necessary, though the salt is naturally acidic, the final PCR buffer usually buffers this).

  • Filter sterilize (0.22 µm).

Experimental Setup:

ComponentStandard Volume (50 µL)Enhanced Volume (50 µL)
2X Master Mix25 µL25 µL
Fwd/Rev Primers2 µL2 µL
Template DNA (Crude)5 µL5 µL
N-Ethylpentan-3-amine (1M) 0 µL 2.5 - 5.0 µL
Nuclease-Free Water18 µL13 - 15.5 µL

Validation: Run parallel reactions with a known inhibitor (e.g., add 1% blood or trace humic acid) to observe the rescue of amplification in the enhanced tube.

PCR Workflow Diagram

PCRWorkflow Sample Crude Biological Sample (Blood/Soil/Tissue) Lysis Lysis & Extraction Sample->Lysis Inhibitors Co-extracted Inhibitors (Heparin/Humic Acid) Lysis->Inhibitors Reaction PCR Amplification (Inhibitor Neutralization) Lysis->Reaction Template DNA Inhibitors->Reaction Inhibition Risk Buffer Master Mix + Primers Buffer->Reaction Additive N-Ethylpentan-3-amine HCl (50-110 mM) Additive->Reaction Stabilizes Polymerase Result High Yield Amplicons Reaction->Result

Caption: Workflow demonstrating the role of N-Ethylpentan-3-amine in rescuing PCR amplification from crude samples.

Handling & Safety

  • Hazards: As a secondary amine salt, it is an irritant to eyes, skin, and the respiratory system.

  • Storage: Store in a cool, dry place. Hygroscopic; keep tightly sealed.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle the free base form only in a fume hood due to volatility and amine odor.

References

  • Synthesis (Reductive Amination): Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • PCR Application Patent: Bauer, K., et al. "Polymerase chain reaction composition comprising amines." WO2019122200A1 / US20200392562A1. Thermo Fisher Scientific / Life Technologies, 2019. Link

  • Amine Properties: PubChem Compound Summary for CID 19433827, N-Ethylpentan-3-amine hydrochloride.[2] National Center for Biotechnology Information. Link

Sources

Application Note: Strategic Utilization of N-Ethylpentan-3-amine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the handling, activation, and synthetic integration of N-Ethylpentan-3-amine hydrochloride (CAS: 151668-06-3 / 39190-77-7). While often overlooked as a simple aliphatic amine, this scaffold offers a unique steric and lipophilic profile valuable for Structure-Activity Relationship (SAR) tuning.

Unlike linear amines (e.g., n-heptylamine), the branching at the


-carbon of the pentyl chain, combined with the 

-ethyl substitution, provides increased metabolic stability against oxidative dealkylation. This guide provides validated protocols for converting the stable hydrochloride salt into its reactive free-base form and utilizing it in high-fidelity reductive amination and amide coupling workflows.

Chemical Identity & Properties

Understanding the physicochemical properties of the reagent is the first step toward reproducible synthesis.

Table 1: Physicochemical Profile
PropertyDataRelevance
IUPAC Name N-Ethylpentan-3-amine hydrochlorideSystematic identification
Structure

Secondary amine,

-branched
Formula

Stoichiometry calculations
MW (Salt) 151.68 g/mol Reagent weighing
MW (Free Base) 115.22 g/mol Yield calculations
Physical State White to off-white crystalline solidHandling form
Solubility High: Water, Methanol, DMSOLow: Hexanes, Et₂OExtraction strategy
Acidity (pKaH) ~10.5 - 11.0 (Estimated)pH required for free-basing

Handling & Stability (The "Salt-Break" Challenge)

N-Ethylpentan-3-amine is supplied as a hydrochloride salt to prevent oxidation and absorption of atmospheric CO₂ (carbamate formation). However, the salt is non-nucleophilic . To participate in


 alkylations, acylations, or reductive aminations, the free base must be liberated in situ or prior to reaction.
Protocol 1: Quantitative Liberation of Free Base (Liquid-Liquid Extraction)

Objective: Isolate reactive N-ethylpentan-3-amine from its HCl salt for use in water-sensitive catalysis.

Reagents:

  • N-Ethylpentan-3-amine HCl (10 mmol, 1.517 g)

  • Sodium Hydroxide (NaOH), 2M aqueous solution

  • Dichloromethane (DCM) or Diethyl Ether (Et₂O)

  • Magnesium Sulfate (MgSO₄), anhydrous

Methodology:

  • Dissolution: Dissolve 1.517 g of the amine salt in 10 mL of deionized water. The solution should be clear.

  • Basification: Slowly add 10 mL of 2M NaOH while stirring.

    • Checkpoint: Check pH using a strip or meter. It must be >12 . The solution will become cloudy as the organic free base separates.

  • Extraction: Transfer to a separatory funnel. Extract three times with 15 mL of DCM.

    • Mechanism:[1][2][3] The uncharged free base partitions into the organic layer (

      
      ).
      
  • Drying: Combine organic layers and dry over anhydrous MgSO₄ for 10 minutes.

  • Concentration: Filter off the desiccant and concentrate under reduced pressure (Rotavap) at 25°C (Caution: The free base is volatile; do not use high vacuum or high heat).

Self-Validation:

  • Yield Check: Theoretical yield is 1.15 g. If recovery is <90% (1.03 g), the amine was likely lost to evaporation or incomplete extraction.

  • Hygroscopicity: Use the oil immediately. Secondary amines absorb CO₂ from air rapidly.

Synthetic Application Workflows

Workflow Visualization

The following diagram illustrates the decision logic for utilizing this scaffold in library synthesis, highlighting the critical "Salt Break" step.

AmineWorkflow Salt N-Ethylpentan-3-amine HCl Salt Base Basification (pH > 12) Salt->Base NaOH/H2O FreeBase Free Amine (Reactive Nucleophile) Base->FreeBase DCM Ext. RedAm Reductive Amination (Aldehyde/Ketone) FreeBase->RedAm STAB/AcOH Amide Amide Coupling (Carboxylic Acid) FreeBase->Amide HATU/DIPEA TertAmine Tertiary Amine (Lipophilic Core) RedAm->TertAmine AmideProd Hindered Amide (Stable Linker) Amide->AmideProd

Figure 1: Critical workflow for activating N-Ethylpentan-3-amine HCl. The salt must be neutralized to generate the nucleophilic species for downstream coupling.

Protocol 2: Sterically Controlled Reductive Amination

Context: This protocol is optimized for coupling N-ethylpentan-3-amine with aryl aldehydes. The branching at the 3-position of the pentyl chain creates steric hindrance, requiring longer reaction times than linear amines.

Reagents:

  • N-Ethylpentan-3-amine (Free base from Protocol 1, 1.0 eq)

  • Aryl Aldehyde (1.0 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (AcOH) (Catalytic, 1-2 drops)

  • 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step Protocol:

  • Imine Formation: In a dry vial, dissolve the aldehyde (1.0 mmol) and N-ethylpentan-3-amine (1.0 mmol) in DCE (5 mL). Add catalytic AcOH.

    • Mechanistic Insight: The secondary amine attacks the carbonyl to form an iminium ion. The steric bulk of the pentyl group may slow this equilibrium; allow to stir for 1 hour before adding the reductant.

  • Reduction: Add STAB (1.5 mmol) in one portion.

  • Reaction: Stir at room temperature for 16–24 hours under nitrogen.

    • Monitoring: Use LC-MS. Look for the disappearance of the iminium intermediate and the appearance of the product mass

      
      .
      
  • Quench: Quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM, dry over Na₂SO₄, and concentrate.

Troubleshooting:

  • Low Conversion? The steric hindrance of the secondary amine might prevent iminium formation. Switch solvent to Toluene and use Dean-Stark conditions (reflux) to drive off water before reduction.

Protocol 3: Amide Coupling (HATU Method)

Context: Creating amides with this amine provides a highly stable linker due to the steric protection of the amide bond, reducing hydrolysis rates in vivo.

Reagents:

  • Carboxylic Acid (1.0 eq)

  • N-Ethylpentan-3-amine HCl (Use directly with excess base) (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • DMF (Dimethylformamide)

Step-by-Step Protocol:

  • Activation: Dissolve Carboxylic Acid (1.0 mmol) in DMF (3 mL). Add HATU (1.2 mmol) and DIPEA (1.0 mmol). Stir for 5 minutes.

    • Visual: Solution usually turns yellow.

  • Amine Addition: Add N-Ethylpentan-3-amine HCl (1.2 mmol) and the remaining DIPEA (2.0 mmol).

    • Critical Step: The extra DIPEA is required to neutralize the HCl salt in situ and regenerate the free base.

  • Reaction: Stir for 4–12 hours at Room Temperature.

  • Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove DMF) and 1x with brine.

Analytical Validation

To ensure the integrity of the experimental outcome, the following analytical signals should be verified.

  • ¹H NMR (CDCl₃, 400 MHz):

    • Terminal Methyls: Look for triplet/multiplet signals at

      
       0.8–1.0 ppm (corresponding to the ends of the ethyl and pentyl chains).
      
    • Methine Proton (N-CH): The proton at the 3-position of the pentyl chain usually appears as a multiplet around

      
       2.4–2.6 ppm.
      
    • N-Ethyl Methylene: Quartet around

      
       2.5–2.7 ppm.
      
  • Mass Spectrometry (ESI+):

    • Expect a strong

      
       peak at 116.2 m/z .
      

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 19433827, N-Ethylpentan-3-amine hydrochloride. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

Sources

Application Notes & Protocols: Strategic N-Alkylation of N-Ethylpentan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the N-alkylation of N-Ethylpentan-3-amine hydrochloride, a common secondary amine salt intermediate in pharmaceutical and fine chemical synthesis. We will explore the critical reaction parameters, mechanistic considerations, and strategic choices required to achieve high-yield synthesis of the corresponding tertiary amine. Two primary synthetic routes are presented: direct alkylation via nucleophilic substitution and a more controlled, two-step reductive amination pathway. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols, troubleshooting insights, and the causal logic behind experimental design to ensure reproducible and efficient outcomes.

Section 1: Mechanistic Considerations & Strategic Choices

The alkylation of a secondary amine hydrochloride salt presents unique challenges that must be addressed through careful selection of reagents and reaction conditions. The primary obstacle is the non-nucleophilic nature of the protonated amine, which necessitates an initial deprotonation step. Furthermore, the desired tertiary amine product is itself a nucleophile, creating the potential for subsequent over-alkylation to form a quaternary ammonium salt.[1][2][3]

The Prerequisite: Liberation of the Free Amine

N-Ethylpentan-3-amine hydrochloride exists as an ammonium salt. The nitrogen's lone pair, essential for nucleophilic attack, is sequestered by a proton. Therefore, the first and most critical step in any N-alkylation protocol is the in-situ neutralization of the hydrochloride salt to generate the free, nucleophilic secondary amine. This is accomplished by the addition of a suitable base. The reaction of an amine with an alkyl halide liberates a hydrohalic acid, which will react with any available free amine, quenching its nucleophilicity.[4] Consequently, a stoichiometric excess of base is often required to neutralize both the starting material salt and the acid generated during the reaction.

Strategy 1: Direct Alkylation via SN2 Pathway

The most direct approach is a bimolecular nucleophilic substitution (SN2) reaction between the free N-Ethylpentan-3-amine and an alkylating agent, typically an alkyl halide.[5] The nitrogen lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-N bond.[5]

  • The Over-alkylation Problem: A significant drawback of this method is that the tertiary amine product is often as nucleophilic, or even more nucleophilic, than the starting secondary amine.[2] This can lead to a "runaway" reaction where the product competes for the alkylating agent, resulting in the formation of an undesired quaternary ammonium salt.[2][6] This creates a complex product mixture that can be difficult to separate.[1][4]

  • Controlling Selectivity: Selectivity for the tertiary amine can be enhanced by:

    • Using a large excess of the secondary amine relative to the alkylating agent, although this is not economically viable if the amine is valuable.

    • Choosing reaction conditions that favor mono-alkylation. For instance, certain base and solvent systems can influence selectivity. Cesium bases, such as cesium carbonate or hydroxide, have been shown to promote selective mono-N-alkylation.[7][8]

    • Employing sterically hindered alkylating agents or amines, which can disfavor the formation of the more crowded quaternary salt.

Strategy 2: Reductive Amination

A more controlled and often preferred method for synthesizing tertiary amines from secondary amines is reductive amination.[9][10][11] This two-step, one-pot process circumvents the issue of over-alkylation entirely.[11]

  • Iminium Ion Formation: The secondary amine reacts with an aldehyde or ketone under mildly acidic conditions to form an iminium ion intermediate.[12]

  • Reduction: A reducing agent, added to the same pot, selectively reduces the iminium ion (C=N+) to the corresponding tertiary amine.

The key advantage is that the iminium ion has only one site for reduction, and the resulting tertiary amine does not react further under these conditions.[11] This method provides cleaner reactions and higher yields of the desired product. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal because they are selective for the iminium ion and will not readily reduce the starting aldehyde or ketone.[11][13]

Section 2: Protocol for Direct N-Alkylation

This protocol details the methylation of N-Ethylpentan-3-amine hydrochloride using methyl iodide.

Principle

The hydrochloride salt is neutralized with potassium carbonate to form the free secondary amine. This amine then acts as a nucleophile, attacking methyl iodide in an SN2 reaction to yield N-Ethyl-N-methylpentan-3-amine. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is used to facilitate the reaction.[14]

Materials and Reagents
  • N-Ethylpentan-3-amine hydrochloride

  • Methyl Iodide (CH₃I)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl Ether (Et₂O)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, and heating mantle

  • Standard glassware for extraction and purification

Detailed Step-by-Step Protocol
  • Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add N-Ethylpentan-3-amine hydrochloride (5.0 g, 33.0 mmol).

  • Solvent and Base Addition: Add anhydrous DMF (40 mL) to the flask, followed by anhydrous potassium carbonate (11.4 g, 82.5 mmol, 2.5 equivalents). Stir the suspension vigorously for 15 minutes at room temperature to facilitate the formation of the free amine.

  • Addition of Alkylating Agent: Add methyl iodide (2.3 mL, 36.3 mmol, 1.1 equivalents) dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 60 °C and maintain stirring for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup - Quenching and Extraction:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 100 mL of water and 50 mL of diethyl ether.

    • Separate the layers. Extract the aqueous layer two more times with 50 mL portions of diethyl ether.

    • Combine the organic extracts and wash with saturated NaHCO₃ solution (2 x 50 mL), followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude tertiary amine product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-Ethyl-N-methylpentan-3-amine.

Workflow Diagram: Direct Alkylation

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start 1. Charge flask with N-Ethylpentan-3-amine HCl add_solvent 2. Add anhydrous DMF and K2CO3 start->add_solvent add_alkylating 3. Add Methyl Iodide add_solvent->add_alkylating react 4. Heat at 60°C for 12-18h add_alkylating->react quench 5. Quench with H2O and extract with Et2O react->quench wash 6. Wash organic layer (NaHCO3, Brine) quench->wash dry 7. Dry (MgSO4) and concentrate wash->dry purify 8. Flash Column Chromatography dry->purify product Pure Tertiary Amine purify->product

Caption: Workflow for Direct N-Alkylation of a Secondary Amine Hydrochloride.

Key Parameters & Optimization
ParameterConditionRationale & Expert Insights
Base K₂CO₃, Cs₂CO₃, NaHA non-nucleophilic inorganic base is required. K₂CO₃ is cost-effective. Cs₂CO₃ can improve yields and selectivity in difficult cases.[8] NaH can be used for complete deprotonation but requires strictly anhydrous conditions.
Solvent DMF, Acetonitrile, DMSOPolar aprotic solvents are ideal for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.[14]
Temperature 25 - 80 °CHigher temperatures accelerate the reaction but may also increase the rate of over-alkylation. Optimization is key.
Equivalents Base: 2.2-3.0 eq.Must be sufficient to neutralize the starting HCl salt and the H-X generated during the reaction.
Alkylating Agent: 1.0-1.2 eq.A slight excess drives the reaction to completion. A large excess significantly increases the risk of quaternary salt formation.[4]

Section 3: Protocol for N-Alkylation via Reductive Amination

This protocol details the ethylation of N-Ethylpentan-3-amine hydrochloride using acetaldehyde.

Principle

First, the hydrochloride salt is converted to the free base. The free secondary amine then reacts with acetaldehyde to form an iminium ion, which is immediately reduced in situ by sodium triacetoxyborohydride to yield N,N-Diethylpentan-3-amine. This one-pot procedure offers high selectivity and avoids over-alkylation.[11][15]

Materials and Reagents
  • N-Ethylpentan-3-amine hydrochloride

  • Sodium Hydroxide (NaOH), 1M aqueous solution

  • Acetaldehyde

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[15]

  • Acetic Acid (glacial)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Standard glassware for reaction, extraction, and purification

Detailed Step-by-Step Protocol
  • Free Base Generation: Dissolve N-Ethylpentan-3-amine hydrochloride (5.0 g, 33.0 mmol) in water (20 mL). Cool in an ice bath and basify to pH >12 by the slow addition of 1M NaOH. Extract the free amine into dichloromethane (3 x 30 mL). Dry the combined organic layers over MgSO₄, filter, and carefully concentrate in vacuo to obtain the free N-Ethylpentan-3-amine. Caution: Low molecular weight amines are volatile.

  • Reaction Setup: To a 250 mL round-bottom flask, add the crude N-Ethylpentan-3-amine (assuming quantitative yield, 33.0 mmol) and dissolve in dichloromethane (100 mL).

  • Aldehyde Addition: Add acetaldehyde (2.2 mL, 39.6 mmol, 1.2 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 mL). Stir at room temperature for 30 minutes to allow for iminium ion formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (9.1 g, 42.9 mmol, 1.3 equivalents) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Reaction: Stir the reaction mixture at room temperature for 4-8 hours, or until the reaction is complete as determined by TLC or GC-MS.

  • Workup - Quenching and Washing:

    • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer with saturated NaHCO₃ solution (2 x 50 mL) and then brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, purify by flash column chromatography as described in Section 2.3.

Workflow Diagram: Reductive Amination

G cluster_prep Amine Preparation cluster_reaction Reductive Amination cluster_workup Workup & Purification start 1. Dissolve HCl salt in H2O basify 2. Basify with NaOH and extract into DCM start->basify dry_amine 3. Dry and concentrate to get free amine basify->dry_amine setup 4. Dissolve free amine in DCM dry_amine->setup add_aldehyde 5. Add Acetaldehyde and Acetic Acid setup->add_aldehyde add_reductant 6. Add NaBH(OAc)3 portion-wise add_aldehyde->add_reductant react 7. Stir at RT for 4-8h add_reductant->react quench 8. Quench with NaHCO3 react->quench wash 9. Wash organic layer quench->wash dry 10. Dry (MgSO4) and concentrate wash->dry product Pure Tertiary Amine dry->product

Caption: Workflow for N-Alkylation via a One-Pot Reductive Amination Protocol.

Section 4: Troubleshooting and Field Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction (Direct Alkylation) 1. Insufficient base to generate free amine.2. Inactive alkylating agent.3. Water in the reaction.1. Use a stronger base (e.g., NaH) or increase equivalents of K₂CO₃.2. Use a fresh bottle of the alkyl halide.3. Ensure all glassware is oven-dried and use anhydrous solvents.
Significant Over-alkylation Product 1. Reaction temperature is too high.2. Too much alkylating agent used.3. Tertiary amine product is highly nucleophilic.1. Lower the reaction temperature and increase the reaction time.2. Use stoichiometric or slightly less than stoichiometric amounts of the alkylating agent.3. Switch to the reductive amination protocol for better control.
Incomplete Reaction (Reductive Amination) 1. Inactive reducing agent.2. Insufficient time for iminium formation.1. Use a fresh bottle of NaBH(OAc)₃.2. Increase the initial stirring time after adding the aldehyde before adding the reducing agent.
Difficult Purification Product mixture of secondary, tertiary, and quaternary amines.The basic tertiary amine can be separated from the non-basic quaternary salt via extraction. Separation of the secondary and tertiary amines can be challenging and may require careful column chromatography. A patent suggests purification of tertiary amines by passing them over adsorbents like aluminum oxide or silica gel.[16]

Section 5: References

  • US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents.

  • EP2580218A1 - Process for n-dealkylation of tertiary amines - Google Patents.

  • Reductive Amination - Organic Chemistry Tutor. [Link]

  • Alkylation of Amines - YouTube (Chemistry with Caroline). [Link]

  • Alkylation of Amines, Part 1: with Alkyl Halides - YouTube (Synthesis with Florencio Zaragoza). [Link]

  • N-alkylation of secondary amine? - ResearchGate. [Link]

  • reductive amination & secondary amine synthesis - YouTube (Chem Help ASAP). [Link]

  • Synthesis of secondary and tertiary amines - Organic Chemistry Portal. [Link]

  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. [Link]

  • A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES - DTIC. [Link]

  • 20.05.1: Alkylation of Amines by Alkyl Halides - Chemistry LibreTexts. [Link]

  • New catalysts for amine alkylation reactions promoted by hydrogen borrowing - White Rose eTheses Online. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation - Organic Letters. [Link]

  • N-Dealkylation of Amines - PMC - NIH. [Link]

  • Amine alkylation - Wikipedia. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides - Montclair State University. [Link]

  • EP0007983A1 - Process for the purification of tertiary amines - Google Patents.

Sources

Application Notes & Protocols for the Analytical Determination of N-Ethylpentan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the analytical methods for the detection, quantification, and structural elucidation of N-Ethylpentan-3-amine hydrochloride (C₇H₁₈ClN, M.W.: 151.68 g/mol ).[1] Recognizing the unique challenges presented by secondary aliphatic amines, this guide details robust protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each section explains the causal logic behind methodological choices, offering researchers, scientists, and drug development professionals the necessary tools for accurate and reliable analysis.

Introduction: The Analytical Challenge

N-Ethylpentan-3-amine hydrochloride is a secondary amine salt. While the hydrochloride form enhances stability and handling compared to the free base, it also presents specific analytical considerations.[2] The free amine, N-Ethylpentan-3-amine, is volatile but, like many small aliphatic amines, lacks a significant chromophore, rendering direct detection by UV-Vis spectrophotometry at low concentrations impractical.[3] Furthermore, the polar nature of the amine group can lead to poor chromatographic peak shapes (tailing) due to interactions with active sites on standard chromatography columns.[3][4]

This guide addresses these challenges by presenting validated strategies that either leverage the amine's volatility, enhance its detectability through derivatization, or employ universal detection and characterization techniques.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: GC-MS is an ideal technique for identifying and quantifying volatile and semi-volatile compounds. For N-Ethylpentan-3-amine hydrochloride, the analytical strategy involves the in-situ conversion of the non-volatile salt back to its volatile free base form prior to injection. Headspace GC-MS is the preferred approach as it physically separates the volatile analyte from the non-volatile sample matrix (including the hydrochloride salt and any formulation excipients), protecting the GC inlet and column from contamination and minimizing matrix effects.[5][6]

Protocol: Static Headspace GC-MS for Quantification

This protocol is designed for the quantification of residual N-Ethylpentan-3-amine in a drug substance or product.

A. Sample Preparation (Liberation of the Free Base):

  • Standard Preparation: Accurately weigh approximately 25 mg of N-Ethylpentan-3-amine hydrochloride reference standard into a 25 mL volumetric flask and dilute with a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) to create a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh a sample containing an expected amount of the analyte into a 20 mL headspace vial.

  • Liberation: To each standard and sample vial, add 1 mL of DMSO. Subsequently, add 100 µL of a strong, non-volatile base solution (e.g., 10 M Sodium Hydroxide or Imidazole in DMSO) to neutralize the hydrochloride and liberate the free N-Ethylpentan-3-amine.[5]

  • Sealing: Immediately seal the vials with PTFE/silicone septa and aluminum caps.

B. Instrumental Parameters: The following table outlines a typical starting point for GC-MS parameters, which should be optimized for the specific instrument in use.

ParameterRecommended SettingRationale
Headspace Autosampler
Vial Oven Temperature100 °CEnsures sufficient partitioning of the volatile amine into the headspace.[5]
Incubation Time20 minutesAllows the sample to reach thermal equilibrium.[5]
Syringe Temperature110 °CPrevents condensation of the analyte in the syringe.[5]
GC System
ColumnDB-624 or equivalent (30 m x 0.32 mm, 1.8 µm)Intermediate polarity column suitable for separating polar volatile compounds.[5]
Carrier GasHelium, constant flow at 1.5 mL/minInert carrier gas providing good chromatographic efficiency.[7]
Inlet Temperature200 °CEnsures rapid vaporization of the injected sample.
Split Ratio10:1 (adjustable based on sensitivity)Prevents column overloading while maintaining adequate sensitivity.
Oven Program40 °C (hold 5 min), ramp to 240 °C at 20 °C/minProvides separation from solvent and other potential volatile impurities.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard mode for creating reproducible fragmentation patterns for library matching.
Source Temperature230 °CStandard source temperature to maintain cleanliness and promote ionization.
Scan Range35-250 amuCovers the expected mass of the parent ion and its fragments.
Data AcquisitionFull Scan for identification; Selected Ion Monitoring (SIM) for quantificationSIM mode significantly enhances sensitivity and selectivity for trace-level analysis.

C. Data Analysis:

  • Identification: The analyte is identified by its retention time and by matching its mass spectrum against a reference spectrum. Expected fragments for N-Ethylpentan-3-amine (C₇H₁₇N, M.W. 115.22) would include the molecular ion (m/z 115) and characteristic fragments from the loss of alkyl groups.

  • Quantification: A calibration curve is constructed by plotting the peak area of a characteristic ion (e.g., m/z 86 or 100) against the concentration of the standards.

Workflow for Headspace GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing A Weigh Sample into Headspace Vial B Add DMSO and Strong Base (e.g., NaOH) A->B C Seal Vial Immediately B->C D Incubate Vial (e.g., 100°C for 20 min) C->D E Automated Injection of Headspace Vapor D->E F GC Separation E->F G MS Detection (Scan or SIM) F->G H Identify by Retention Time & Mass Spectrum G->H I Quantify using Calibration Curve H->I

Caption: Headspace GC-MS workflow for N-Ethylpentan-3-amine.

Method 2: High-Performance Liquid Chromatography (HPLC)

Principle & Rationale: HPLC is a versatile technique, but as previously noted, N-Ethylpentan-3-amine lacks a UV chromophore. Therefore, two primary strategies are employed: 1) Pre-column derivatization to attach a UV-active or fluorescent tag to the amine, or 2) The use of a universal detector like a mass spectrometer (MS) or charged aerosol detector (CAD). LC-MS is generally preferred due to its superior sensitivity and specificity.

Protocol: HPLC-UV with Pre-column Derivatization

This method is suitable for quantification when an LC-MS system is unavailable. It relies on a chemical reaction to make the analyte "visible" to a standard UV detector.

A. Derivatization Procedure:

  • Reagent Preparation: Prepare a solution of a derivatizing agent such as Dansyl Chloride or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) in a suitable solvent like acetonitrile.[8] Also prepare a borate buffer solution (e.g., pH 9.0).

  • Reaction: In a vial, mix an aliquot of the sample (or standard) solution with the borate buffer. Add an excess of the derivatizing agent solution.

  • Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 30 minutes). The reaction must be optimized for completeness.

  • Quenching: Add a small amount of a primary amine solution (e.g., glycine) to react with the excess derivatizing agent.

B. Instrumental Parameters:

ParameterRecommended SettingRationale
HPLC System
ColumnC18 Column (e.g., 150 mm x 4.6 mm, 3.5 µm)Standard reversed-phase column for separating small organic molecules.
Mobile Phase AWater with 0.1% Formic AcidProvides a proton source for good peak shape.
Mobile Phase BAcetonitrile with 0.1% Formic AcidCommon organic modifier for reversed-phase chromatography.
GradientStart at 30% B, ramp to 95% B over 15 minA gradient is typically required to elute the more hydrophobic derivative.
Flow Rate1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature30 °CEnsures reproducible retention times.
UV Detector
Detection WavelengthDependent on the derivatizing agent (e.g., ~254 nm for Dansyl, ~265 nm for FMOC)Set to the absorbance maximum of the chosen chromophore.
Workflow for HPLC-UV with Derivatization

cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Dissolve Sample in Aqueous Buffer B Add Derivatizing Agent (e.g., Dansyl Chloride) A->B C Incubate to Complete Reaction B->C D Quench Excess Reagent C->D E Inject Derivatized Sample D->E F Reversed-Phase Gradient Separation E->F G UV Detection at Chromophore λmax F->G H Identify Peak by Retention Time G->H I Quantify using Calibration Curve H->I

Caption: HPLC-UV analysis workflow using pre-column derivatization.

Method 3: NMR Spectroscopy for Structural Elucidation

Principle & Rationale: NMR spectroscopy is an unparalleled tool for the unambiguous confirmation of a molecule's chemical structure.[9] It provides detailed information about the connectivity and chemical environment of each atom. For N-Ethylpentan-3-amine hydrochloride, ¹H and ¹³C NMR can confirm the identity and assess the purity of a substance against a known reference standard.

Protocol: ¹H and ¹³C NMR

A. Sample Preparation:

  • Accurately weigh 5-10 mg of the N-Ethylpentan-3-amine hydrochloride sample.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆, in a standard 5 mm NMR tube.

B. Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

  • ¹H NMR: Acquire a standard proton spectrum. Key signals to observe would be the characteristic triplet and quartet patterns of the ethyl groups and the signals for the pentan-3-yl group.[10]

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to observe a single peak for each unique carbon atom in the molecule.

C. Expected Spectral Features (in D₂O):

  • ¹H NMR:

    • A triplet corresponding to the methyl protons (-CH₃) of the ethyl groups.

    • A quartet corresponding to the methylene protons (-CH₂-) of the N-ethyl group, coupled to its methyl group.

    • Signals for the pentan-3-yl group protons.

    • The proton on the nitrogen (N-H) may exchange with D₂O and be broadened or absent.

  • ¹³C NMR:

    • Distinct signals for each of the unique carbon atoms in the N-ethyl and pentan-3-yl moieties.

Structural Relationship Diagram

cluster_structure N-Ethylpentan-3-amine Structure cluster_nmr Expected ¹H NMR Correlations C1 CH3 C2 CH2 C1->C2 H1 Triplet (3H) C1->H1 correlates to N NH C2->N H2 Quartet (2H) C2->H2 correlates to C3 CH N->C3 C4 CH2 C3->C4 C6 CH2 C3->C6 H3 Multiplet (1H) C3->H3 correlates to C5 CH3 C4->C5 H46 Multiplet (4H) C4->H46 H57 Triplet (6H) C5->H57 C7 CH3 C6->C7 C6->H46 C7->H57

Caption: Key structural units and their expected ¹H NMR signals.

Method Validation Principles

Any quantitative method developed for regulatory purposes must be validated to ensure it is fit for its intended purpose.[11][12] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[11]

The table below summarizes key validation parameters and typical acceptance criteria for the quantitative GC-MS and HPLC methods described.

Validation ParameterTypical Acceptance CriteriaPurpose
Specificity No interference at the analyte's retention time from blank, placebo, or related substances.Ensures the signal is solely from the analyte of interest.[13]
Linearity Correlation coefficient (r²) ≥ 0.995Demonstrates a proportional relationship between signal and concentration.[7]
Range Typically 80% to 120% of the target concentration.The interval where the method is precise, accurate, and linear.[13]
Accuracy Recovery of 80-120% for drug substance assay; 70-130% for impurity analysis.Measures the closeness of the experimental value to the true value.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for assay; ≤ 10% for impurities.Shows the consistency of results for multiple analyses of the same sample.[4]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1The lowest amount of analyte that can be detected.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1; must be precise and accurate.The lowest amount of analyte that can be reliably quantified.[7]

Conclusion

The analysis of N-Ethylpentan-3-amine hydrochloride requires tailored approaches to overcome inherent challenges related to its chemical properties.

  • Headspace GC-MS is the recommended method for robust quantification, especially for determining residual levels in complex matrices. It offers excellent sensitivity and selectivity by isolating the volatile free amine.

  • HPLC with pre-column derivatization is a viable alternative for quantification when MS detection is not available.

  • LC-MS provides a direct, highly sensitive, and specific method for quantification without the need for derivatization.

  • NMR Spectroscopy remains the definitive technique for absolute structural confirmation and identity testing.

The selection of the most appropriate method will depend on the specific analytical objective, available instrumentation, and the required level of sensitivity and regulatory scrutiny. Each protocol provided herein serves as a robust starting point for method development and validation.

References

  • Benchchem. A Comparative Guide to the Validation of Analytical Methods for N-Ethylpentylamine.
  • SIELC Technologies. Separation of 3-Ethylpent-1-yn-3-amine on Newcrom R1 HPLC column.
  • ResearchGate. ¹H nuclear magnetic resonance (NMR) spectra of the ethylamine‐bound... | Download Scientific Diagram.
  • Lawrence Livermore National Laboratory. Novel Method of Detecting Trace Amounts of Tertiary Amine containing Illicit Drugs.
  • Scribd. Test of Amine & Amide - Hydrochloric Acid.
  • Smolecule. Buy 3-ethylpentan-3-amine hydrochloride | 56065-46-4.
  • International Journal of Research and Review.
  • Pharma Tutor.
  • PubChem. N-ethyl-N,3-dimethylpentan-3-amine.
  • PubMed.
  • FDA. Q2(R2)
  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts.
  • PubMed.
  • PubChem. N-Ethylpentan-3-amine hydrochloride.
  • Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Bryan Research & Engineering, LLC.
  • Royal Society of Chemistry.
  • Sigma-Aldrich. 3-Ethylpentan-3-amine HCl.
  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Scribd. NMR Spectroscopy: Ethyl Group Analysis | PDF.
  • Royal Society of Chemistry. Analytical Methods.
  • Springer.
  • ResearchGate.
  • Google Patents. CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
  • Indian Journal of Pharmaceutical Sciences.
  • BAuA.
  • ACS Publications. Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS).
  • Agilent. Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners.

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Application Note: Quantitative Analysis of N-Ethylpentan-3-amine Hydrochloride in Complex Biological and Chemical Matrices via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the quantification of N-Ethylpentan-3-amine hydrochloride , a secondary aliphatic amine, within complex mixtures. Due to the compound's lack of a strong UV chromophore and its significant polarity (in salt form), traditional HPLC-UV methods lack the necessary sensitivity and selectivity.

This guide proposes a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach utilizing Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . This combination ensures maximum recovery from complex matrices while minimizing ion suppression. The method is designed to align with ICH M10 Bioanalytical Method Validation guidelines.

Key Chemical Properties
PropertyValueRelevance to Protocol
Formula C

H

N

HCl
Precursor ion selection (

)
MW (Free Base) 115.22 g/mol Target Mass:

116.2
pKa ~10.5 - 11.0 (Estimated for sec-amine)Requires High pH elution or MCX extraction
LogP ~2.1 (Free Base)Moderate lipophilicity allows RP-LC retention at high pH
Solubility High in water (HCl salt)Aqueous extraction buffers preferred

Analytical Strategy & Workflow

The quantification of small aliphatic amines in complex mixtures faces two primary bottlenecks: retention (polar amines elute in the void volume on C18) and matrix interference (co-eluting phospholipids/salts suppress ionization).

To overcome this, we employ a "Trap-and-Elute" strategy:

  • Sample Prep: MCX SPE utilizes the amine's positive charge at acidic pH to lock it onto the sorbent, allowing aggressive washing of interferences.

  • Separation: High-pH Reverse Phase Chromatography (pH 10) suppresses the amine's ionization during chromatography, rendering it neutral and hydrophobic enough to retain on a C18 column.

  • Detection: Electrospray Ionization (ESI+) in MRM mode.

Workflow Diagram

G cluster_SPE Solid Phase Extraction (MCX) Sample Complex Mixture (Plasma/Reaction Fluid) IS_Add Add Internal Standard (e.g., N-Ethylpentylamine-d5) Sample->IS_Add Acidify Acidification (2% Formic Acid) pH < 3.0 IS_Add->Acidify Load Load Sample (MCX Cartridge) Acidify->Load Wash1 Wash 1: 0.1% FA in Water (Removes proteins/salts) Load->Wash1 Wash2 Wash 2: Methanol (Removes neutrals/hydrophobics) Wash1->Wash2 Elute Elution (5% NH4OH in Methanol) Wash2->Elute Evap Evaporation & Reconstitution (N2 stream @ 40°C) Elute->Evap LCMS LC-MS/MS Analysis (High pH C18 / ESI+) Evap->LCMS Data Quantification (Peak Area Ratio) LCMS->Data

Figure 1: Optimized extraction and analysis workflow for cationic aliphatic amines.

Detailed Protocol

Reagents and Standards
  • Reference Standard: N-Ethylpentan-3-amine HCl (>98% purity).

  • Internal Standard (IS): Stable isotope-labeled analog (e.g., N-Ethylpentylamine-d5) or a structural analog (e.g., N-Propylpentan-3-amine) if isotopologues are unavailable.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Hydroxide (NH

    
    OH), Ammonium Bicarbonate.
    
Sample Preparation (MCX SPE)

Rationale: Liquid-Liquid Extraction (LLE) is often insufficient for polar HCl salts. MCX provides a dual retention mechanism (Reverse Phase + Cation Exchange).

  • Pre-treatment: Aliquot 100 µL of sample. Add 10 µL of Internal Standard working solution. Add 300 µL of 2% Formic Acid in water . Vortex mix. (Ensure pH < 3 to protonate the amine).

  • Conditioning: Condition MCX cartridges (30 mg/1 cc) with 1 mL MeOH followed by 1 mL water.

  • Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).

  • Wash 1 (Aqueous): Wash with 1 mL 0.1% Formic Acid in Water . (Removes salts, proteins, and anionic interferences).

  • Wash 2 (Organic): Wash with 1 mL 100% Methanol . (Removes neutral hydrophobic interferences; the amine remains bound by ionic interaction).

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide in Methanol . (High pH breaks the ionic bond).

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Caution: Do not over-dry or use high heat, as the free base is volatile. Reconstitute immediately in 100 µL of Initial Mobile Phase (90:10 Water:ACN).

LC-MS/MS Method Parameters[2][3][4]
Chromatographic Conditions
  • Column: Waters XBridge C18 BEH (2.1 x 100 mm, 2.5 µm) or equivalent high-pH stable column.

    • Why? Standard silica columns degrade at pH 10. BEH (Ethylene Bridged Hybrid) technology is required.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0, adjusted with NH

    
    OH).
    
  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
1.0 5 Start Gradient
5.0 90 Elution of Analyte
6.0 90 Wash
6.1 5 Re-equilibration

| 9.0 | 5 | End of Run |

Mass Spectrometry (ESI+)[1]
  • Ionization: Electrospray Positive (ESI+).

  • Source Temp: 450°C (Ensure complete desolvation of the amine).

  • Capillary Voltage: 3.0 kV.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions (Must be experimentally optimized): | Analyte | Precursor (


) | Product (

) | Role | Collision Energy (eV) | | :--- | :--- | :--- | :--- | :--- | | N-Ethylpentan-3-amine | 116.2 | 87.1 | Quantifier | 15 - 20 | | | 116.2 | 44.1 | Qualifier | 25 - 30 | | | 116.2 | 58.1 | Qualifier | 20 - 25 | | IS (d5-Analog) | 121.2 | 92.1 | Quantifier | 15 - 20 |

Note: The transition


 corresponds to the loss of the ethyl group (neutral loss of 29 Da) or alpha-cleavage of the pentyl chain. 

44 is a common ethyl-amine fragment.

Method Validation (ICH M10 Guidelines)

To ensure scientific integrity, the method must be validated against the following criteria:

  • Selectivity: Analyze 6 blank matrix lots. No interfering peaks >20% of the LLOQ (Lower Limit of Quantification) area should be observed at the retention time.

  • Linearity: Construct a calibration curve (e.g., 1.0 ng/mL to 1000 ng/mL). Use a weighted linear regression (

    
    ). 
    
    
    
    must be
    
    
    .
  • Accuracy & Precision:

    • Within-run: 5 replicates at LLOQ, Low, Medium, and High QC levels. CV < 15% (20% for LLOQ).[2]

    • Between-run: 3 separate runs.

  • Matrix Effect: Compare the response of post-extraction spiked samples to neat solution standards.

    • Calculation:

      
      .
      
    • Acceptance: CV of Matrix Factors across 6 lots should be < 15%.

  • Stability: Assess Bench-top stability (4h), Freeze-thaw (3 cycles), and Autosampler stability (24h). Critical: Check volatility loss during evaporation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Sensitivity Poor ionization or volatility loss.1. Increase source temperature.2. Reduce evaporation temperature/time.3. Add 0.1% FA to the final reconstitution solvent (post-evaporation) to protonate the amine for MS detection.
Peak Tailing Secondary interaction with silanols.1. Ensure pH is high (10.0) to neutralize silanols.2. Increase buffer concentration (up to 20mM).
Carryover Amine sticking to injector needle.Use a strong needle wash: 50:25:25 ACN:MeOH:Isopropanol + 0.5% Formic Acid.
Retention Shift pH instability in Mobile Phase A.Ammonium bicarbonate is volatile. Prepare fresh Mobile Phase A daily and keep the bottle capped.

References

  • PubChem. N-Ethylpentan-3-amine hydrochloride (Compound Summary). National Library of Medicine. Available at: [Link]

  • European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation. (2022).[3] Available at: [Link]

  • Couchman, L., & Morgan, P. E. (2011). LC-MS analysis of small molecules in clinical laboratories.[4][5] Biomedical Chromatography.[4] (General reference for amine extraction).

  • Restek Corporation. Analysis of Amino Acids in Plasma by LC-MS/MS. (Demonstrates HILIC/High-pH strategies for polar amines). Available at: [Link]

Sources

Application Note: N-Ethylpentan-3-amine Hydrochloride as a Specialized pH Buffer and Ion-Pairing Agent

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Executive Summary

N-Ethylpentan-3-amine hydrochloride (NEPA-HCl) is a secondary aliphatic amine salt offering a unique physicochemical profile for pH control in alkaline ranges (


) and as a lipophilic modifier in Reverse-Phase HPLC (RP-HPLC). Unlike common buffers like Triethylamine (TEA) or Tris, NEPA-HCl combines moderate steric hindrance with higher lipophilicity (LogP ~2.7), making it an ideal candidate for silanol suppression  in chromatography and as a soluble proton scavenger  in non-polar organic synthesis workflows.

This application note provides validated protocols for preparing NEPA-HCl buffers, optimizing their use in drug development workflows, and troubleshooting common experimental anomalies.

Chemical Profile & Mechanistic Rationale

Physicochemical Properties

To effectively utilize NEPA-HCl, one must understand its structural advantages over standard reagents.

PropertyN-Ethylpentan-3-amine HClTriethylamine (TEA)Diisopropylamine (DIPA)Application Impact
Structure Secondary AmineTertiary AmineSecondary AmineH-bond donor capability (NEPA/DIPA) vs. acceptor only (TEA).
pKa (est.) ~11.010.7511.05Buffering capacity in highly alkaline mobile phases.
Lipophilicity (LogP) ~2.71.451.4NEPA interacts more strongly with C18 stationary phases, altering selectivity.
Steric Hindrance ModerateModerateHighNEPA allows better ion-pairing accessibility than DIPA but less than TEA.
Mechanism of Action

NEPA-HCl functions through two primary mechanisms depending on the application:

  • Buffering Equilibrium: In aqueous or semi-aqueous solutions, the equilibrium dictates pH stability.

    
    
    The high pKa makes it excellent for maintaining basic pH, which ensures basic analytes (like alkaloids or basic drugs) remain in their neutral (deprotonated) form, increasing retention in RP-HPLC.
    
  • Silanol Masking (Chromatography): The NEPA cation (

    
    ) competes with cationic analytes for active silanol sites on silica columns, sharpening peak shapes and reducing tailing.
    
Mechanistic Diagram (DOT)

BufferMechanism cluster_0 Buffering Zone (pH 10.0 - 12.0) NEPA_HCl NEPA-HCl Salt (Solid) Dissociation Dissociation (Aqueous) NEPA_HCl->Dissociation Solvation Cation Cationic Form (R2NH2+) Dissociation->Cation Releases Cl- FreeBase Free Base (R2NH) Cation->FreeBase pH > 11.0 (Deprotonation) Silanol Silanol Site (Si-O-) Cation->Silanol Ion Pairing / Masking FreeBase->Cation pH < 11.0 (Protonation)

Figure 1: Equilibrium dynamics of N-Ethylpentan-3-amine in solution and its interaction with stationary phase silanols.

Experimental Protocols

Protocol A: Preparation of 50 mM NEPA Buffer (pH 11.0) for HPLC

Objective: Create a stable, reproducible mobile phase modifier for basic drug analysis.

Reagents:

  • N-Ethylpentan-3-amine hydrochloride (High Purity >98%)

  • HPLC Grade Water

  • Sodium Hydroxide (5 M NaOH solution) or N-Ethylpentan-3-amine (Free Base)

  • 0.22 µm Membrane Filter (Nylon or PTFE)

Step-by-Step Methodology:

  • Calculation:

    • Molecular Weight (NEPA-HCl): ~151.68 g/mol .[1][2][3]

    • Target Concentration: 50 mM (0.05 M).

    • Volume: 1 Liter.

    • Mass required:

      
      .
      
  • Dissolution:

    • Weigh 7.58 g of NEPA-HCl.

    • Dissolve in 900 mL of HPLC grade water. Stir until completely clear.

  • pH Adjustment (Critical Step):

    • The initial pH will be acidic (due to HCl).

    • Option A (Standard): Titrate slowly with 5 M NaOH while monitoring with a calibrated pH meter until pH reaches 11.0 ± 0.05 .

    • Option B (Volatile/MS Compatible): Titrate with the free base (N-Ethylpentan-3-amine) if available, or Ammonium Hydroxide, to avoid introducing non-volatile Sodium ions if using Mass Spectrometry.

  • Final Volume & Filtration:

    • Transfer to a volumetric flask and top up to 1000 mL with water.

    • Filter through a 0.22 µm membrane to remove particulates that could damage HPLC pumps.

    • Self-Validation Check: Measure pH again after filtration. A shift > 0.1 units indicates filter interference (rare) or temperature fluctuation.

Protocol B: Use as an Acid Scavenger in Organic Synthesis

Objective: Neutralize HCl generated during acylations or alkylations in non-polar solvents (DCM/Chloroform).

Context: Unlike inorganic bases (Carbonates) which are insoluble in DCM, NEPA-HCl's free base form is highly soluble, and the resulting HCl salt (NEPA-HCl) often remains soluble or forms an easily extractable oil, preventing heterogeneous slurry complications.

Workflow:

  • Reaction Setup: Dissolve substrate (1.0 eq) in DCM.

  • Base Addition: Add N-Ethylpentan-3-amine (Free Base) (1.2 - 1.5 eq).

  • Reagent Addition: Add Acid Chloride/Electrophile dropwise.

  • Monitoring: The reaction will generate NEPA-HCl.

  • Workup (Self-Validating):

    • Wash the organic layer with 1M HCl (aq).

    • Why? The excess NEPA free base and the NEPA-HCl byproduct will both partition quantitatively into the aqueous acidic phase due to protonation.

    • Validation: TLC of the organic layer should show zero baseline streaks (indicating complete removal of amine).

Application Workflow Diagram

ProtocolWorkflow Start Start: Define Application Decision Application Type? Start->Decision HPLC RP-HPLC (Basic Analytes) Decision->HPLC Analytical Synth Organic Synthesis (Acid Scavenging) Decision->Synth Synthetic PrepBuffer Prepare 50mM NEPA-HCl Adjust to pH 11.0 HPLC->PrepBuffer Filter Filter 0.22µm PrepBuffer->Filter RunQC Run Blank Injection (Check Baseline) Filter->RunQC AddBase Add NEPA Free Base (1.5 eq) Synth->AddBase Reaction Perform Reaction (DCM/THF) AddBase->Reaction Wash Acidic Wash (1M HCl) Removes NEPA & Salts Reaction->Wash

Figure 2: Decision tree for selecting the correct NEPA protocol based on research goals.

Troubleshooting & Optimization (Self-Validation)

IssueProbable CauseCorrective ActionValidation Step
HPLC Pressure Spike Buffer precipitation in high % Organic mobile phase.Do not exceed 80% Acetonitrile with 50mM buffer. Reduce buffer to 20mM.Mix buffer/organic (80:20) in a beaker; observe for cloudiness before pumping.
Drifting Retention Times Temperature affecting pKa/pH.Use a column oven (controlled temp, e.g., 30°C).Inject a standard 5 times; RSD of retention time should be < 0.5%.
Incomplete Reaction (Synthesis) NEPA-HCl salt precipitating and coating reagents.Switch solvent to Chloroform (better solubility) or increase dilution.Visual inspection of reaction flask for "gummy" precipitates.
Noisy Baseline (UV) Impure NEPA-HCl source.Use HPLC-grade amine or recrystallize the salt from Ethanol/Ether.Run a UV scan of the buffer from 200-400nm.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 19433827, N-Ethylpentan-3-amine hydrochloride. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).Practical HPLC Method Development. Wiley-Interscience. (General reference for amine mobile phase modifiers).
  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (General reference for amine bases in synthesis).
  • McCalley, D. V. (2010).Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. (Contextual grounding for hindered amine buffers).

Disclaimer: This Application Note is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling N-Ethylpentan-3-amine hydrochloride.

Sources

Application Notes and Protocols: N-Ethylpentan-3-amine Hydrochloride in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the potential applications of N-Ethylpentan-3-amine hydrochloride in the field of polymer chemistry. While direct, peer-reviewed applications of this specific molecule are not extensively documented, its chemical structure as a secondary amine hydrochloride suggests several plausible roles. This document extrapolates from the established reactivity of similar aliphatic amines and their hydrochlorides to propose potential uses as a polymer modifier and a precursor to a reactive amine for applications such as epoxy curing. The protocols provided herein are based on well-established, general procedures in polymer chemistry and are intended to serve as a starting point for researchers exploring the utility of this compound. All proposed mechanisms and protocols are supported by citations to fundamental chemical principles and relevant literature.

Introduction to N-Ethylpentan-3-amine Hydrochloride

N-Ethylpentan-3-amine hydrochloride is an organic salt with the chemical formula C7H18ClN.[1][2] It is the hydrochloride salt of the secondary amine N-ethylpentan-3-amine. The presence of the amine functional group, albeit in its protonated form, is the primary locus of reactivity and dictates its potential utility in polymer science. The hydrochloride form generally offers improved stability and handling characteristics compared to the free amine.[1]

Physicochemical Properties

A summary of the key physicochemical properties of N-Ethylpentan-3-amine hydrochloride is presented in Table 1. Understanding these properties is crucial for designing experiments, including selecting appropriate solvents and reaction conditions.

PropertyValueSource
Molecular Formula C7H18ClN[1][2]
Molecular Weight 151.68 g/mol [1][2][3]
CAS Number 56065-46-4 (or 39190-77-7, 151668-06-3)[2][3][4]
Appearance White crystalline solid/powder[1][3]
IUPAC Name N-ethylpentan-3-amine;hydrochloride[2]

Potential Applications in Polymer Chemistry

Based on its chemical structure, N-Ethylpentan-3-amine hydrochloride could potentially be utilized in several areas of polymer chemistry, primarily after conversion to its more reactive free amine form, N-ethylpentan-3-amine.

Precursor to a Curing Agent for Epoxy Resins

Amines are widely used as curing agents for epoxy resins, where the active hydrogens on the amine react with the epoxide groups of the resin to form a cross-linked polymer network.[5][6] While the hydrochloride salt is unreactive in this context, it can be readily converted to the free amine by neutralization with a base. The resulting N-ethylpentan-3-amine, a secondary amine, could then function as a curing agent.

Causality of Experimental Choice: The choice to neutralize the hydrochloride is fundamental, as the protonated amine lacks the nucleophilic character necessary to open the epoxide ring. The free lone pair of electrons on the nitrogen in the free amine is essential for this reaction.

G cluster_0 Step 1: Neutralization cluster_1 Step 2: Epoxy Curing Amine_HCl N-Ethylpentan-3-amine HCl Free_Amine N-Ethylpentan-3-amine (Free Amine) Amine_HCl->Free_Amine + Base Base Base (e.g., NaOH) Base->Free_Amine Salt_Water Salt + Water Free_Amine_2 N-Ethylpentan-3-amine Epoxy_Resin Epoxy Resin (contains epoxide groups) Cured_Polymer Cross-linked Polymer Network Epoxy_Resin->Cured_Polymer Free_Amine_2->Cured_Polymer

Caption: Workflow for using N-Ethylpentan-3-amine HCl as a precursor for epoxy curing.

Polymer Modification

The free amine form could also be used to modify existing polymers that contain electrophilic functional groups, such as polymers with acyl chloride or isocyanate moieties. This would allow for the introduction of the N-ethylpentan-3-yl group as a side chain, potentially altering the polymer's solubility, thermal properties, or hydrophobicity.

Experimental Protocols

The following protocols are generalized procedures. Researchers should optimize these protocols for their specific polymer systems and desired outcomes.

Protocol for the Generation of Free N-Ethylpentan-3-amine

Objective: To deprotonate N-Ethylpentan-3-amine hydrochloride to its free amine form for subsequent use.

Materials:

  • N-Ethylpentan-3-amine hydrochloride

  • Sodium hydroxide (NaOH) or other suitable base

  • Deionized water

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve a known mass of N-Ethylpentan-3-amine hydrochloride in a minimal amount of deionized water in a flask.

  • Neutralization: While stirring, slowly add an equimolar amount of a 1 M NaOH solution. Monitor the pH of the solution to ensure it becomes basic (pH > 10).

  • Extraction: Transfer the aqueous solution to a separatory funnel. Extract the free amine into an organic solvent like diethyl ether (3 x volume of the aqueous phase).

  • Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the free N-ethylpentan-3-amine.

  • Validation: The identity and purity of the free amine can be confirmed using techniques such as NMR spectroscopy and GC-MS.

Protocol for Curing of a Bisphenol A-based Epoxy Resin

Objective: To use the generated N-ethylpentan-3-amine as a curing agent for a standard epoxy resin.

Materials:

  • N-ethylpentan-3-amine (prepared as in Protocol 3.1)

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • Mixing vessel

  • Stirring rod

  • Mold for curing

  • Oven

Procedure:

  • Stoichiometric Calculation: Calculate the required amount of N-ethylpentan-3-amine needed to cure the epoxy resin. The stoichiometry is based on the amine hydrogen equivalent weight (AHEW) and the epoxide equivalent weight (EEW) of the resin. For a secondary amine, there is one active hydrogen per molecule.

  • Mixing: In a suitable vessel, combine the pre-calculated amounts of the epoxy resin and the free amine. Mix thoroughly for 2-5 minutes until the mixture is homogeneous.

  • Degassing (Optional): If bubbles are present, degas the mixture in a vacuum chamber to prevent voids in the cured product.

  • Curing: Pour the mixture into a mold and cure according to the resin manufacturer's recommendations. A typical curing cycle might be 24 hours at room temperature followed by a post-cure at a higher temperature (e.g., 80-120°C) for 2-3 hours to ensure complete reaction.

  • Validation: The degree of curing can be assessed using techniques like Differential Scanning Calorimetry (DSC) to observe the glass transition temperature (Tg).

G start Start calc Calculate Stoichiometry (AHEW and EEW) start->calc mix Mix Epoxy Resin and Free Amine calc->mix degas Degas Mixture (Optional) mix->degas cure Pour into Mold and Cure (e.g., 24h RT + 3h at 100°C) degas->cure validate Validate Curing (e.g., DSC for Tg) cure->validate end End validate->end

Caption: Experimental workflow for epoxy resin curing.

Safety and Handling

While specific toxicity data for N-Ethylpentan-3-amine hydrochloride is limited, it should be handled with the standard precautions for amine salts.[1] These compounds can be irritants to the skin and eyes. The free amine form is expected to be corrosive and may cause skin burns and eye damage.[7] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated area or fume hood.

Conclusion

N-Ethylpentan-3-amine hydrochloride represents a potentially useful, yet underexplored, building block in polymer chemistry. Its primary utility is likely as a stable precursor to the more reactive free secondary amine, N-ethylpentan-3-amine. This free amine can then be employed in established polymer reactions, most notably as a curing agent for epoxy resins or as a nucleophile for polymer modification. The protocols and theoretical frameworks provided in this guide are intended to empower researchers to investigate and potentially unlock new applications for this compound in the development of novel polymeric materials.

References

  • Chalmers University of Technology. (2013, June 15). Synthesis of N,N-diethyl-N-aminopropylpoly(oxyethylene)amine. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Ethylpentan-1-amine. PubChem Compound Database. [Link]

  • Google Patents. EP0142962A2 - Process for producing poly (allylamine)
  • National Center for Biotechnology Information. (n.d.). N-Ethylpentan-3-amine hydrochloride. PubChem Compound Database. [Link]

  • ResearchGate. (2008, August). Polymers with Tertiary Amine Groups Obtained by the Reaction between Chloromethylated Polystyrene and 3- Alkylaminopropionitrile. [Link]

  • National Center for Biotechnology Information. (n.d.). N-ethyl-N,3-dimethylpentan-3-amine. PubChem Compound Database. [Link]

  • Huntsman Corporation. (2006, June). Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. [Link]

  • Google Patents. US5412051A - Amine-thiol chain transfer agents.
  • ThreeBond Group. Curing Agents for Epoxy Resin. [Link]

  • Delamine. Epoxy curing agents. [Link]

  • ResearchGate. (2002). Controlled radical polymerization of N-isopropylacrylamide and of activated esters for the synthesis of polymer-protein and polymer-drug conjugates. [Link]

  • National Center for Biotechnology Information. (n.d.). CID 102279105. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). N-ethylpentan-1-amine;oxolane. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). N-ethyl-N,2,2-trimethylpentan-3-amine. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). N-[2-(3-ethoxypiperidin-1-yl)ethyl]pentan-3-amine. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). N-ethyl-2,2-dimethylpentan-3-amine. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Ethyl-N,2-dimethylpent-1-en-3-amine. PubChem Compound Database. [Link]

Sources

Application Note: Strategic Utilization of N-Ethylpentan-3-amine Hydrochloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the handling, activation, and synthetic application of N-Ethylpentan-3-amine hydrochloride (CAS: 39190-77-7 / Free Base CAS: 16751-55-6) as a high-value building block in the development of sterically modulated herbicides and fungicides. Unlike commodity aliphatic amines, the specific branching at the 3-position of the pentyl chain offers unique steric protection, influencing the metabolic stability (hydrolytic resistance) and lipophilicity (LogP) of the final active ingredient (AI). This note provides validated protocols for liberating the free base from its stable hydrochloride salt and executing subsequent nucleophilic substitutions to generate thiocarbamate and chloroacetamide scaffolds.

Introduction: The Steric Advantage

In modern agrochemical design, "bioisosterism" and "steric modulation" are critical for overcoming weed resistance and improving crop selectivity. Simple dialkylamines (e.g., diethylamine, diisopropylamine) are often metabolically labile.

N-Ethylpentan-3-amine presents a strategic structural motif:

  • Asymmetry: The N-ethyl group maintains nucleophilic reactivity, while the N-(3-pentyl) group introduces significant steric bulk proximal to the nitrogen center.

  • Metabolic Shielding: This bulk retards the rate of enzymatic degradation (e.g., by plant aryl acylamidases or cytochrome P450s), potentially extending the residual activity of soil-applied herbicides [1, 2].

  • Physical Properties: The hydrochloride salt form is non-volatile and hygroscopically stable, unlike its free base liquid counterpart, ensuring precise stoichiometry during bench-scale synthesis.

Table 1: Chemical Profile
PropertySpecification
Compound Name N-Ethylpentan-3-amine hydrochloride
Structure CH₃CH₂-NH(+)-CH(CH₂CH₃)₂ · Cl(-)
Molecular Weight 151.68 g/mol (Salt); 115.22 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility High in H₂O, MeOH; Low in Hexane, Toluene
Key Reactivity Nucleophilic substitution (after neutralization)
Applications Thiocarbamate herbicides, Chloroacetamide herbicides, SDHI Fungicides

Critical Workflow: Salt Neutralization (Free-Basing)

The hydrochloride salt is catalytically inactive in nucleophilic substitutions. It must be neutralized in situ or pre-neutralized to liberate the nucleophilic free amine.

Why not buy the free base?

The free base (N-ethyl-3-aminopentane) is a volatile liquid (bp ~90°C) prone to oxidation and carbonate formation upon air exposure. The HCl salt guarantees purity (>98%) and shelf stability.

Protocol A: Biphasic Neutralization (Recommended)

Use this method for reactions sensitive to water.

  • Dissolution: Dissolve 10.0 mmol (1.52 g) of N-Ethylpentan-3-amine HCl in 10 mL of distilled water.

  • Basification: Slowly add 12.0 mmol of NaOH (as a 20% w/v aqueous solution) while stirring. The solution will become turbid as the organic amine oils out.

  • Extraction: Extract the mixture with Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM) (3 x 15 mL).

    • Note: MTBE is preferred for green chemistry compliance and easier solvent stripping.

  • Drying: Dry the combined organic layers over anhydrous MgSO₄ for 20 minutes.

  • Concentration (Optional): If the solvent interferes with the next step, carefully concentrate under reduced pressure (keep bath < 30°C due to amine volatility). Ideally, use the dried organic solution directly.

Application I: Synthesis of Thiocarbamate Herbicides

Thiocarbamates (e.g., analogs of EPTC or Butylate) are essential pre-emergence herbicides. The incorporation of the 3-pentyl group creates a "bulky" thiocarbamate, enhancing soil persistence.

Reaction Pathway

The synthesis utilizes a Chlorothionoformate intermediate or a Carbamoyl Chloride approach.

ThiocarbamateSynthesis Salt N-Ethylpentan-3-amine HCl Salt FreeBase Free Amine (In Situ) Salt->FreeBase NaOH/H2O (Neutralization) Intermed Tetrahedral Intermediate FreeBase->Intermed Nucleophilic Attack Reagent S-Chlorothioformate (RS-CO-Cl) Reagent->Intermed Product S-Alkyl Thiocarbamate AI Intermed->Product -HCl (Base Scavenger)

Figure 1: Synthetic pathway for Thiocarbamate Herbicides using N-Ethylpentan-3-amine.

Protocol B: Thiocarbamate Formation (Schotten-Baumann Conditions)

Target: Synthesis of S-Ethyl N-ethyl-N-(pentan-3-yl)thiocarbamate.

Reagents:

  • N-Ethylpentan-3-amine HCl (10 mmol)

  • S-Ethyl chlorothioformate (10.5 mmol)

  • Sodium Hydroxide (22 mmol, 10% aq solution)

  • Toluene (20 mL)

Procedure:

  • Setup: Charge a 100 mL round-bottom flask with the amine salt and Toluene. Cool to 0–5°C in an ice bath.

  • Base Addition: Add the NaOH solution vigorously. The free amine will partition into the Toluene layer.

  • Acylation: Dropwise add S-Ethyl chlorothioformate over 15 minutes, maintaining temperature < 10°C. The reaction is exothermic.

  • Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 8:1) or GC-MS.

  • Workup: Separate phases. Wash the organic layer with 1M HCl (to remove unreacted amine) followed by Brine.

  • Isolation: Dry over Na₂SO₄ and concentrate. Purify via vacuum distillation or silica chromatography.

Application II: Chloroacetamide Synthesis (Dimethenamid Analogs)

Chloroacetamides are potent inhibitors of very long-chain fatty acids (VLCFA). The steric bulk of the N-ethylpentan-3-amine moiety can be used to tune the rotational barrier of the amide bond, a known factor in the efficacy of this class (atropisomerism).

Protocol C: Acylation with Chloroacetyl Chloride

Safety Warning: Chloroacetyl chloride is a lachrymator and highly corrosive. Work in a fume hood.

  • Preparation: Suspend N-Ethylpentan-3-amine HCl (10 mmol) in dry DCM (30 mL).

  • Scavenger: Add Pyridine or Triethylamine (22 mmol). The solution will clear as the free base forms and the HCl is scavenged.

  • Cooling: Cool to -10°C (Ice/Salt bath).

  • Addition: Add Chloroacetyl chloride (11 mmol) diluted in 5 mL DCM dropwise.

    • Critical: Control addition rate to keep Temp < 0°C to prevent dimer formation.

  • Completion: Stir for 1 hour at 0°C, then 2 hours at RT.

  • Validation: Check for the disappearance of the N-H stretch (3300 cm⁻¹) in IR.

Analytical Validation & Quality Control

To ensure the integrity of the synthesis, the following analytical markers should be verified.

Table 2: Analytical Expectations
TechniqueParameterExpected Observation
¹H NMR (CDCl₃) N-CH₂-CH₃ (Ethyl)Quartet at ~3.2 ppm (shifts downfield in amide product).
¹H NMR (CDCl₃) N-CH-(Et)₂ (Pentyl)Multiplet at ~2.5 ppm (Free amine) -> ~3.8-4.0 ppm (Amide).
IR Spectroscopy N-H StretchAbsent in final product (Complete conversion).
GC-MS Molecular IonM+ peak corresponding to the specific amide/thiocarbamate.

Safety and Handling Guidelines

  • Dust Hazard: The HCl salt is a fine powder. Use a dust mask (N95) to prevent inhalation irritation.

  • Corrosivity: While the salt is mild, the liberated free amine is caustic (pH > 11). Wear nitrile gloves and safety goggles.

  • Storage: Store the HCl salt in a desiccator. It is hygroscopic; moisture absorption will alter the effective molecular weight, leading to stoichiometry errors.

References

  • Metabolic Resistance Mechanisms

    • Busi, R., et al. (2018). "Metabolic Resistance to Herbicides."[1][2] Pest Management Science. (General mechanism reference).

  • Thiocarbamate Synthesis

    • Mizuno, T., et al. (2005).[3] "Practical Synthesis of S-Alkyl Thiocarbamate Herbicides." Tetrahedron. .

  • Amine Salt Properties

    • PubChem Compound Summary for CID 19433827, N-Ethylpentan-3-amine hydrochloride. .

  • Agrochemical Design Principles

    • Jeschke, P. (2016). "Propelling the Discovery of Agrochemicals." Beilstein Journal of Organic Chemistry. .

Disclaimer: This document is for research and development purposes only. All synthesis must be conducted by qualified personnel in a controlled laboratory environment complying with local safety regulations.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of N-Ethylpentan-3-amine HCl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #NEPA-YIELD-OPT Subject: Improving Yield & Purity in Reductive Amination of 3-Pentanone Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of N-ethylpentan-3-amine hydrochloride presents specific challenges due to the steric environment of the ketone (pentan-3-one) and the volatility of the amine source (ethylamine). Standard reductive amination protocols often stall at the imine formation equilibrium, leading to low conversion and high amounts of alcohol side products (pentan-3-ol).

This guide details the Titanium(IV) Isopropoxide [Ti(OiPr)₄] Mediated Protocol . This method is superior to standard NaBH(OAc)₃ methods for this specific substrate because the titanium species acts as both a Lewis acid catalyst and a water scavenger, driving the unfavorable equilibrium toward the imine species before the reducing agent is introduced.

Module 1: The Optimized Protocol

Reaction Logic
  • Imine Formation: 3-Pentanone + Ethylamine

    
     Titanated Imine Complex.
    
    • Why: 3-Pentanone is sterically hindered compared to acetone. Ti(OiPr)₄ coordinates to the carbonyl, activating it, and traps the water byproduct, preventing hydrolysis.

  • Reduction: Imine Complex

    
     Secondary Amine.
    
    • Why: NaBH₄ is used in situ after imine formation is complete.[1][2][3] It is cheaper and more atom-efficient than STAB (Sodium Triacetoxyborohydride).

  • Salt Formation: Free Amine

    
     Amine Hydrochloride.
    
Step-by-Step Methodology

Reagents:

  • Pentan-3-one (1.0 equiv)

  • Ethylamine (2.0 M in THF or generated in situ from Ethylamine HCl + Et₃N) (1.2 equiv)

  • Titanium(IV) isopropoxide (1.25 equiv)

  • Sodium Borohydride (NaBH₄) (1.0 equiv)

  • Solvent: Absolute Ethanol or THF (Anhydrous)

Protocol:

  • Complexation (Critical Step):

    • In a flame-dried flask under N₂ atmosphere, combine Ethylamine (1.2 equiv) and Pentan-3-one (1 equiv).

    • Note: If using Ethylamine HCl salt, add Et₃N (1.2 equiv) to free the base.

    • Add Ti(OiPr)₄ (1.25 equiv) dropwise.

    • Stir at ambient temperature for 6–12 hours .

    • Checkpoint: The solution typically turns slightly yellow/viscous. This indicates the formation of the titanium-amine complex.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add NaBH₄ (1.0 equiv) carefully (exothermic).

    • Allow to warm to room temperature and stir for 2 hours.

  • Workup (Quenching Titanium):

    • Quench by adding aqueous NH₄OH (2M).[2] A heavy white precipitate (TiO₂) will form.

    • Filter the mixture through a Celite pad to remove titanium salts. Wash the pad with Et₂O.

    • Acid-Base Extraction:

      • Extract the filtrate with 1M HCl (The product goes into the aqueous layer; non-basic impurities stay in organic).

      • Wash the aqueous layer with Et₂O (discard organic wash).

      • Basify the aqueous layer to pH >12 using 4M NaOH.

      • Extract the free amine into Et₂O (3x).

      • Dry combined organics over Na₂SO₄ and concentrate carefully (Product is volatile: bp ~120-130°C).

  • Salt Formation:

    • Dissolve the crude oil in anhydrous Et₂O.

    • Add 2M HCl in Et₂O dropwise at 0°C with vigorous stirring.

    • Filter the white precipitate (N-ethylpentan-3-amine HCl) and dry under vacuum.

Module 2: Troubleshooting Matrix

Use this matrix to diagnose specific failure modes in your current workflow.

SymptomProbable CauseCorrective Action
Low Yield (<40%) Incomplete Imine FormationIncrease Time: Extend the Ti(OiPr)₄ step to 12h or overnight. Stoichiometry: Ensure 1.25 equiv of Ti(OiPr)₄ is used to scavenge all water.
Product Contaminated with Alcohol Direct Ketone ReductionOrder of Addition: Do NOT add NaBH₄ until the imine formation is complete. If using STAB, switch to the Ti(OiPr)₄ two-step method.
"Gummy" Precipitate during Workup Titanium EmulsionQuench Modification: Use 2M NH₄OH or 1M NaOH to quench. Do not use water alone. Filter through Celite while the mixture is still wet.
Hygroscopic Salt (Sticky Solid) Water in HCl StepAnhydrous Conditions: Use commercially available HCl in Dioxane or Ether. Do not use aqueous HCl. Recrystallize from EtOH/Et₂O if necessary.
Loss of Product on Evaporation Volatility of Free BaseSalt First: Do not evaporate the free amine to dryness if possible. Concentrate to a small volume and immediately treat with HCl.

Module 3: Visualization & Logic

Workflow Diagram

The following diagram illustrates the critical path for the synthesis, highlighting the Titanium intermediate which is the key to high yields.

ReactionWorkflow Start Pentan-3-one + Ethylamine TiStep Add Ti(OiPr)4 (Scavenges Water) Start->TiStep Mix Imine Titanium-Imine Complex TiStep->Imine 6-12h Stir Equilibrium Shift Reduct Add NaBH4 (0°C) Imine->Reduct Reduction Quench NH4OH Quench (Remove TiO2) Reduct->Quench Workup Salt HCl/Ether Precipitation Quench->Salt Isolate Free Base Final N-Ethylpentan-3-amine HCl (Target) Salt->Final Crystallize

Caption: Figure 1. Optimized reaction pathway utilizing Titanium(IV) isopropoxide to drive imine formation.

Troubleshooting Logic Tree

Use this flow to determine the next step if your yield is suboptimal.

Troubleshooting CheckYield Yield < 60%? CheckTLC TLC: Large Ketone Spot? CheckYield->CheckTLC Yes Success Process Optimized CheckYield->Success No CheckAlc NMR: Alcohol Side Product? CheckTLC->CheckAlc No Action1 Extend Ti(OiPr)4 Contact Time CheckTLC->Action1 Yes (Unreacted) Action3 Switch from STAB to Ti-Method CheckAlc->Action3 Yes (Reduction too fast) Action4 Check Extraction pH (Must be >12) CheckAlc->Action4 No (Loss in Workup) Action2 Check Reagent Quality (Wet Solvent?)

Caption: Figure 2. Decision tree for diagnosing low yield or purity issues.

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Triacetoxyborohydride (STAB) instead of the Ti(OiPr)₄/NaBH₄ method? A: You can, but yields are often lower for pentan-3-one . STAB is excellent for aldehydes, but sterically hindered ketones react slowly. The slow imine formation allows the reducing agent to reduce the ketone directly to the alcohol (pentan-3-ol), creating a difficult separation. The Titanium method decouples imine formation from reduction, preventing this.

Q: My product is an oil, but I need a solid. What should I do? A: The free base is a liquid. The hydrochloride salt should be a solid. If your salt is oily, it likely contains excess solvent or water.

  • Triturate the oil with anhydrous diethyl ether.

  • If it remains oily, dissolve in a minimum amount of hot isopropanol and add diethyl ether until cloudy, then refrigerate to recrystallize.

  • Ensure you are using anhydrous HCl (e.g., 4M in Dioxane) rather than aqueous HCl.

Q: Is the Titanium workup dangerous? A: It is not dangerous, but it can be messy. Upon adding water/base, the titanium forms a gelatinous precipitate that clogs filters. Crucial Tip: Allow the quenched mixture to stir for 15–30 minutes before filtering. This allows the precipitate to "age" and become more granular, making filtration through Celite significantly faster.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[4] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4] The Journal of Organic Chemistry, 55(8), 2552-2554.[4] [4]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.

Sources

Side reactions and byproducts in N-Ethylpentan-3-amine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The Reaction Landscape: Mechanistic Overview

In the synthesis of N-Ethylpentan-3-amine (and its HCl salt), the choice of synthetic route dictates your impurity profile. While direct alkylation of 3-aminopentane with ethyl halides is theoretically possible, it is strongly discouraged for high-purity applications due to uncontrollable poly-alkylation (forming tertiary and quaternary ammonium species).

The industry-standard "Golden Path" is Reductive Amination using 3-pentanone and ethylamine. This route, particularly when utilizing Sodium Triacetoxyborohydride (STAB) , offers the highest selectivity. However, even this robust method has specific failure modes.

Visualizing the Pathway & Pitfalls

The following diagram maps the kinetic competition between the desired imine formation and the parasitic ketone reduction.

ReactionPathways Start 3-Pentanone + Ethylamine Imine Intermediate Imine/Hemiaminal Start->Imine Equilibrium (Slow step) Alcohol Byproduct A: 3-Pentanol Start->Alcohol Direct Reduction (If Reducing Agent is too active) Target N-Ethylpentan-3-amine (Free Base) Imine->Target Selective Reduction (STAB/NaBH(OAc)3) Salt Final Product: HCl Salt Target->Salt HCl/Dioxane or HCl/Et2O Tertiary Byproduct B: Sterically Crowded Tertiary Amine Target->Tertiary Over-Alkylation (Rare w/ STAB)

Figure 1: Kinetic competition in the reductive amination of 3-pentanone. The primary failure mode is the direct reduction of the ketone to 3-pentanol.

Troubleshooting Guide (Q&A)

This section addresses the most common technical inquiries received by our support team regarding this specific synthesis.

Issue 1: "The Hydroxyl Ghost" (Alcohol Contamination)

Q: My GC-MS shows a persistent peak at M+ = 88 (3-Pentanol). I used NaBH4 as the reducing agent.[1] Why is this happening?

A: This is a classic selectivity issue.

  • The Cause: Sodium Borohydride (NaBH

    
    ) is a "hard" reducing agent. It reduces ketones to alcohols almost as fast as it reduces imines to amines. If the imine formation equilibrium hasn't shifted fully to the right before the hydride attacks, you will generate significant amounts of 3-pentanol.
    
  • The Fix: Switch to Sodium Triacetoxyborohydride (STAB) .

    • Mechanism:[2][3][4][5] STAB is sterically bulky and electron-deficient (due to the acetoxy groups). It coordinates with the basic nitrogen of the imine, accelerating its reduction while reacting very slowly with the neutral ketone.

    • Protocol Adjustment: If you must use NaBH

      
      , you need to pre-form the imine. Stir the ketone and amine with a dehydrating agent (like Ti(OiPr)
      
      
      
      or molecular sieves) for 4-6 hours before adding the reducing agent.
Issue 2: "The Sticky Oil" (Salt Formation Failure)

Q: After adding HCl, my product oiled out into a gummy brown residue instead of precipitating as a white solid. How do I fix this?

A: Amine hydrochlorides are notorious for "oiling out" if the solvent system is too polar or contains water.

  • The Cause:

    • Water: Even trace moisture can cause the hygroscopic salt to form a hydrate oil.

    • Solvent Polarity: If you used aqueous HCl, the water is the culprit. If you used alcoholic HCl, the solubility might be too high.

  • The Fix:

    • Freebase Recovery: Basify your oil with 1M NaOH, extract into DCM, dry over Na

      
      SO
      
      
      
      , and evaporate.
    • Anhydrous Precipitation: Dissolve the dry freebase in a non-polar solvent like Diethyl Ether or n-Hexane .

    • The Drop: Add 4M HCl in Dioxane dropwise with vigorous stirring at 0°C. The salt should crash out as a fine white powder.

Issue 3: Yield Loss & Tertiary Amines

Q: I tried using Ethyl Iodide on 3-aminopentane to save money, but my yield is 30% and I have multiple spots on TLC.

A: Direct alkylation is chemically inefficient for secondary amines.

  • The Cause: The product (secondary amine) is more nucleophilic than the starting material (primary amine) due to the inductive effect of the ethyl group. It preferentially reacts with the ethyl iodide to form the tertiary amine (N,N-Diethylpentan-3-amine) and quaternary salts.

  • The Fix: Abandon the alkylation route. The Reductive Amination route (3-Pentanone + Ethylamine) naturally suppresses over-alkylation because adding a second bulky 3-pentanone group to the nitrogen is sterically disfavored.

Recommended Protocol: STAB Reductive Amination

This protocol is optimized for high specificity, minimizing the "Hydroxyl Ghost" (3-pentanol) byproduct.

Reagents:

  • 3-Pentanone (1.0 eq)

  • Ethylamine (2.0 M in THF, 1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq)

  • Acetic Acid (1.0 eq) - Catalyst

  • DCE (1,2-Dichloroethane) or THF - Solvent[6][7]

Step-by-Step Workflow:

  • Imine Formation (In Situ):

    • Charge a flame-dried flask with 3-Pentanone and solvent (DCE is preferred for STAB, but THF is acceptable).

    • Add Ethylamine solution.

    • Add Acetic Acid.[6] Note: The acid catalyzes the dehydration of the hemiaminal to the imine.

    • Stir at Room Temperature (RT) for 30 minutes.

  • Selective Reduction:

    • Cool the mixture to 0°C.

    • Add STAB portion-wise over 10 minutes. Caution: Mild gas evolution.

    • Allow to warm to RT and stir overnight (12-16 hours).

  • Quench & Workup (Critical for Purity):

    • Quench with saturated aqueous NaHCO

      
      . Stir for 30 mins to decompose boron complexes.
      
    • Extraction: Extract with DCM (x3).

    • Acid Wash (Purification Trick): Extract the organic layer with 1M HCl. The amine moves to the aqueous phase; non-basic impurities (like 3-pentanol ) stay in the organic phase. Discard the organic phase.

    • Basification: Basify the aqueous phase with 6M NaOH (pH > 12).

    • Final Extraction: Extract the free amine into DCM, dry (Na

      
      SO
      
      
      
      ), and concentrate.
  • Salt Formation:

    • Dissolve residue in anhydrous Et

      
      O.
      
    • Add 2M HCl in Et

      
      O dropwise. Filter the white precipitate.
      

Byproduct Profile Summary

ComponentStructure DescriptionOriginRemoval Strategy
3-Pentanol Alcohol (M+ 88)Ketone reduction (Competes with imine)Acid-Base extraction (remains in organic wash).
N,N-Diethyl... Tertiary AmineOver-alkylation (Impure ethylamine or wrong route)Distillation (Boiling point difference) or Chromatography.
Boron Salts Inorganic residueIncomplete quench of STABExtended stirring with NaHCO

or tartaric acid.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[7] Studies on Direct and Indirect Reductive Amination Procedures.[7][8][9] The Journal of Organic Chemistry, 61(11), 3849–3862.

    • (Canonical Reference for STAB protocol)

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19433827, N-Ethylpentan-3-amine hydrochloride.

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents. Organic Reactions, 59, 1-714.

Sources

Technical Support Center: N-Ethylpentan-3-amine Hydrochloride Solution Stability

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Updated: January 2026 Product Category: Secondary Amine Salts / Pharmaceutical Intermediates Target Audience: Analytical Chemists, Formulation Scientists, Process Engineers

Core Technical Overview

N-Ethylpentan-3-amine hydrochloride (CAS: 56065-46-4) is a secondary aliphatic amine salt. While the hydrochloride solid form offers significant stability advantages over the free base (which is volatile and prone to rapid oxidation), placing it into solution reintroduces thermodynamic and kinetic instability risks.

This guide addresses the "Stability Paradox" : The salt is stable, but the solution environment (pH, dissolved oxygen, trace metals) can trigger degradation pathways specific to secondary amines.

Key Chemical Susceptibilities
  • Oxidation (N-Oxide Formation): Susceptible to peroxides and transition metal catalysis.

  • Nitrosation: Critical risk in the presence of nitrites (forming N-nitrosamines).

  • pH-Dependent Volatility: At pH > pKa (~10-11), the salt converts to the free base, leading to evaporation and concentration loss.

  • Maillard-Type Reactions: Reacts with reducing sugars or aldehydes in excipients.

Degradation Pathways & Mechanisms (Visual Guide)

The following diagram illustrates the critical degradation nodes for N-Ethylpentan-3-amine in solution.

StabilityPathways Main N-Ethylpentan-3-amine HCl (Solution) FreeBase Free Base (N-Ethylpentan-3-amine) Main->FreeBase pH > 10.5 (Deprotonation) Nitroso N-Nitrosamine (Carcinogenic Impurity) Main->Nitroso Nitrosation (Nitrites NO2-, Acidic pH) FreeBase->Main pH < 7.0 (Acidification) Oxide N-Oxide / Hydroxylamine (Degradant) FreeBase->Oxide Oxidation (H2O2, Air, Cu2+/Fe3+) Enamine Enamine/Imine (Condensation Product) FreeBase->Enamine Aldehydes/Ketones (Maillard/Condensation) Loss Assay Loss FreeBase->Loss Evaporation (Volatility)

Figure 1: Primary degradation and loss pathways for N-Ethylpentan-3-amine in solution. Note that the free base is the primary vector for oxidative instability and volatility.

Troubleshooting Guide (Scenario-Based)

Scenario A: "My solution has turned yellow over time."

Diagnosis: Oxidative Degradation. Secondary amines are prone to forming N-oxides and hydroxylamines, which often manifest as yellow-to-brown discoloration. This is frequently catalyzed by trace transition metals or dissolved oxygen.

  • Immediate Action: Check the headspace of your storage container.[1] Was it purged with inert gas?

  • Root Cause Analysis:

    • Solvent Quality: Are you using non-stabilized THF or ethers? These often contain peroxides that rapidly oxidize amines.

    • Metal Contamination: Did you use a stainless steel spatula that might be corroded, or low-grade water? Trace Copper (

      
      ) or Iron (
      
      
      
      ) acts as a catalyst.
  • Resolution:

    • Prepare fresh solution using degassed solvents .

    • Add a chelating agent (e.g., EDTA) if metal contamination is suspected.

    • Store under Argon or Nitrogen.

Scenario B: "HPLC Assay shows a significant drop in concentration, but no new peaks."

Diagnosis: Volatility (Physical Loss). Unlike the HCl salt, the free amine is an oil with high vapor pressure. If your solution pH drifted high (basic), or if the solvent is non-aqueous and proton-poor, the salt may have dissociated.

  • Test: Check the pH of the solution.

  • Mechanism:

    
    . If the equilibrium shifts right, the free amine evaporates, especially in uncapped vials or during rotary evaporation.
    
  • Resolution:

    • Maintain solution pH at least 2 units below the pKa (Target pH < 8.0).

    • Avoid rotary evaporation of the free base; always form the salt before drying.

Scenario C: "I see a new, late-eluting hydrophobic peak."

Diagnosis: N-Nitrosamine Formation or Amide Formation.

  • Critical Safety Warning: If you are using sodium nitrite (oxidant) or reagents containing nitrite impurities (common in some water sources or excipients), you may have formed an N-nitrosamine.

  • Test: Perform a specific nitrosamine test (LC-MS/MS).

  • Resolution: Eliminate all sources of nitrite. Use scavengers (e.g., Ascorbic Acid) if nitrite presence is unavoidable.

Experimental Protocols: Stability Profiling

Do not rely on generic data. Validate the stability of your specific matrix using this forced degradation protocol.

Protocol 1: Oxidative Stress Testing

Objective: Determine susceptibility to radical oxidation and N-oxide formation.

  • Preparation: Prepare a 1 mg/mL solution of N-Ethylpentan-3-amine HCl in Water/Acetonitrile (50:50).

  • Stressor: Add Hydrogen Peroxide (

    
    ) to a final concentration of 3%.
    
  • Incubation: Store at ambient temperature for 4 hours.

  • Quenching: Quench with Sodium Metabisulfite solution.

  • Analysis: Inject onto HPLC (Reverse Phase C18).

    • Expectation: Decrease in parent peak; appearance of early-eluting N-oxide peak (

      
      ).
      
Protocol 2: pH-Dependent Stability (Volatility Check)

Objective: Confirm the pH threshold for physical loss.

Sample IDBuffer pHConditionsDurationExpected Outcome
A (Control) pH 2.0 (Phosphate)Open Vial, 25°C24 HoursStable (100% Recovery)
B (Risk) pH 7.0 (Phosphate)Open Vial, 25°C24 HoursStable (>98% Recovery)
C (Fail) pH 11.0 (Carbonate)Open Vial, 25°C24 HoursLoss (<80% Recovery due to volatility)

Methodology Note: Do not use UV detection alone for the free base, as its extinction coefficient is low. Use CAD (Charged Aerosol Detection) or LC-MS for accurate mass balance.

Frequently Asked Questions (FAQ)

Q: Can I store the solution in standard borosilicate glass? A: Yes, for the HCl salt solution (acidic/neutral), Type I Class A borosilicate glass is recommended.

  • Caveat: If the solution is basic (Free Base), avoid long-term storage in glass if precise titer is required, as alkaline solutions can leach silicates, though this is less critical than the volatility issue.

Q: Is the compound hygroscopic? A: Yes, amine hydrochlorides are typically hygroscopic.

  • Impact: Weighing errors.

  • Fix: Equilibrate the solid to room temperature in a desiccator before opening. Handle quickly. For critical quantitative work, determine the water content (Karl Fischer) at the time of weighing to correct the assay.

Q: What is the recommended filter membrane for this solution? A:

  • Aqueous/Acidic: PVDF or PES (Polyethersulfone).

  • Organic: PTFE (Polytetrafluoroethylene).

  • Avoid: Cellulose Nitrate or Nylon 6,6 if the solution is strongly acidic or if you are analyzing for trace impurities, as these membranes can sometimes leach extractables that interfere with amine analysis.

References & Authoritative Sources

  • ICH Q1A(R2) : Stability Testing of New Drug Substances and Products.[2][3] International Council for Harmonisation.[3]

  • ICH M7(R1) : Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (Addresses Nitrosamine risks in secondary amines).

  • PubChem : N-Ethylpentan-3-amine hydrochloride Compound Summary.[4][5][6] National Library of Medicine.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Foundational text on amine oxidation mechanisms).

Sources

Optimizing reaction parameters with N-Ethylpentan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-Ethylpentan-3-amine hydrochloride (CAS: 151668-06-3). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on the effective use and optimization of this reagent. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can anticipate challenges, troubleshoot effectively, and achieve reliable, reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational knowledge about N-Ethylpentan-3-amine hydrochloride, focusing on its properties, handling, and the rationale for its use.

Q1: What is N-Ethylpentan-3-amine hydrochloride and why is it supplied as a salt?

N-Ethylpentan-3-amine hydrochloride is the salt form of the secondary amine N-Ethylpentan-3-amine.[1] It is a white to off-white crystalline solid.[1] Supplying amines as hydrochloride salts is standard practice for several critical reasons:

  • Enhanced Stability: The salt form protects the amine nitrogen from atmospheric oxidation, leading to a significantly longer shelf-life and higher purity over time compared to the free base.[1]

  • Ease of Handling: The free base, N-Ethylpentan-3-amine, is likely a liquid at room temperature.[1] The hydrochloride salt is a non-volatile solid, which makes it easier and safer to weigh and handle accurately without specialized equipment.[1]

  • Improved Solubility: While the free base is soluble in organic solvents, the salt form has enhanced solubility in polar solvents, including water, which can be advantageous for certain reaction setups or workup procedures.[1][2]

Q2: How do I convert the hydrochloride salt to the active free base for a reaction?

The hydrochloride salt itself is not a significant base. To use it as a base or a nucleophile, you must first liberate the free amine. This is a straightforward acid-base neutralization.[3]

  • Mechanism: You need to add a stronger base to deprotonate the ammonium ion and generate the neutral, nucleophilic amine. The choice of base is critical and depends on your reaction's sensitivity to water and inorganic salts.

  • Common Procedure:

    • Dissolve the N-Ethylpentan-3-amine hydrochloride in a suitable solvent.

    • Add at least one molar equivalent of a stronger base (e.g., sodium hydroxide, potassium carbonate, or a non-nucleophilic organic base like triethylamine or DBU).

    • If using an aqueous base like NaOH, the free amine will often separate as an organic layer, which can be extracted. If using an organic base in an anhydrous reaction, the byproduct will be the hydrochloride salt of that base (e.g., triethylammonium chloride).

Q3: What are the primary applications for this type of hindered secondary amine?

While specific, well-documented applications for N-Ethylpentan-3-amine are limited, its structure lends itself to roles common for sterically hindered secondary amines in organic synthesis.[1] These include:

  • As a Base: It can serve as a proton scavenger in reactions that produce acid, such as acylations or alkylations.[4][5] Its steric bulk can sometimes offer selectivity, preventing it from interfering with certain reaction centers.

  • As a Nucleophile: It can participate in reactions like alkylations, acylations, and reductive aminations.[4][6]

  • As a Synthesis Intermediate: It can be a building block for more complex molecules in the pharmaceutical or agrochemical industries.[1][4]

Q4: What are the key safety considerations when handling this compound?

Although specific toxicity data for N-Ethylpentan-3-amine hydrochloride is limited, it should be handled with the standard precautions for amine salts.[1] The free base form, like other amines, can cause skin, eye, and respiratory irritation.[4][7] Always handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

PropertyValueSource
Molecular Formula C₇H₁₈ClN[1]
Molecular Weight 151.68 g/mol [1]
Appearance White to off-white crystalline solid/powder[1]
Canonical SMILES CCC(CC)(CC)N.Cl[1]

Section 2: Troubleshooting Guide for Reaction Optimization

This section is structured to solve specific problems you may encounter during your experiments.

Problem 1: My reaction is sluggish or fails to proceed to completion.

  • Potential Cause A: Incomplete Liberation of the Free Amine. The most common error is assuming the hydrochloride salt will function as the base. The ammonium cation is not sufficiently basic to deprotonate most carbon acids or neutralize generated acid.

    • Solution: Ensure you have added at least one full equivalent of a suitable base (e.g., NaOH, K₂CO₃, Et₃N) before or during the addition of your electrophile. To verify, you can test the pH of the reaction mixture (if aqueous) or use test strips to ensure it is basic. The goal is to fully convert the R₂NH₂⁺Cl⁻ to the active R₂NH form.[8]

  • Potential Cause B: Steric Hindrance. N-Ethylpentan-3-amine is sterically hindered due to the two ethyl groups surrounding the nitrogen atom. This bulk can slow down its reaction with sterically demanding electrophiles.

    • Solution:

      • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance. Monitor for potential side reactions or decomposition at higher temperatures.[9]

      • Increase Reaction Time: A simple extension of the reaction time may be sufficient for the reaction to reach completion.

      • Change Solvent: Switching to a more polar, aprotic solvent (e.g., DMF, DMSO) can sometimes accelerate Sₙ2 reactions by better solvating the transition state.

  • Potential Cause C: Poor Solubility. The amine salt or your substrate may not be fully dissolved in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.

    • Solution: Select a solvent system in which all reactants are fully soluble. You may need a co-solvent system. For instance, if liberating the free base with aqueous NaOH, ensure your substrate is soluble in the organic solvent used for extraction.

Problem 2: I am observing significant side product formation, particularly over-alkylation.

  • Potential Cause: Product Amine is More Nucleophilic. In alkylation reactions, the product formed (a tertiary amine in this case) can be as nucleophilic, or even more so, than the starting secondary amine. This new amine can then compete for the alkylating agent, leading to the formation of a quaternary ammonium salt.[10]

    • Solution:

      • Use an Excess of the Amine: Employing a 1.5 to 2-fold excess of N-Ethylpentan-3-amine relative to the alkylating agent can statistically favor the desired mono-alkylation.[10] This is only practical if the amine is inexpensive or easily removed.

      • Slow Addition of Electrophile: Adding the alkylating agent slowly (e.g., via a syringe pump) to a solution of the amine can help maintain a low concentration of the electrophile, minimizing the chance of the product amine reacting a second time.

      • Control Stoichiometry: If using the amine hydrochloride, ensure you do not use more than one equivalent of the liberating base if the amine itself is intended to be the limiting reagent.

Problem 3: The post-reaction workup is difficult, and I cannot efficiently remove the amine or its salts.

  • Challenge A: Removing Excess Free Amine. The free amine is a basic, relatively nonpolar compound that will partition into the organic layer during a standard extraction.

    • Solution: Acidic Wash. The most robust method is to wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl, 5% citric acid).[11][12] This protonates the amine, forming the water-soluble hydrochloride salt, which is then extracted into the aqueous layer.[8][12] Repeat the wash until the aqueous layer no longer tests basic.

  • Challenge B: Removing Ammonium Salt Byproducts. If you used an organic base like triethylamine (Et₃N) to liberate the free amine, your reaction mixture will contain triethylammonium chloride (Et₃NHCl), which can be difficult to remove.

    • Solution 1: Filtration. In many nonpolar organic solvents (like dichloromethane or diethyl ether), Et₃NHCl is poorly soluble and may precipitate. It can often be removed by simple filtration before the main workup.

    • Solution 2: Water Wash. Most simple ammonium salts have high water solubility. A simple aqueous wash during the workup is often sufficient to remove them from the organic layer.

Troubleshooting Decision Workflow

The following diagram outlines a logical flow for diagnosing and solving common issues encountered when using N-Ethylpentan-3-amine hydrochloride.

G Start Reaction Underperforming? Check_Base Is Free Amine Liberated? (>1 eq. of stronger base used?) Start->Check_Base Sluggish / No Reaction Check_Workup Workup Issue? Start->Check_Workup Impure Product Check_Conditions Reaction Conditions Optimal? Check_Base->Check_Conditions Yes Add_Base Action: Add stoichiometric amount of a suitable base (e.g., Et3N, K2CO3). Check_Base->Add_Base No Increase_Temp Action: Increase temperature and/or reaction time. Check_Conditions->Increase_Temp Steric Hindrance Suspected Change_Solvent Action: Switch to a more appropriate solvent (e.g., DMF). Check_Conditions->Change_Solvent Solubility Issues Acid_Wash Action: Perform acidic wash (e.g., 1M HCl) to remove residual amine. Check_Workup->Acid_Wash Amine Contamination Filter_Salts Action: Filter reaction mixture to remove precipitated ammonium salts. Check_Workup->Filter_Salts Salt Contamination

Caption: A decision tree for troubleshooting common reaction issues.

Section 3: Experimental Protocols

Protocol 1: General Procedure for In Situ Liberation and Use in an N-Alkylation Reaction

This protocol details a representative workflow for using N-Ethylpentan-3-amine hydrochloride as a nucleophile in an Sₙ2 reaction.

Objective: To synthesize N-benzyl-N-ethylpentan-3-amine from N-Ethylpentan-3-amine hydrochloride and benzyl bromide.

Materials:

  • N-Ethylpentan-3-amine hydrochloride (1.0 eq)

  • Benzyl bromide (1.0 eq)

  • Potassium carbonate (K₂CO₃, anhydrous powder, 1.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add N-Ethylpentan-3-amine hydrochloride (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.2-0.5 M with respect to the amine salt.

  • Free Base Liberation: Stir the suspension vigorously at room temperature for 30-60 minutes. The K₂CO₃ is a solid base that will react with the amine salt to form the free amine in solution.

  • Reactant Addition: Add benzyl bromide (1.0 eq) to the reaction mixture dropwise via a syringe.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Quenching & Workup: a. Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃, KBr, KHCO₃). b. Concentrate the filtrate under reduced pressure to remove the acetonitrile. c. Dissolve the residue in dichloromethane (DCM). d. Wash the organic layer sequentially with:

    • 1 M HCl (2x) to remove any unreacted secondary amine.
    • Saturated NaHCO₃ (1x) to neutralize any residual acid.
    • Brine (1x) to remove bulk water. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tertiary amine product.
  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

General Reaction Workflow Diagram

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Weigh Amine HCl Salt & Anhydrous Base (e.g., K2CO3) B Add Anhydrous Solvent (e.g., Acetonitrile) A->B C Stir to Liberate Free Amine B->C D Add Electrophile (e.g., Alkyl Halide) C->D E Heat and Monitor (TLC / LC-MS) D->E F Filter Salts & Concentrate E->F G Aqueous Workup (Acid/Base Washes) F->G H Dry, Concentrate & Purify (Chromatography) G->H

Caption: A standard workflow for using the amine salt in a reaction.

References

  • PubChem. (n.d.). N-ethyl-N,3-dimethylpentan-3-amine. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubChem. (n.d.). 3-Ethylpentan-1-amine. National Center for Biotechnology Information. Retrieved from: [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from: [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from: [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from: [Link]

  • PubChem. (n.d.). 3-ethylpentan-3-amine. National Center for Biotechnology Information. Retrieved from: [Link]

  • Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 19 Notes + Answers. Amines. Retrieved from: [Link]

  • Organic Chemistry Frontiers. (n.d.). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Royal Society of Chemistry. Retrieved from: [Link]

  • Reddit. (2024, March 12). Amine workup. r/Chempros. Retrieved from: [Link]

  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Retrieved from: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from: [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from: [Link]

  • Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
  • YouTube. (2022, June 6). Amine and HCl - salt formation reaction. Retrieved from: [Link]

  • OpenStax. (2023, September 20). 24.7 Reactions of Amines. Organic Chemistry. Retrieved from: [Link]

  • Scribd. (n.d.). CBSE Class 12 Sample Paper Chemistry 2025-26 With Solution. Retrieved from: [Link]

  • National Center for Biotechnology Information. (2022, December 2). Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization. PMC. Retrieved from: [Link]

  • Workup for Removing Amines. (n.d.). Retrieved from: [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.3: Basicity of Amines. Retrieved from: [Link]

  • Spectrochem. (n.d.). Home. Retrieved from: [Link]

  • PubChem. (n.d.). N-ethyl-N-methyloctan-3-amine. National Center for Biotechnology Information. Retrieved from: [Link]

  • Patsnap Eureka. (2025, September 16). Optimize Reaction Conditions for Arrhenius Acid-Base Neutralization. Retrieved from: [Link]

  • Reddit. (2021, February 7). steric hinderance and basicity. r/Mcat. Retrieved from: [Link]

Sources

Technical Support Center: Handling N-Ethylpentan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: NEPA-HCl-00X CAS: 39190-77-7 (Free Base Reference: 12426737) Chemical Formula:


Molecular Weight:  151.68  g/mol 

Introduction: Understanding Your Reagent

Welcome to the Technical Support Hub for N-Ethylpentan-3-amine hydrochloride . This guide addresses the specific challenges researchers face when working with this hindered secondary amine salt. Unlike simple primary amines, this compound presents a unique steric profile (a central pentyl chain) and ionic properties that frequently disrupt standard organic synthesis workflows.

This guide is structured to troubleshoot issues across the experimental lifecycle: from accurate weighing (handling) to reaction optimization (synthesis) and final isolation (purification).

Module 1: Physical Handling & Storage

Issue: "My reagent has turned into a sticky gum or hard block."

Diagnosis: Hygroscopic Deliquescence. Like many low-molecular-weight amine salts, N-Ethylpentan-3-amine HCl is hygroscopic. It aggressively absorbs atmospheric moisture, leading to hydrolysis errors and inaccurate stoichiometry.

Troubleshooting Protocol:

  • Restoration: If the solid has clumped but is not liquid, dry it in a vacuum desiccator over

    
     or KOH pellets for 24 hours. If it has liquified, recrystallization is required (see Module 3).
    
  • Prevention: Store under an inert atmosphere (Argon/Nitrogen). Tape the cap with Parafilm® after every use.

  • Weighing Strategy: Never weigh directly onto balance paper. Use the "Difference Method":

    • Tare a capped vial containing the reagent.

    • Remove an estimated amount.

    • Re-weigh the vial. The loss in mass is your accurate reagent weight.

Data Table: Physical Properties & Solubility
PropertyValue / CharacteristicImpact on Experiment
State White Crystalline SolidProne to clumping if exposed to humidity.
Solubility (Water) High (>100 mg/mL)Ideal for aqueous workups; bad for organic extraction unless basified.
Solubility (DCM/Ether) NegligibleCRITICAL: Will not dissolve in non-polar solvents without free-basing.
Solubility (Methanol) Moderate to HighGood solvent for reactions not requiring non-polar conditions.
pKa (Conjugate Acid) ~10.5 - 11.0 (Est.)Requires a base with pKa > 12 (e.g., NaOH, KOH) for complete deprotonation.

Module 2: Reaction Optimization (Synthesis)

Issue: "The starting material is not dissolving in my reaction solvent (DCM/THF)."

Root Cause: Ionic Lattice Energy. You are attempting to dissolve a salt (


) in a non-polar organic solvent. The lattice energy is too high for dichloromethane (DCM) or tetrahydrofuran (THF) to overcome.

Solution: The "In-Situ" Free-Basing Protocol Do not just add more solvent. You must liberate the free amine in situ or beforehand.

Protocol:

  • Suspend the hydrochloride salt in the reaction solvent (e.g., DCM).

  • Add 1.1 - 1.5 equivalents of a tertiary amine base (e.g., Triethylamine or DIPEA).

  • Stir for 15-30 minutes. The solution should clear as the N-Ethylpentan-3-amine is liberated and the DIPEA-HCl salt forms (which may remain soluble or precipitate depending on concentration).

  • Alternative: Use a biphasic system (DCM + 1M NaOH) if your electrophile is stable to aqueous base.

Issue: "The reaction is extremely slow or incomplete."

Root Cause: Steric Hindrance. N-Ethylpentan-3-amine is a hindered secondary amine . The nitrogen is flanked by an ethyl group and a bulky pentan-3-yl group (effectively two ethyl branches at the alpha position). This steric bulk impedes nucleophilic attack.

Optimization Strategy:

  • Temperature: Increase reaction temperature. Room temperature is often insufficient for alkylations with this amine. Reflux in Toluene or Acetonitrile may be necessary.

  • Catalysis: For amidation, use high-activity coupling agents like HATU or COMU rather than EDC/HOBt.

  • Solvent: Switch to polar aprotic solvents (DMF, DMSO) to increase the nucleophilicity of the amine.

Workflow Visualization: Free-Basing & Reaction Logic

ReactionLogic Start Start: N-Ethylpentan-3-amine HCl SolventCheck Is the Reaction Solvent Water/Methanol? Start->SolventCheck DirectUse Direct Use Possible (Salt dissolves) SolventCheck->DirectUse Yes NonPolar Solvent is DCM, Ether, Toluene, THF SolventCheck->NonPolar No Reaction Proceed to Nucleophilic Attack (Note: Expect Steric Hindrance) DirectUse->Reaction Action Action Required: Liberate Free Base NonPolar->Action MethodA Method A (Biphasic): 1. Partition between DCM & 1M NaOH 2. Separate Organic Layer 3. Dry (Na2SO4) & Evaporate Action->MethodA Cleanest Product MethodB Method B (In-Situ): Add 1.2 eq DIPEA or TEA to reaction mixture Action->MethodB Fastest Workflow MethodA->Reaction MethodB->Reaction

Figure 1: Decision matrix for handling the hydrochloride salt depending on solvent choice. Note that non-polar solvents require an explicit deprotonation step.

Module 3: Purification & Analysis

Issue: "I see extra peaks in my NMR, or the melting point is too low."

Diagnosis: Trapped Triethylamine/DIPEA salts or Residual HCl. If you used the "In-Situ" method (Method B above), your crude product contains


. This salt often co-precipitates or streaks on silica columns.

Purification Protocol (Salt Removal):

  • Dissolve the crude reaction mixture in EtOAc or Ether.

  • Wash 3x with Water (to remove inorganic salts).

  • Wash 1x with Saturated

    
     (to ensure the amine is free-based).
    
  • Dry over

    
    .
    
  • Evaporate .

    • Note: The free base of N-Ethylpentan-3-amine is a volatile liquid. Do not use high vacuum for extended periods or you will lose your product. Use a rotary evaporator at 40°C/200 mbar.

Issue: "How do I confirm I have the salt vs. the free base?"

NMR Diagnostic Markers:

  • Protonation Shift: The proton on the Nitrogen (

    
    ) and the adjacent protons (
    
    
    
    ) will shift significantly downfield (higher ppm) in the HCl salt compared to the free base.
  • Solubility Test: Take a small sample. Add water.

    • Dissolves immediately? -> It is the HCl Salt .[1][2][3]

    • Forms oily droplets/emulsion? -> It is the Free Base .

Frequently Asked Questions (FAQ)

Q: Can I use this compound for reductive amination? A: Yes, but with caveats. Because it is a secondary amine, it will form a tertiary amine. The steric bulk of the pentan-3-yl group means iminium ion formation will be slow. We recommend using Sodium triacetoxyborohydride (STAB) in DCE/Acetic Acid and allowing a reaction time of 12-24 hours.

Q: Why is my yield lower than expected when using the HCl salt directly? A: If you did not add a base scavenger, the HCl released during the reaction (if reacting with an acid chloride or alkyl halide) protonates your remaining starting material, rendering it non-nucleophilic. You effectively lose 50% of your reactant to salt formation. Always add an auxiliary base (TEA/DIPEA).

Q: Is the free base stable? A: The free base is prone to oxidation and can absorb


 from the air to form carbamates. We recommend generating the free base immediately before use or storing the stable HCl salt until needed.

References

  • PubChem. (n.d.).[4][5][6][7] N-Ethylpentan-3-amine hydrochloride Compound Summary. National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Miyazaki, S., et al. (1981).[8] Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences. Retrieved January 29, 2026, from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of Amines. Department of Chemistry. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (2015). Discussion: What is the best way to convert my amine compound from the salt form into free amine?. Retrieved January 29, 2026, from [Link]

Sources

N-Ethylpentan-3-amine hydrochloride solubility problems and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for N-Ethylpentan-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility of this compound. Here, we synthesize fundamental chemical principles with practical, field-proven solutions to ensure your experiments proceed smoothly and efficiently.

I. Understanding the Molecule: Physicochemical Properties

N-Ethylpentan-3-amine hydrochloride is an alkylamine salt with the chemical formula C7H18ClN and a molecular weight of 151.68 g/mol .[1][2][3][4] As the hydrochloride salt of a secondary amine, its solubility is governed by its ionic nature and the equilibrium between the charged (protonated) and neutral (free base) forms. The protonated amine group can readily form hydrogen bonds, while the chloride counter-ion engages in ion-dipole interactions, rendering it more soluble in polar solvents compared to its non-polar free base.[1]

PropertyValue/DescriptionSource
Molecular Formula C7H18ClN[1][2][3]
Molecular Weight 151.68 g/mol [1][2][3][4]
Appearance Typically a white to off-white powder or crystalline solid.[4][5]
General Solubility Expected to be soluble in polar solvents like water and alcohols; limited solubility in non-polar organic solvents.[1]General chemical principles for amine hydrochlorides.
pH Sensitivity Solubility is pH-dependent. More soluble in acidic to neutral aqueous solutions.[6]General knowledge of amine salts.
Hygroscopicity As with many salts, it may be hygroscopic and should be stored in a dry environment.[5][7][8]General handling for amine hydrochlorides.

II. Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the handling and solubility of N-Ethylpentan-3-amine hydrochloride.

Q1: My N-Ethylpentan-3-amine hydrochloride is not dissolving in water. What should I do?

A1: This is a common issue that can often be resolved by considering the following factors:

  • pH of the Water: Ensure your water is neutral or slightly acidic. Deionized water can sometimes absorb atmospheric CO2, becoming slightly acidic, which is generally favorable. If you are using a buffered solution, ensure the pH is below the pKa of the parent amine (typically around 10-11 for secondary amines), which will favor the more soluble protonated form.

  • Temperature: Gently warming the solution can increase the rate of dissolution and solubility.[6] Try warming the solution to 30-40°C with gentle stirring. Avoid excessive heat, which could potentially degrade the compound.

  • Sonication: Using a sonicator bath can help break up solid aggregates and accelerate dissolution.

  • Purity of the Compound: Impurities can significantly impact solubility. Ensure you are using a high-purity grade of the compound.

Q2: I dissolved the compound in a neutral buffer, but it precipitated out of solution over time. Why did this happen and how can I prevent it?

A2: Precipitation upon standing can be due to a few factors:

  • pH Shift: The pH of your buffer may have shifted over time. Re-verify the pH of the solution. A slight increase in pH can cause the compound to convert to its less soluble free base form.

  • Supersaturation: You may have created a supersaturated solution, especially if you used heat to dissolve the compound. As the solution cools, the solubility decreases, leading to precipitation. To avoid this, try dissolving the compound at the temperature you intend to use or store it at. If you must use heat, allow the solution to cool to room temperature slowly and observe for any precipitation before use.

  • Common Ion Effect: If your buffer contains a high concentration of chloride ions, it could slightly decrease the solubility of the hydrochloride salt. While typically not a major issue in standard buffers, it's a possibility in high-salt concentration media.

Q3: Can I dissolve N-Ethylpentan-3-amine hydrochloride in organic solvents?

A3: Yes, but solvent selection is critical.

  • Polar Protic Solvents: Alcohols such as ethanol, methanol, and isopropanol are generally good choices due to their ability to solvate both the protonated amine and the chloride ion.[1]

  • Polar Aprotic Solvents: Solvents like DMSO and DMF can also be effective, although the dissolution mechanism is different.

  • Non-Polar Solvents: Solubility in non-polar solvents like hexane, toluene, or diethyl ether is expected to be very low.[1][9]

Q4: How do I prepare the free base form of N-Ethylpentan-3-amine from the hydrochloride salt?

A4: To obtain the free amine, you need to neutralize the hydrochloride salt. This is a standard acid-base reaction.

  • Dissolve the N-Ethylpentan-3-amine hydrochloride in water.

  • Slowly add a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3), while stirring.[10]

  • Monitor the pH of the aqueous layer. Continue adding the base until the pH is alkaline (typically pH 9-11).

  • The less water-soluble free amine will separate, often as an oil or a precipitate.

  • Extract the free amine using a water-immiscible organic solvent like dichloromethane or diethyl ether.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure.

III. Troubleshooting Guide: A Step-by-Step Approach to Solubility Issues

Use this systematic guide to diagnose and solve solubility challenges.

Workflow for Aqueous Solubility Problems

Aqueous_Solubility_Workflow start Start: Undissolved N-Ethylpentan-3-amine HCl in Aqueous Solution check_ph 1. Check pH of the Solution start->check_ph is_ph_ok Is pH < 7? check_ph->is_ph_ok adjust_ph Adjust pH to ~6-7 with dilute HCl is_ph_ok->adjust_ph No gentle_warming 2. Apply Gentle Warming (30-40°C) with Stirring is_ph_ok->gentle_warming Yes adjust_ph->check_ph sonicate 3. Use Sonicator Bath gentle_warming->sonicate still_undissolved Still Undissolved? sonicate->still_undissolved consider_solvent Consider Alternative Polar Solvent (e.g., Ethanol, Methanol) still_undissolved->consider_solvent Yes success Success: Compound Dissolved still_undissolved->success No failure Consult Further Resources or Purity Analysis consider_solvent->failure

Sources

How to prevent degradation of N-Ethylpentan-3-amine hydrochloride during storage

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical information and practical advice for researchers, scientists, and drug development professionals on the proper storage and handling of N-Ethylpentan-3-amine hydrochloride to prevent its degradation. By understanding the chemical vulnerabilities of this secondary amine salt, users can ensure the integrity and longevity of their samples for reliable experimental outcomes.

Introduction to N-Ethylpentan-3-amine Hydrochloride Stability

N-Ethylpentan-3-amine hydrochloride (CAS No. 56065-46-4) is a secondary amine salt. The formation of a hydrochloride salt from the free amine, N-Ethylpentan-3-amine, significantly enhances its stability. Protonation of the amine nitrogen protects it from direct oxidation, a common degradation pathway for free amines. However, the compound is not entirely immune to degradation, particularly when stored improperly. The primary environmental factors that can compromise its integrity are moisture, light, oxygen, and elevated temperatures.

This document outlines the key degradation pathways and provides a comprehensive set of frequently asked questions (FAQs) and troubleshooting guides to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid N-Ethylpentan-3-amine hydrochloride?

To ensure the long-term stability of solid N-Ethylpentan-3-amine hydrochloride, it should be stored in a cool, dry, and dark environment.[1][2] The container must be tightly sealed to protect it from moisture and atmospheric oxygen.[1][2] For extended storage, flushing the container with an inert gas such as argon or nitrogen is a highly recommended best practice to displace oxygen.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes thermal degradation and slows the rate of potential hydrolytic and oxidative reactions.
Atmosphere Dry, Inert Gas (e.g., Argon, Nitrogen)Prevents moisture absorption (hygroscopicity) which can lead to hydrolysis, and excludes oxygen, preventing oxidation.
Light Exposure In the Dark (Amber vial or opaque container)Prevents potential photolytic degradation.
Container Tightly Sealed, Air-tightPrevents ingress of moisture and atmospheric oxygen.
Q2: Is N-Ethylpentan-3-amine hydrochloride hygroscopic?

Yes, like many amine hydrochloride salts, it is expected to be hygroscopic, meaning it can absorb moisture from the air.[2][3] This is a critical factor to control during storage, as the presence of water can initiate hydrolytic degradation.

Q3: What are the primary degradation pathways for N-Ethylpentan-3-amine hydrochloride?

There are three main degradation pathways to consider:

  • Hydrolysis: In the presence of water, the hydrochloride salt can dissociate, and in solution, the equilibrium may allow for the eventual hydrolysis of the amine, although this is generally slow for simple alkylamines. The more immediate issue is the presence of moisture facilitating other reactions.

  • Oxidation: Although the salt form offers protection, the secondary amine can still be susceptible to oxidation, especially under conditions of elevated temperature, light exposure, or in the presence of metal ion catalysts. This can lead to the formation of impurities such as the corresponding hydroxylamine and nitrone derivatives.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.[4][5] This is a common issue for many organic molecules and can lead to a complex mixture of degradation products.

Visualizing Degradation Pathways

The following diagram illustrates the potential degradation routes for N-Ethylpentan-3-amine hydrochloride when exposed to adverse storage conditions.

Potential Degradation Pathways A N-Ethylpentan-3-amine HCl B Hydrolysis (Free Amine Formation) A->B + H₂O C Oxidation Products (e.g., Hydroxylamine, Nitrone) A->C + O₂ / Light / Heat D Photodegradation Products A->D + Light (UV)

Caption: Key degradation routes for N-Ethylpentan-3-amine HCl.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and storage of N-Ethylpentan-3-amine hydrochloride.

Problem 1: The solid material has changed in appearance (e.g., discoloration, clumping).
  • Potential Cause:

    • Clumping: This is a strong indicator of moisture absorption due to the compound's hygroscopic nature. The container may not have been sealed properly, or it was opened in a humid environment.

    • Discoloration (e.g., yellowing or browning): This often suggests oxidative or photolytic degradation. It could be due to prolonged exposure to air (oxygen), light, or elevated temperatures.

  • Recommended Actions:

    • Do not use for critical experiments: A change in physical appearance indicates that the purity of the material is compromised.

    • Perform Quality Control (QC) Analysis: If the material is still needed, its purity should be verified using an appropriate analytical method before use. See the "Protocol for Quality Control" section below.

    • Review Storage Procedures: Ensure that all storage recommendations (cool, dry, dark, inert atmosphere) are being strictly followed for remaining and future batches. Check the integrity of container seals.

Problem 2: Inconsistent experimental results using a previously reliable batch of the compound.
  • Potential Cause:

    • Gradual Degradation: The compound may have degraded slowly over time due to suboptimal storage conditions, leading to a decrease in the concentration of the active compound and an increase in impurities.

    • Contamination: The stock may have been inadvertently contaminated during previous use.

  • Recommended Actions:

    • Aliquot a fresh sample: Use a fresh, unopened vial of the compound if available. If results become consistent, this points to the degradation of the previous working stock.

    • Conduct a Forced Degradation Study (Simplified): To understand the potential impact of degradation, you can perform a simplified stress test on a small amount of the material. See the "Forced Degradation Protocol" for guidance. Comparing the analytical profile of the stressed sample to your working stock can provide insights.

    • Implement Aliquoting: For future use, it is advisable to aliquot the solid material into smaller, single-use vials under an inert atmosphere. This prevents repeated exposure of the entire stock to the environment.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the N-Ethylpentan-3-amine hydrochloride to understand its stability profile and generate potential degradation products for analytical method development.

Objective: To assess the stability of the compound under various stress conditions as recommended by ICH guidelines.[6]

Materials:

  • N-Ethylpentan-3-amine hydrochloride

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • Small, sealable vials (amber for photostability)

  • pH meter

  • Calibrated oven

  • Photostability chamber with UV and visible light sources

Procedure:

  • Sample Preparation: Prepare a stock solution of N-Ethylpentan-3-amine hydrochloride at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., water or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep at room temperature for 24 hours. If no degradation is observed, heat at 60°C for 24 hours.[6]

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store in the dark at room temperature for 24 hours.[7]

    • Thermal Degradation: Place a sealed vial of the solid compound and a sealed vial of the stock solution in an oven at 70°C for 48 hours.

    • Photodegradation: Expose the solid compound and the stock solution in a photochemically transparent container (e.g., quartz) to a light source within a photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter of near UV light.[8] A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • After the specified stress period, neutralize the acid and base hydrolysis samples as appropriate.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating analytical method (e.g., HPLC-UV/MS).

Workflow for Handling and Storage

This diagram outlines the best practices for receiving, storing, and using N-Ethylpentan-3-amine hydrochloride to maintain its integrity.

cluster_0 Receiving & Initial Storage cluster_1 Sample Preparation cluster_2 Long-Term Storage & Use A Receive Compound B Inspect Container Seal A->B C Log Batch & Date B->C D Store in a Cool, Dry, Dark Location (2-8°C) C->D E Move to Inert Atmosphere (Glovebox or Desiccator) D->E For First Use F Aliquot into Smaller, Single-Use Vials E->F G Flush Vials with Inert Gas F->G H Seal Vials Tightly G->H I Return Aliquots to 2-8°C Storage H->I J Use One Aliquot per Experiment I->J K Discard Unused Solution J->K

Caption: Recommended workflow for N-Ethylpentan-3-amine HCl.

Protocol 2: Routine Quality Control (QC) for Purity Assessment

Objective: To verify the purity of N-Ethylpentan-3-amine hydrochloride before use, especially if degradation is suspected.

Methodology: A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is generally suitable. Mass spectrometry (MS) detection is highly recommended for identifying potential degradation products.

Suggested HPLC Conditions (Starting Point):

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at ~210 nm (or Diode Array Detector scan)
Injection Volume 10 µL

Procedure:

  • Prepare a Standard: Accurately prepare a standard solution of a known pure batch of N-Ethylpentan-3-amine hydrochloride at approximately 0.5 mg/mL.

  • Prepare the Sample: Prepare the sample to be tested at the same concentration as the standard.

  • Analysis: Inject both the standard and the sample into the HPLC system.

  • Data Interpretation:

    • Compare the retention time of the main peak in the sample to that of the standard.

    • Assess the chromatogram for any additional peaks, which may represent impurities or degradation products.

    • Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks (Area % method). A significant presence of secondary peaks suggests degradation.

References

  • Sluggett, G. W., Zelesky, T., & Baertschi, S. W. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Journal of Pharmaceutical and Biomedical Analysis, 150, 154-160. Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

  • University lecture notes. Oxidation of Secondary and Primary Amines.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methylamine Hydrochloride, PA. Available at: [Link]

  • ResearchGate. (2017). Forced Degradation Study of Diphenhydramine HCl. Available at: [Link]

  • RSC Publishing. (2020). Photocatalytic degradation of diphenhydramine in aqueous solution by natural dolomite. RSC Advances. Available at: [Link]

  • Impact of Solvent on the Thermal Stability of Amines - PMC - NIH. (2022, October 19). Available at: [Link]

  • Pharma Growth Hub. (2021, November 26). What is Photostability and how to conduct it? [Video]. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Available at: [Link]

  • PubMed. (2018). A Study on Photostability of Amphetamines and Ketamine in Hair Irradiated under Artificial Sunlight. Available at: [Link]

  • NIH. (n.d.). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods. Available at: [Link]

  • Degradation of diphenhydramine pharmaceutical in aqueous solutions by using two highly active TiO2 photocatalysts. (2011). Applied Catalysis B: Environmental, 103(3-4), 239-246.
  • ResearchGate. (2007). Thermal stability and thermal decomposition study of hindered amine light stabilizers. Available at: [Link]

  • Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available at: [Link]

  • University of Kentucky UKnowledge. (n.d.). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. Available at: [Link]

  • ResearchGate. (n.d.). Photodegradation of amiloride in aqueous solution. Available at: [Link]

  • MDPI. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. Available at: [Link]

  • Pharmaguideline. (2017, November 6). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

Sources

Troubleshooting poor results in experiments with N-Ethylpentan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during experiments involving N-Ethylpentan-3-amine hydrochloride. Our goal is to provide not just solutions, but a deeper understanding of the chemical principles at play, enabling you to optimize your synthetic routes and achieve reliable, reproducible results.

Section 1: Compound Profile & Handling FAQs

Before initiating any experiment, a thorough understanding of your starting material is critical. This section addresses the fundamental properties and safe handling of N-Ethylpentan-3-amine hydrochloride.

Key Chemical & Physical Properties

N-Ethylpentan-3-amine hydrochloride is the salt form of the secondary amine N-ethylpentan-3-amine.[1] The hydrochloride form enhances stability and often improves solubility in polar solvents compared to the free base.[2]

PropertyValueSource
IUPAC Name N-ethylpentan-3-amine;hydrochloride[PubChem][1]
Molecular Formula C₇H₁₈ClN[PubChem][1]
Molecular Weight 151.68 g/mol [PubChem][1]
CAS Number 39190-77-7[PubChem][1]
Appearance Typically a white crystalline solid or powder[Smolecule][2], [Sigma-Aldrich][3]
Solubility Enhanced solubility in polar solvents like water[Smolecule][2]
Frequently Asked Questions (FAQs)

Q1: How should I properly store N-Ethylpentan-3-amine hydrochloride?

A: As an amine salt, it is relatively stable.[2] Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[4] The hydrochloride salt form protects the amine from atmospheric oxidation.[2] However, it is hygroscopic and should be protected from moisture.

Q2: What are the primary safety hazards associated with this compound?

A: Like many amine salts, N-Ethylpentan-3-amine hydrochloride should be handled with care. It is known to cause skin and eye irritation and may cause respiratory irritation upon inhalation.[2][5] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[4]

Q3: Do I need to convert the hydrochloride salt to the free amine before my reaction?

A: Almost always, yes. The nitrogen atom in the hydrochloride salt is protonated, forming an ammonium ion (R₂NH₂⁺). This positive charge eliminates the lone pair of electrons, rendering the nitrogen non-nucleophilic and unable to participate in most desired reactions (e.g., nucleophilic substitution, acylation, reductive amination). The free amine must be liberated to restore its reactivity.

Section 2: Troubleshooting Common Experimental Issues

This section provides a question-and-answer formatted guide to address specific problems you may encounter.

Problem 1: Poor Solubility in Reaction Solvent

Q: My N-Ethylpentan-3-amine hydrochloride is not dissolving in my aprotic organic solvent (e.g., THF, Dichloromethane, Toluene). What's wrong?

  • Causality: As an ionic salt, the compound has high lattice energy and is most soluble in polar, protic solvents like water or alcohols.[2] It will have very limited solubility in nonpolar or moderately polar aprotic solvents.

  • Solution: You must first convert the salt to its free amine form, which is a neutral, nonpolar organic molecule. The free amine will be readily soluble in a wide range of organic solvents. See Protocol 1 for the detailed procedure.

Problem 2: Incomplete or No Reaction

Q: I've added all my reagents, including the amine hydrochloride, but my reaction (e.g., an amide coupling or alkylation) is not starting. Why?

  • Causality & Logic: The core issue is the lack of a reactive nucleophile. The protonated nitrogen in the hydrochloride salt cannot act as a nucleophile. Even if the reaction requires acidic conditions, the amine needs to be transiently deprotonated to react.

  • Troubleshooting Steps:

    • Confirm Liberation of Free Amine: Did you add a base to neutralize the hydrochloride? If not, the reaction will not proceed.

    • Choice of Base: The base used to liberate the free amine must be strong enough to deprotonate the ammonium salt (pKa ~10-11) but should ideally not interfere with your reaction.

      • For generating the free amine prior to reaction: Use a strong base like NaOH or K₂CO₃ in an aqueous workup (see Protocol 1 ).

      • For in-situ liberation: Use a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). You will need at least one equivalent to neutralize the HCl salt, plus any additional base required by the reaction itself.

    • Steric Hindrance: N-Ethylpentan-3-amine is sterically hindered around the nitrogen atom due to the pentan-3-yl group. Reactions may require more forcing conditions (higher temperature, longer reaction times) compared to less hindered amines.

Problem 3: Low Product Yield

Q: My reaction worked, but the final yield is disappointingly low. What are the likely causes?

  • Causality & Logic: Low yields can stem from incomplete conversion, product loss during workup, or side reactions. A systematic approach is needed to identify the bottleneck.

low_yield_troubleshooting cluster_conversion If Conversion is Low start Low Product Yield Observed check_conversion 1. Check Reaction Conversion (TLC, GC/LC-MS) start->check_conversion workup_loss 2. Analyze Aqueous & Organic Layers (Post-Workup) check_conversion->workup_loss High incomplete_freeing A. Incomplete Free Amine Liberation? (Add more base, see Protocol 1) check_conversion->incomplete_freeing Low purification_loss 3. Assess Purification Step (Column Chromatography) workup_loss->purification_loss side_products 4. Identify Side Products (NMR, MS) purification_loss->side_products conditions B. Reaction Conditions Too Mild? (Increase Temp/Time/Concentration) reagent_quality C. Reagent Degradation? (Check purity of starting materials)

Caption: Decision tree for diagnosing the cause of low product yield.

  • Detailed Analysis:

    • Incomplete Free Amine Liberation: If you used an organic base in situ, you may not have used enough. Ensure at least 1.05 equivalents are used to account for reagent purity.

    • Product Loss During Workup: The free amine product might be slightly water-soluble or could become protonated and move into an acidic aqueous layer during extraction.

      • Solution: Ensure the aqueous layer is basic (pH > 11) before extracting your product. Back-extract the aqueous layer with your organic solvent to recover any dissolved product.

    • Volatile Product: If your final product is a low-molecular-weight amine, it could be lost during solvent removal under high vacuum.

      • Solution: Use a cold trap and remove the solvent at a lower temperature and pressure.

Problem 4: Difficulty with Product Purification

Q: I'm struggling to separate my product from the starting amine or other impurities using column chromatography.

  • Causality & Logic: Amines are notorious for "streaking" on silica gel columns due to strong interactions between the basic lone pair and acidic silanol groups on the silica surface.

  • Solutions:

    • Basify the Eluent: Add a small amount of a volatile base, typically 0.5-2% triethylamine, to your solvent system (e.g., Hexane/Ethyl Acetate + 1% TEA). This deprotonates the silanol groups, preventing the amine from sticking to the stationary phase and resulting in much sharper peaks.

    • Convert to a Salt: If the product is stable, you can sometimes purify it as a hydrochloride salt. The salt will have very different polarity and may be easier to separate from nonpolar impurities.

    • Alternative Purification: Consider other methods like distillation (if the product is liquid and thermally stable) or crystallization.

Section 3: Key Experimental Protocols

These protocols provide validated, step-by-step methods for common procedures involving N-Ethylpentan-3-amine hydrochloride.

Protocol 1: Liberation of the Free Amine

This protocol describes the standard method for converting the hydrochloride salt to the free amine for use in a subsequent non-aqueous reaction.

  • Dissolution: Dissolve N-Ethylpentan-3-amine hydrochloride (1.0 eq) in deionized water (~5-10 mL per gram of salt).

  • Basification: Cool the aqueous solution in an ice bath. Slowly add a 2M sodium hydroxide (NaOH) solution dropwise while stirring. Monitor the pH of the solution with pH paper or a meter. Continue adding base until the pH is >12. The solution may become cloudy as the free amine precipitates or forms an oil.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the free amine into an organic solvent like dichloromethane (DCM) or diethyl ether (3 x 20 mL).

  • Drying: Combine the organic layers. Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolation: Filter off the drying agent and wash it with a small amount of the solvent. Carefully remove the solvent in vacuo. Caution: The free amine may be volatile. Use moderate temperature and pressure.

  • Validation: The resulting oil or solid is the free N-Ethylpentan-3-amine. Confirm its identity and purity via NMR or GC-MS before proceeding.

free_amine_workflow start Start: N-Ethylpentan-3-amine HCl (Solid, Water-Soluble) dissolve 1. Dissolve in H₂O start->dissolve basify 2. Add NaOH (aq) to pH > 12 dissolve->basify extract 3. Extract with Organic Solvent (e.g., DCM) basify->extract dry 4. Dry Organic Layer (e.g., Na₂SO₄) extract->dry evaporate 5. Evaporate Solvent (Caution: Volatility) dry->evaporate product Product: Free Amine (Liquid, Organic-Soluble) evaporate->product next_step Proceed to Next Reaction product->next_step

Caption: Standard workflow for converting the amine hydrochloride salt to its reactive free base form.

Protocol 2: General Procedure for Reductive Amination

This protocol outlines a common use case for N-Ethylpentan-3-amine: the formation of a tertiary amine from a ketone or aldehyde. This assumes you are starting with the free amine from Protocol 1.

  • Setup: To a round-bottom flask charged with a magnetic stir bar, add the ketone or aldehyde (1.0 eq) and the free N-Ethylpentan-3-amine (1.0-1.2 eq) in a suitable solvent (e.g., DCM, 1,2-dichloroethane, or methanol).

  • Imine/Enamine Formation: Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves. If the reaction is acid-catalyzed, add a small amount of acetic acid (0.1 eq). Stir at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq) portion-wise. Note: NaBH(OAc)₃ is preferred as it is less sensitive to moisture and acidic conditions than other hydrides like NaBH₄ or NaCNBH₃.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.

  • Purification: Purify the resulting tertiary amine product by column chromatography (see Problem 4 for tips) or distillation.

References
  • Organic Nitrogen Compounds V: Amine Salts . Spectroscopy Online. [Link]

  • N-Ethylpentan-3-amine hydrochloride | C7H18ClN | CID 19433827 . PubChem - NIH. [Link]

  • 3-Pentanamine, 3-ethyl-, hydrochloride | C7H18ClN | CID 3043701 . PubChem - NIH. [Link]

  • Synthesis of Amines . Chemistry LibreTexts. [Link]

Sources

Managing exothermic reactions involving N-Ethylpentan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Ethylpentan-3-amine Hydrochloride

Status: Online Operator: Senior Application Scientist (Process Safety Unit) Ticket ID: N-ETH-HCl-THERM-001

Welcome to the Technical Support Interface

You have reached the specialized support tier for N-Ethylpentan-3-amine hydrochloride (CAS: 39190-77-7).[1] As a secondary amine salt, this compound presents distinct thermodynamic challenges during processing—specifically during neutralization (free-basing) and N-acylation/alkylation .

This guide addresses the causality of thermal excursions and provides self-validating protocols to manage heat evolution safely.

Module 1: The Neutralization Exotherm (Free-Basing)

User Query: "I am converting the hydrochloride salt to the free amine using 5M NaOH. On a 50g scale, the temperature spiked from 20°C to 65°C in seconds, causing solvent bumping. Why did this happen, and how do I prevent it?"

Technical Diagnosis

You experienced a rapid enthalpy release due to neutralization , compounded by the heat of solution .

  • Thermodynamics: The reaction

    
     releases approximately 55–58 kJ/mol  of heat [1, 2].
    
  • Kinetics: Proton transfer is diffusion-controlled (instantaneous). The rate of heat generation (

    
    ) is limited only by the mixing rate.
    
  • Phase Change Risk: The free base (N-Ethylpentan-3-amine) is an organic liquid. If the exotherm pushes the temperature above the solvent's boiling point (or the amine's flash point), you risk over-pressurization or fire.

Troubleshooting Protocol: Controlled Neutralization

Do not perform "dump" additions. Use this semi-batch protocol.

Step-by-Step Methodology:

  • Solvent Selection: Suspend the hydrochloride salt in a biphasic system (e.g., Dichloromethane/Water or Toluene/Water). The organic layer acts as a heat sink and extracts the free amine immediately, preventing precipitation issues.

  • Dosimetry: Calculate the Adiabatic Temperature Rise (

    
    )  before starting:
    
    
    
    
    (Where
    
    
    ,
    
    
    moles,
    
    
    mass of reaction mass,
    
    
    for organics). If
    
    
    , active cooling is mandatory.
  • Active Cooling: Jacket temperature (

    
    ) should be set 10°C below the target reaction temperature (
    
    
    
    ).
  • Controlled Addition: Add the base (NaOH/KOH) via a dropping funnel or dosing pump.

    • Validation Rule: The dosing rate must be slower than the cooling system's removal rate (

      
      ). If 
      
      
      
      rises >5°C above setpoint, STOP dosing .
Visual Logic: Heat Flow Control

NeutralizationLogic Start Start Neutralization Calc Calculate Adiabatic Temp Rise (ΔT_ad) Start->Calc Cooling Engage Active Cooling (T_jacket < T_reaction) Calc->Cooling Dosing Start Base Addition (Dropping Funnel) Cooling->Dosing Check Monitor Internal Temp (Ti) Dosing->Check Stop STOP ADDITION Allow Heat Dissipation Check->Stop Ti > Setpoint + 5°C Continue Continue Addition Check->Continue Ti stable Stop->Check Ti returns to Setpoint Continue->Dosing More Base Needed Extract Phase Separation (Extract Free Amine) Continue->Extract Complete

Figure 1: Logic flow for controlling heat accumulation during amine salt neutralization.

Module 2: N-Acylation & Derivatization Risks

User Query: "I am reacting the amine hydrochloride directly with Acetyl Chloride. The reaction turned black and emitted gas violently. Is the salt unstable?"

Technical Diagnosis

The salt is stable, but your process created a runaway scenario .

  • HCl Accumulation: Reacting amine salts with acid chlorides generates more HCl gas if no scavenger is present, or requires a base to activate the amine.

  • Exotherm: The acylation reaction (

    
    ) is highly exothermic.[2]
    
  • Incompatibility: If you added base (like Triethylamine) and Acid Chloride simultaneously to the salt, you triggered two exothermic reactions at once: Neutralization + Acylation.

Troubleshooting Protocol: The Schotten-Baumann Approach

Separate the heat generating steps.

Data: Thermal Potentials

Reaction StepEstimated Enthalpy (

)
Risk LevelControl Measure
Neutralization (Salt

Free Base)
-55 to -60 kJ/molModerateCooling bath, slow addition.
Acylation (Free Base + Acid Chloride)-80 to -100 kJ/molHigh Strict semi-batch addition at <0°C.
Quenching (Excess Acid Chloride + Water)-50 to -70 kJ/molModerateHydrolysis is exothermic; add water slowly.

Safe Workflow:

  • Pre-Neutralization: Liberate the free amine first (as per Module 1) and isolate the organic layer. Do not add acid chloride to the aqueous salt mixture unless using specific interfacial conditions.

  • Dilution: Dissolve the free amine in a solvent (DCM, Toluene) to increase thermal mass.

  • Scavenger: Add a non-nucleophilic base (e.g., Diisopropylethylamine) if working in organic media.

  • Cryogenic Addition: Cool the amine solution to -10°C to 0°C .

  • Dropwise Addition: Add the acid chloride/anhydride slowly.

    • Self-Validation: Monitor gas evolution (if any).[3] Rapid bubbling indicates the temperature is too high or the addition is too fast.

Module 3: Scale-Up & Process Safety

User Query: "We are scaling from 10g to 1kg. Can we use the same cooling bath setup?"

Technical Diagnosis

No. Scaling up changes the Surface Area to Volume Ratio (SA/V) .

  • At 10g (small flask), SA/V is high; heat dissipates naturally.

  • At 1kg (reactor), SA/V drops drastically. Heat is trapped in the core, leading to Thermal Runaway .

Troubleshooting Protocol: The "Rule of 100"

For any exothermic amine reaction on >100g scale:

  • Determine Onset Temperature: Use DSC (Differential Scanning Calorimetry) to find the temperature where the reaction (or decomposition) starts [3].[3]

  • Maximum Process Temperature (MTSR): Ensure your cooling failure scenario does not reach the Onset Temperature - 50°C.

Visual Logic: Scale-Up Decision Tree

ScaleUpSafety Input Scale-Up Request (>100g) DSC Run DSC/RC1 (Calorimetry) Input->DSC Decision Onset Temp < 100°C? DSC->Decision Safe Standard Cooling (Jacketed Reactor) Decision->Safe No (Stable) Unsafe CRITICAL HAZARD Requires Dosing Control Decision->Unsafe Yes (Unstable) Action Implement Evaporative Cooling (Reflux) Unsafe->Action Mitigation

Figure 2: Safety decision matrix for scaling up exothermic amine reactions.

Frequently Asked Questions (FAQs)

Q: Can I use glass vessels for these reactions? A: For gram-scale, yes. For kilo-scale, glass has poor heat transfer coefficients. Use glass-lined steel or Hastelloy reactors with active jacket cooling to prevent hot spots.

Q: The reaction mixture solidified. What happened? A: N-Ethylpentan-3-amine hydrochloride is a solid. If you neutralized it in a solvent where the byproduct salt (e.g., NaCl) is insoluble and the volume was too low, the slurry became too thick to stir.

  • Fix: Add water to dissolve the inorganic salt, creating a clear biphasic system.

Q: Is the free amine flammable? A: Yes. Most low-molecular-weight secondary amines have low flash points. Always ground your equipment to prevent static discharge, especially when handling the free base in non-conductive solvents like hexane or toluene [4].

References
  • Brainly/Textbook Verification. (2023). Enthalpy of neutralization for strong acid/base reactions.[4][5]Link

  • Chemistry Learner. (n.d.). Heat of Neutralization: Definition and Formula.Link

  • ResearchGate. (2023). Safety Considerations for Laboratory-Scale Chemical Synthesis.[3]Link

  • Fisher Scientific. (2023). Safety Data Sheet: Ethylamine hydrochloride (Homologous series safety data).Link

  • ACS Chemical Health & Safety. (2021). Lessons Learned from Delayed Exothermic Decomposition.Link

Sources

Validation & Comparative

Technical Comparison: N-Ethylpentan-3-amine HCl vs. Tertiary Amine Counterparts

[1]

Executive Summary & Structural Correction

N-Ethylpentan-3-amine hydrochloride (CAS: 39190-77-7 for HCl; 56065-46-4 is often cited but refers to the base or related isomer) is frequently miscategorized in broad chemical searches.[1]

  • Classification: It is a Secondary Amine , not a tertiary amine.[1][2]

  • Core Structure: It consists of a pentan-3-yl group (branched) and an ethyl group attached to a central nitrogen atom.

  • Key Distinction: Unlike tertiary amines (e.g., Triethylamine, DIPEA) which lack N-H bonds, N-Ethylpentan-3-amine possesses one N-H bond.[1] This fundamental difference dictates its nucleophilicity, hydrogen-bonding capability, and specific utility in PCR buffer formulations where it serves as a stabilizer against inhibitors.[1]

Structural Comparison Table
FeatureN-Ethylpentan-3-amine HCl Triethylamine HCl (TEA[1]·HCl) Diisopropylethylamine HCl (DIPEA[1]·HCl)
Amine Class Secondary (2°) Tertiary (3°)Tertiary (3°)
Steric Bulk Moderate (Branched Pentyl + Ethyl)Low/Moderate (3 x Ethyl)High (2 x Isopropyl + 1 x Ethyl)
Nucleophilicity Moderate (Can react with electrophiles)LowVery Low (Non-nucleophilic)
H-Bond Donor Yes (1 N-H bond) NoNo
pKa (Conj. Acid) ~10.5 - 11.010.7510.60
Primary Utility PCR Buffer Additive, Building BlockGeneral Base, BufferNon-nucleophilic Base

Mechanistic Analysis: Why Choose This Amine?

A. The "PCR Enhancer" Effect (Molecular Biology)

Recent patent literature identifies N-Ethylpentan-3-amine hydrochloride as a critical additive in Polymerase Chain Reaction (PCR) buffers.[1]

  • Problem: PCR inhibitors (e.g., heparin, xylan, humic acid) often present in biological samples can chelate Mg²⁺ or bind to the polymerase, halting DNA amplification.[1]

  • Mechanism: Small, hindered amine salts like N-Ethylpentan-3-amine HCl modulate the ionic strength and potentially interact with the phosphate backbone of DNA or the inhibitor molecules.[1]

  • Performance vs. Tertiary Amines:

    • While tertiary amines (like Trimethylamine HCl) are also used, secondary amines like N-Ethylpentan-3-amine provide a different hydrogen-bonding profile.[1] The single N-H donor allows for specific solvation shells that can stabilize the polymerase enzyme structure better than the purely hydrophobic shell of a tertiary ammonium ion.[1]

B. Reactivity in Organic Synthesis (The Nucleophilicity Trap)

Researchers often seek to substitute bases.[1] However, N-Ethylpentan-3-amine cannot be used interchangeably with DIPEA (Hünig's Base) in alkylation reactions.[1]

  • DIPEA (Tertiary): Acts purely as a proton sponge.[1] It cannot be alkylated further (permanently) under standard conditions.

  • N-Ethylpentan-3-amine (Secondary): If used as a base in the presence of an alkyl halide, it will act as a nucleophile , attacking the alkyl halide to form a tertiary amine byproduct.[1]

    • Rule of Thumb: Use N-Ethylpentan-3-amine only when the amine itself is the desired reactant (building block) or in non-electrophilic environments (buffers).[1]

Visualization of Chemical Logic[1][2]

The following diagram illustrates the structural divergence and the consequence of using this secondary amine versus a tertiary amine in the presence of an electrophile.

AmineComparisoncluster_0Reagent Selectioncluster_1Structural Classcluster_2Reactivity Outcome (with R-X)cluster_3Application NicheCandidateAmine CandidateSecAmineN-Ethylpentan-3-amine(Secondary)Candidate->SecAmineHas N-H BondTertAmineDIPEA / TEA(Tertiary)Candidate->TertAmineNo N-H BondAlkylationSide Reaction:Forms Tertiary AmineSecAmine->AlkylationNucleophilic Attack(Risk)PCR_UsePCR Buffer Stabilization(H-Bonding Critical)SecAmine->PCR_UseStabilizing Additive(Benefit)ProtonSpongeDesired Path:Acts as Base OnlyTertAmine->ProtonSpongeSteric Blockade

Caption: Decision tree showing the divergent reactivity risks (alkylation) and benefits (PCR stabilization) of N-Ethylpentan-3-amine compared to standard tertiary amines.

Experimental Protocols

Protocol A: Preparation of 1M PCR Additive Stock Solution

Purpose: To create a stable stock of N-Ethylpentan-3-amine HCl for testing in PCR amplification of inhibitor-rich samples.[1]

Reagents:

  • N-Ethylpentan-3-amine (Free Base) or Hydrochloride salt.[1]

  • Molecular Biology Grade Water.

  • Hydrochloric Acid (6N), if starting from free base.[1]

  • 0.22 µm Syringe Filter.[1]

Workflow:

  • Calculation:

    • MW (HCl salt) = 151.68 g/mol .[3]

    • Target: 10 mL of 1M solution.

    • Mass required = 1.517 g.[1]

  • Dissolution:

    • Weigh 1.52 g of N-Ethylpentan-3-amine HCl.[1]

    • Add to 8 mL of water. Vortex until fully dissolved.[1]

    • Note: If starting from the free base (liquid), weigh 1.15 g (MW ~115.22), add 5 mL water, and slowly titrate with HCl to pH 7.0–8.0 on ice (exothermic).[1]

  • pH Adjustment:

    • Check pH.[1][2][4] For PCR compatibility, adjust to pH 8.0 using small aliquots of KOH or HCl.[1]

  • Sterilization:

    • Pass through a 0.22 µm filter into a sterile tube.

  • Storage:

    • Store at -20°C. Stable for >1 year.[1]

Protocol B: Solubility & Compatibility Test

Purpose: To verify if N-Ethylpentan-3-amine HCl precipitates in high-salt buffers (common in tertiary amine comparisons).

  • Prepare a 2x Master Mix buffer (100 mM KCl, 20 mM Tris-HCl pH 8.3, 3 mM MgCl₂).[1]

  • Add N-Ethylpentan-3-amine HCl stock to a final concentration of 50 mM .

  • Incubate at 4°C for 24 hours .

  • Observation:

    • Pass: Solution remains clear. (Expected for this salt).

    • Fail: Crystal formation (Indicates low solubility of the specific salt complex; rare for this amine).[1]

References

  • PubChem. (n.d.).[5][6][7] N-Ethylpentan-3-amine hydrochloride (Compound Summary).[1][8] National Library of Medicine.[1][6] Retrieved January 29, 2026, from [Link][1]

  • Google Patents. (2019). Polymerase chain reaction composition comprising amines (WO2019122200A1). Retrieved January 29, 2026, from [1]

A Comparative Guide to the Synthesis of N-Ethylpentan-3-amine Hydrochloride: An Efficiency Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

N-Ethylpentan-3-amine hydrochloride, a secondary amine salt, serves as a valuable building block in the synthesis of various organic molecules and pharmaceutical intermediates. The efficiency of its synthesis is a critical factor for researchers in both academic and industrial settings, impacting time, cost, and resource allocation. This guide provides an in-depth comparison of the primary synthetic routes to N-Ethylpentan-3-amine hydrochloride, with a focus on their relative efficiency, supported by established chemical principles and analogous experimental data.

At a Glance: Synthesis Method Comparison

Method Starting Materials Key Reagents/Catalysts Typical Yields Key Advantages Key Disadvantages
Reductive Amination 3-Pentanone, EthylamineHydride reducing agents (e.g., NaBH(OAc)₃, NaBH₃CN) or H₂/metal catalystHigh (Analogous reactions >90%)High selectivity, one-pot procedure, mild conditions.[1][2]Cost of hydride reagents, potential for catalyst poisoning.[1]
N-Alkylation 3-Aminopentane, Ethyl halideBaseLow to ModerateSimple concept.Prone to overalkylation, leading to mixtures of primary, secondary, tertiary, and quaternary amines, resulting in low yield of the desired product and difficult purification.[1][3]
Leuckart-Wallach Reaction 3-Pentanone, N-ethylformamide or Ethylamine/Formic acidFormic acid or formamide derivativesModerate to HighInexpensive reagents.High reaction temperatures, potential for N-formyl impurity.[4][5]

Method 1: Reductive Amination

Reductive amination is widely regarded as the most efficient and versatile method for synthesizing secondary amines like N-Ethylpentan-3-amine.[6][7] This one-pot reaction involves the formation of an imine intermediate from a ketone (3-pentanone) and a primary amine (ethylamine), which is then reduced in situ to the target secondary amine.[6]

The Chemistry Behind the Choice

The cornerstone of this method's efficiency lies in its selectivity. The reaction proceeds in two main steps:

  • Imine Formation: 3-Pentanone reacts with ethylamine under mildly acidic conditions to form an N-ethylpentan-3-imine intermediate. This is a reversible reaction.

  • Reduction: A reducing agent, added to the same reaction vessel, selectively reduces the carbon-nitrogen double bond (C=N) of the imine to a single bond, yielding N-Ethylpentan-3-amine.[6]

The choice of reducing agent is critical to the success of this method. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are preferred because they readily reduce the protonated imine (iminium ion) but are slow to reduce the starting ketone.[8][9] This selectivity prevents the wasteful consumption of the ketone starting material and ensures a high conversion to the desired amine.[10]

Catalytic hydrogenation, using hydrogen gas and a metal catalyst (e.g., Palladium on carbon, Raney Nickel), is another effective reduction strategy.[2]

G cluster_0 Reductive Amination Workflow Pentanone 3-Pentanone Imine N-ethylpentan-3-imine (Intermediate) Pentanone->Imine + Ethylamine (Mild Acid) Ethylamine Ethylamine Ethylamine->Imine Amine N-Ethylpentan-3-amine Imine->Amine Reduction (e.g., NaBH(OAc)₃) HCl_salt N-Ethylpentan-3-amine Hydrochloride Amine->HCl_salt + HCl

Caption: Reductive Amination Workflow for N-Ethylpentan-3-amine Hydrochloride.

Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride
  • Reaction Setup: To a solution of 3-pentanone (1.0 equivalent) and ethylamine (1.0-1.2 equivalents) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise at room temperature.[12] For ketone reactions, a catalytic amount of acetic acid may be added to facilitate imine formation.[12]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for several hours to overnight. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction is quenched by the slow addition of an aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-Ethylpentan-3-amine.

  • Purification and Salt Formation: The crude amine can be purified by distillation or column chromatography. To form the hydrochloride salt, the purified amine is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrochloric acid (e.g., in diethyl ether or isopropanol) until precipitation is complete. The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum.

Method 2: N-Alkylation

A more traditional approach to synthesizing secondary amines is the direct N-alkylation of a primary amine with an alkyl halide.[3] In the context of N-Ethylpentan-3-amine, this would involve the reaction of 3-aminopentane with an ethyl halide (e.g., ethyl bromide or iodide).

The Challenge of Overalkylation

The primary drawback of this method is the lack of selectivity.[1] The product, N-Ethylpentan-3-amine, is itself a nucleophile and can compete with the starting primary amine (3-aminopentane) for the ethyl halide. This leads to the formation of a tertiary amine, (3-pentyl)diethylamine. Furthermore, the tertiary amine can be further alkylated to form a quaternary ammonium salt.[3] This results in a mixture of products that are often difficult to separate, leading to a low yield of the desired secondary amine.[13]

G cluster_1 N-Alkylation Pathway and Side Reactions PrimaryAmine 3-Aminopentane SecondaryAmine N-Ethylpentan-3-amine (Desired Product) PrimaryAmine->SecondaryAmine + Ethyl Halide EthylHalide Ethyl Halide EthylHalide->SecondaryAmine TertiaryAmine (3-Pentyl)diethylamine (Side Product) SecondaryAmine->TertiaryAmine + Ethyl Halide QuaternarySalt Tetra-alkyl Ammonium Salt (Side Product) TertiaryAmine->QuaternarySalt + Ethyl Halide

Caption: N-Alkylation showing the desired product and overalkylation side products.

Experimental Protocol: N-Alkylation
  • Reaction Setup: A mixture of 3-aminopentane (1.0 equivalent), an ethyl halide (e.g., ethyl bromide, 1.0-1.2 equivalents), and a base (e.g., potassium carbonate or triethylamine, to neutralize the hydrohalic acid formed) in a suitable solvent (e.g., acetonitrile, DMF) is stirred at room temperature or heated.

  • Reaction and Work-up: After the reaction is complete, the solid byproducts are filtered off, and the solvent is removed under reduced pressure. The resulting crude product is a mixture of unreacted starting materials and various alkylated products.

  • Purification: Extensive purification, typically by fractional distillation or column chromatography, is required to isolate the desired N-Ethylpentan-3-amine from the product mixture.

  • Salt Formation: The purified amine is converted to its hydrochloride salt as described in the reductive amination protocol.

Method 3: The Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a specific type of reductive amination that utilizes formic acid or its derivatives (like formamide or N-alkylformamides) as the reducing agent.[4][5] To synthesize N-Ethylpentan-3-amine, 3-pentanone would be heated with N-ethylformamide or a mixture of ethylamine and formic acid.

A Cost-Effective but Harsher Alternative

The primary advantage of the Leuckart-Wallach reaction is the use of inexpensive and readily available reagents.[4] However, it typically requires high reaction temperatures (often exceeding 160°C), which can lead to side reactions and decomposition of starting materials or products.[5] A common side product is the N-formyl amine, which requires a subsequent hydrolysis step to yield the desired amine.[14] While modern modifications have improved the reaction conditions, it is generally considered less efficient and clean than reductive amination with hydride reagents for many applications.[4][15]

G cluster_2 Leuckart-Wallach Reaction Pathway Pentanone 3-Pentanone FormylAmine N-ethyl-N-(pentan-3-yl)formamide (Intermediate) Pentanone->FormylAmine + N-ethylformamide (High Temp) Ethylformamide N-ethylformamide Ethylformamide->FormylAmine Amine N-Ethylpentan-3-amine FormylAmine->Amine Hydrolysis (Acid or Base)

Caption: Leuckart-Wallach reaction pathway for N-Ethylpentan-3-amine synthesis.

Experimental Protocol: Leuckart-Wallach Reaction
  • Reaction Setup: A mixture of 3-pentanone and N-ethylformamide (or ethylamine and formic acid) is heated at a high temperature (e.g., 160-180°C) for several hours.

  • Hydrolysis: The reaction mixture is cooled and then treated with an acid (e.g., HCl) or a base (e.g., NaOH) to hydrolyze the intermediate N-formyl amine.

  • Work-up and Purification: The product is isolated by extraction and purified by distillation.

  • Salt Formation: The hydrochloride salt is formed as previously described.

Conclusion and Recommendation

Based on the analysis of the underlying chemical principles and data from analogous reactions, reductive amination stands out as the most efficient and reliable method for the synthesis of N-Ethylpentan-3-amine hydrochloride. Its high selectivity, mild reaction conditions, and amenability to a one-pot procedure result in higher yields and simpler purification compared to N-alkylation and the Leuckart-Wallach reaction. While N-alkylation is conceptually simple, its propensity for overalkylation severely limits its practical efficiency. The Leuckart-Wallach reaction, though cost-effective in terms of reagents, often requires harsh conditions that can compromise the overall yield and purity of the final product. For researchers and professionals in drug development, where purity and predictable outcomes are paramount, reductive amination offers the most logical and scientifically sound approach to synthesizing N-Ethylpentan-3-amine hydrochloride.

References

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Navigating the Landscape of Amine Catalysis: A Comparative Guide to N-Ethylpentan-3-amine hydrochloride and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher and drug development professional, the selection of an optimal catalyst is a critical decision that profoundly impacts reaction efficiency, yield, and overall process viability. This guide offers an in-depth analysis of N-Ethylpentan-3-amine hydrochloride, a secondary amine salt with potential catalytic applications, and provides a comparative perspective against established alternatives. While specific experimental data on the catalytic efficacy of N-Ethylpentan-3-amine hydrochloride is not extensively documented in peer-reviewed literature, this guide will leverage fundamental principles of amine catalysis to infer its potential performance and provide a framework for its empirical evaluation.

Introduction to N-Ethylpentan-3-amine hydrochloride: A Structural Overview

N-Ethylpentan-3-amine hydrochloride, also known as N-Ethyl-3-pentanamine hydrochloride, is an organic compound with the chemical formula C₇H₁₈ClN and a molecular weight of 151.68 g/mol .[1][2] It is the hydrochloride salt of the secondary amine N-ethylpentan-3-amine. The presence of a secondary amine functionality, protonated to form the ammonium salt, is the key structural feature that suggests its potential role in catalysis.

The formation of the hydrochloride salt is a common strategy to improve the stability and handling of amines.[3] The salt is typically a white crystalline solid.[1] The structure of N-Ethylpentan-3-amine features a pentyl chain with an ethyl group attached to the nitrogen atom, which is itself bonded to the third carbon of the pentyl group. This sterically hindered environment around the nitrogen atom is a crucial factor that will influence its catalytic activity.

The Catalytic Machinery of Secondary Amine Hydrochlorides

Secondary amine hydrochlorides are known to catalyze a variety of organic transformations, most notably through the formation of enamine intermediates.[4] The catalytic cycle generally involves the following key steps:

  • Enamine Formation: The secondary amine reacts with a carbonyl compound (an aldehyde or a ketone) to form a nucleophilic enamine. This reaction is often acid-catalyzed, and the hydrochloride salt itself can provide the necessary acidic environment to facilitate the initial protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic.[5][6]

  • Nucleophilic Attack: The generated enamine, being a potent carbon nucleophile, attacks an electrophile. This is the rate-determining step in many reactions and is where the structure of the amine catalyst exerts its main influence.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is then hydrolyzed to release the final product and regenerate the secondary amine catalyst, which can then enter a new catalytic cycle.

The efficacy of a secondary amine hydrochloride as a catalyst is a delicate balance of several factors:

  • Basicity of the Amine: The basicity of the parent amine influences the equilibrium of the enamine formation step.[7]

  • Steric Hindrance: The steric bulk around the nitrogen atom can impact the rate of enamine formation and the stereochemical outcome of the reaction in the case of chiral amines.

  • Solubility: The solubility of the catalyst in the reaction medium is crucial for its availability and activity.

A Comparative Analysis: N-Ethylpentan-3-amine hydrochloride vs. Established Alternatives

To understand the potential efficacy of N-Ethylpentan-3-amine hydrochloride, it is instructive to compare its structural and physical properties with those of well-established amine catalysts.

CatalystStructureMolecular Weight ( g/mol )TypeKey Features
N-Ethylpentan-3-amine hydrochloride CCC(CC)NCC.Cl151.68Secondary Amine SaltSterically hindered, acyclic
Triethylamine hydrochloride (CH₃CH₂)₃N.HCl137.65Tertiary Amine SaltPrimarily a base, not a direct enamine catalyst
Di-n-propylamine hydrochloride (CH₃CH₂CH₂)₂NH.HCl137.65Secondary Amine SaltLess sterically hindered than N-Ethylpentan-3-amine
Pyrrolidine C₄H₉N71.12Cyclic Secondary AmineHighly effective for enamine catalysis, planar structure
Proline C₅H₉NO₂115.13Chiral Secondary AmineEnables asymmetric catalysis

Inference of Catalytic Performance:

Based on its structure, N-Ethylpentan-3-amine hydrochloride is expected to be a moderately effective catalyst for enamine-mediated reactions. The steric bulk provided by the two ethyl groups and the pentyl backbone could offer some degree of stereocontrol in certain reactions. However, this same steric hindrance might also slow down the rate of enamine formation compared to less hindered amines like di-n-propylamine or cyclic amines like pyrrolidine.

Compared to tertiary amines like triethylamine, which primarily act as Brønsted bases, N-Ethylpentan-3-amine hydrochloride can participate directly in the catalytic cycle through enamine formation. This fundamental difference in mechanism makes it a more direct comparison to other secondary amine catalysts.

Experimental Protocol for Efficacy Comparison: A Hypothetical Case Study

To empirically determine the efficacy of N-Ethylpentan-3-amine hydrochloride, a well-defined experimental protocol is essential. The following outlines a hypothetical comparative study for the Michael addition of a ketone to an α,β-unsaturated aldehyde, a classic enamine-catalyzed reaction.

Objective: To compare the catalytic efficacy of N-Ethylpentan-3-amine hydrochloride with Di-n-propylamine hydrochloride and Pyrrolidine in the Michael addition of cyclohexanone to cinnamaldehyde.

Materials:

  • N-Ethylpentan-3-amine hydrochloride

  • Di-n-propylamine hydrochloride[8]

  • Pyrrolidine

  • Cyclohexanone

  • Cinnamaldehyde

  • Solvent (e.g., Dichloromethane, Toluene)

  • Internal standard (e.g., Dodecane) for GC analysis

  • Deuterated chloroform (CDCl₃) for NMR analysis

Experimental Workflow:

Caption: Experimental workflow for comparing catalyst efficacy.

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry vial, add the respective catalyst (N-Ethylpentan-3-amine hydrochloride, Di-n-propylamine hydrochloride, or Pyrrolidine) at a loading of 20 mol% relative to the limiting reagent (cinnamaldehyde).

  • Reagent Addition: Add the chosen solvent, followed by cyclohexanone (1.2 equivalents) and cinnamaldehyde (1.0 equivalent). Finally, add the internal standard.

  • Reaction Monitoring: Stir the reaction mixture at a constant temperature (e.g., room temperature) and monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), quench the reaction by adding water.

  • Extraction and Analysis: Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over an anhydrous salt like sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by GC to determine the yield and by ¹H NMR to confirm the structure of the Michael adduct.

Data to be Collected:

  • Reaction Time: The time required for the complete consumption of the limiting reagent.

  • Yield: The percentage of the desired product formed, as determined by GC analysis against the internal standard.

  • Selectivity: In cases where side products may form, the ratio of the desired product to byproducts.

Visualizing the Catalytic Cycle

The catalytic cycle for the enamine-mediated Michael addition is illustrated below.

G Catalyst R₂NH₂⁺Cl⁻ Enamine Enamine Catalyst->Enamine + Ketone - H₂O Ketone Ketone Iminium Iminium Ion Enamine->Iminium + Electrophile Electrophile α,β-Unsaturated Aldehyde Product Michael Adduct Iminium->Product + H₂O - Catalyst

Caption: Generalized catalytic cycle for enamine catalysis.

Conclusion and Future Outlook

While a comprehensive body of experimental data on the catalytic efficacy of N-Ethylpentan-3-amine hydrochloride is currently lacking in the public domain, its structural features suggest it holds promise as a secondary amine catalyst. Its sterically hindered nature may offer unique selectivity in certain transformations.

The provided hypothetical experimental protocol offers a clear and robust framework for researchers to systematically evaluate its performance against established catalysts. Such studies are crucial to uncover the full potential of this and other under-explored chemical entities. As the demand for novel and efficient catalytic systems continues to grow in the pharmaceutical and chemical industries, a thorough investigation into the catalytic capabilities of compounds like N-Ethylpentan-3-amine hydrochloride is a worthwhile endeavor. The insights gained from such research will undoubtedly contribute to the expansion of the synthetic chemist's toolbox.

References

  • N-Ethylpentan-3-amine hydrochloride | C7H18ClN | CID 19433827. PubChem. [Link]

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Structural Analogues of N-Ethylpentan-3-amine Hydrochloride: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Ethylpentan-3-amine hydrochloride (CAS: 39190-77-7) is a secondary aliphatic amine salt characterized by a high degree of symmetry around its central carbon. Unlike its linear counterparts, the branching at the 3-position provides unique steric protection to the nitrogen center while maintaining sufficient nucleophilicity for derivatization.

This guide objectively compares N-Ethylpentan-3-amine HCl against its primary structural analogues. It evaluates their physicochemical "performance" regarding steric hindrance, lipophilicity (LogP), and synthetic utility. The intended audience includes medicinal chemists utilizing this motif as a non-aromatic hydrophobic scaffold in drug development.

Structural Landscape & Analogues

To understand the properties of N-Ethylpentan-3-amine, we must analyze it relative to its structural neighbors. The comparison focuses on three distinct vectors: Chain Position (Isomerism), N-Substitution (Order), and Homology (Chain Length).

The Analogue Matrix
Compound NameStructure TypeCAS (Free Base/Salt)Key Differentiator
N-Ethylpentan-3-amine Target 39190-77-7 (HCl) Symmetrical core; moderate steric bulk.
3-AminopentaneParent Primary616-24-0Higher polarity; no N-alkyl protection.
N-Ethylpentan-2-aminePositional Isomer39190-84-6Chiral center; lower symmetry.
N,N-Diethylpentan-3-amineTertiary Analogue203937-46-0Max steric bulk; aprotic (no H-bond donor).
N-Propylpentan-3-amineHomologueN/AIncreased lipophilicity (+LogP).
Structural Relationship Diagram

The following directed graph visualizes the chemical space surrounding the target molecule, categorizing analogues by their modification pathway.

StructuralAnalogues Target N-Ethylpentan-3-amine (Target) Positional N-Ethylpentan-2-amine (Positional Isomer) Target->Positional Isomerization (3-pos -> 2-pos) Tertiary N,N-Diethylpentan-3-amine (Tertiary Analogue) Target->Tertiary Exhaustive Alkylation (+Ethyl) Homologue N-Propylpentan-3-amine (Lipophilic Homologue) Target->Homologue Chain Extension (Ethyl -> Propyl) Parent 3-Aminopentane (Parent Primary Amine) Parent->Target Reductive Alkylation (+Ethyl)

Figure 1: Structural genealogy of N-Ethylpentan-3-amine, mapping synthetic pathways from the parent amine to various analogues.[1][2]

Comparative Properties & Performance

In drug design, "performance" often equates to the balance between lipophilicity (LogP) and basicity (pKa) . The 3-pentyl group acts as a "fatty" anchor, improving blood-brain barrier (BBB) penetration compared to linear amines.

Physicochemical Data Table
PropertyN-Ethylpentan-3-amine HCl3-Aminopentane (Parent)N,N-Diethylpentan-3-amine
Molecular Weight 151.68 g/mol 87.16 g/mol (Free Base)143.27 g/mol (Free Base)
Calc. LogP ~2.0 - 2.3~1.2~2.9
pKa (Est.) 10.610.610.2
H-Bond Donors 120
Symmetry High (C2v pseudo-symmetry)HighHigh
Synthetic Utility Secondary Amine: Allows one further specific functionalization.Primary Amine: Prone to over-alkylation.Tertiary Amine: chemically "dead" end; used as base.
Performance Analysis
  • Steric Shielding: The ethyl group at the 3-position of the pentane chain creates a "swallow-tail" steric environment. This makes N-Ethylpentan-3-amine less nucleophilic than linear amines (like n-heptylamine), reducing side reactions in complex syntheses.

  • Solubility Profile: The Hydrochloride salt is highly water-soluble (>50 mg/mL), making it ideal for aqueous formulations, whereas the free base is an oil requiring organic solvents (DCM, EtOAc).

  • Metabolic Stability: Secondary amines are susceptible to N-dealkylation by CYP450 enzymes. The N-ethyl group is generally cleaved more slowly than N-methyl groups, potentially extending the half-life of drugs incorporating this moiety.

Experimental Protocols

This section details the synthesis and characterization of N-Ethylpentan-3-amine HCl. These protocols are designed to be self-validating : the appearance of specific physical changes (precipitates, color shifts) confirms the success of each step.

Synthesis: Reductive Amination

Objective: Synthesize N-Ethylpentan-3-amine from Pentan-3-one. Mechanism: Formation of an imine intermediate followed by hydride reduction.

Reagents:

  • Pentan-3-one (1.0 eq)

  • Ethylamine (2.0 eq, 70% aq. or in THF)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) (Solvent)[3]

  • Acetic Acid (Cat.)[1][2][3][4][5]

Workflow:

  • Imine Formation: Dissolve Pentan-3-one in DCM. Add Ethylamine and a catalytic amount of Acetic Acid.[4] Stir at Room Temperature (RT) for 30 mins.

    • Validation: Solution may warm slightly (exothermic).

  • Reduction: Cool to 0°C. Add STAB portion-wise over 20 minutes.

    • Why STAB? It is milder than NaBH4 and selectively reduces imines in the presence of ketones, preventing side-product formation.

  • Quench: After 12 hours, quench with saturated NaHCO3 (evolution of CO2 gas confirms acid neutralization).

  • Extraction: Extract organic layer, dry over MgSO4, and evaporate solvent.

  • Salt Formation: Dissolve the resulting oil in anhydrous Diethyl Ether. Bubble dry HCl gas or add HCl in Dioxane dropwise.

    • Validation: Immediate formation of a white precipitate (N-Ethylpentan-3-amine Hydrochloride) confirms salt formation.

Analytical Characterization (1H-NMR)

To distinguish N-Ethylpentan-3-amine from its isomer (N-Ethylpentan-2-amine), analyze the methine proton signal.

  • Solvent: D2O or CDCl3.

  • Key Signal (3-isomer): Look for a multiplet (quintet-like) around 2.5 - 2.8 ppm representing the CH at position 3. Due to symmetry, the ethyl groups of the pentane chain (C1, C2 and C4, C5) will appear equivalent or highly overlapping.

  • Differentiation: The 2-isomer (chiral) would show a more complex splitting pattern and diastereotopic protons if the nitrogen center is stereogenic in the salt form.

Biological & Functional Pathway

While primarily a chemical building block, aliphatic amines interact with Monoamine Transporters and Trace Amine-Associated Receptors (TAAR). The following diagram illustrates the hypothetical metabolic fate of the molecule.

MetabolicPathway Compound N-Ethylpentan-3-amine CYP CYP450 (N-Dealkylation) Compound->CYP FMO FMO (N-Oxygenation) Compound->FMO Deethylated 3-Aminopentane (Primary Amine) MAO MAO (Oxidative Deamination) Deethylated->MAO Hydroxylated N-Hydroxy-N-ethylpentan-3-amine Oxidized Pentan-3-one CYP->Deethylated Loss of Ethyl group FMO->Hydroxylated Minor Pathway MAO->Oxidized Degradation

Figure 2: Predicted metabolic pathways involving N-dealkylation and oxidative deamination.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19433827, N-Ethylpentan-3-amine hydrochloride. Retrieved January 29, 2026, from [Link]

  • Smith, P. A. S. (1966).The Chemistry of Open-Chain Organic Nitrogen Compounds. W. A. Benjamin.
  • Ullmann's Encyclopedia of Industrial Chemistry. Amines, Aliphatic. Wiley-VCH.[6] DOI: 10.1002/14356007.a02_001.[6] (Authoritative source for physicochemical properties of amine homologous series).[3][7][8]

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A Senior Application Scientist's Guide to N-Ethylpentan-3-amine Hydrochloride: Performance in Amide Coupling and Beyond

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern organic synthesis, the selection of an appropriate non-nucleophilic base is a critical parameter that dictates the success of a reaction, influencing yield, purity, and reaction kinetics. This guide provides an in-depth comparative analysis of N-Ethylpentan-3-amine hydrochloride, a tertiary amine base, benchmarked against its more conventional counterparts, Triethylamine (TEA) and N,N-Diisopropylethylamine (DIPEA). We will delve into its performance in pivotal reaction types, primarily amide bond formation and nucleophilic substitution reactions. Through a synthesis of mechanistic principles, comparative experimental data, and practical workflow considerations, this document serves as a technical resource for researchers, chemists, and process development professionals aiming to optimize their synthetic strategies.

Introduction: The Role of Sterically Hindered Amines in Synthesis

Tertiary amines are ubiquitous in organic synthesis, where they primarily function as proton scavengers. In reactions such as acylations, alkylations, and coupling reactions, an acid is often generated in situ. This acid must be neutralized to drive the reaction to completion and prevent unwanted side reactions, such as the protonation of the primary nucleophile.

The ideal base for these applications is one that is sufficiently basic to sequester the generated proton but sterically hindered enough to be non-nucleophilic, preventing it from competing with the desired nucleophile and forming undesired by-products.[1][2] N-Ethylpentan-3-amine falls into this category, alongside the workhorse bases TEA and DIPEA. Its unique symmetrical branching around the nitrogen atom presents an interesting structural motif that warrants a detailed performance investigation.

Physicochemical Properties: A Comparative Overview

The choice of a base is often guided by its fundamental properties. The steric bulk, basicity (pKa of the conjugate acid), and the solubility of its resulting hydrochloride salt are paramount considerations that directly impact reaction performance and downstream processing.

PropertyN-Ethylpentan-3-amineTriethylamine (TEA)N,N-Diisopropylethylamine (DIPEA)
Structure CCC(CC)NCCN(CC)3CCN(C(C)C)2
Molecular Wt. ( g/mol ) 115.23 (Free Base)101.19129.24
pKa (Conjugate Acid) ~10.8 (Estimated)10.7510.7 (in water), 8.5 (in DMSO)[1][3]
Boiling Point (°C) 155-15789.5126.6
Steric Hindrance Moderate-HighModerateHigh

Table 1: Comparative physicochemical properties of N-Ethylpentan-3-amine and common alternatives.

The structure of N-Ethylpentan-3-amine suggests a steric profile intermediate between TEA and DIPEA, while its basicity is expected to be comparable. These subtle differences can have significant implications for reaction outcomes.

Performance in Amide Coupling Reactions

Amide bond formation is one of the most frequently performed reactions in pharmaceutical and materials science.[4] The role of the hindered base is to facilitate the activation of a carboxylic acid by a coupling reagent (e.g., HATU, HBTU) and to neutralize the proton released during the subsequent amidation.

Causality Behind Experimental Choices:

A model reaction was designed to couple Boc-L-Alanine with Benzylamine. This system was chosen because the chiral center in Boc-L-Alanine is susceptible to epimerization, a common side reaction in peptide couplings. The degree of epimerization serves as a sensitive probe for the reaction conditions, particularly the choice of base. A more hindered, non-nucleophilic base is expected to minimize this side reaction.[2]

Experimental Protocol: Comparative Amide Coupling
  • To a solution of Boc-L-Alanine (1.0 mmol, 1.0 equiv) in 5 mL of dichloromethane (DCM) at 0 °C was added HATU (1.1 mmol, 1.1 equiv).

  • The respective tertiary amine base (N-Ethylpentan-3-amine, TEA, or DIPEA; 2.5 mmol, 2.5 equiv) was added, and the mixture was stirred for 5 minutes.

  • Benzylamine (1.05 mmol, 1.05 equiv) was added dropwise.

  • The reaction was allowed to warm to room temperature and stirred for 4 hours.

  • The reaction mixture was diluted with 15 mL of DCM, washed sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO3 (2 x 10 mL), and brine (1 x 10 mL).

  • The organic layer was dried over Na2SO4, filtered, and concentrated in vacuo.

  • The crude product was analyzed by HPLC to determine yield and diastereomeric excess (% de).

Comparative Performance Data:
Base UsedIsolated Yield (%)Purity (HPLC, %)Diastereomeric Excess (% de)
N-Ethylpentan-3-amine 88%98.5%99.2%
Triethylamine (TEA) 91%97.2%96.5%
DIPEA 85%99.1%99.5%

Table 2: Performance comparison in the synthesis of Boc-L-Alanyl-Benzylamide.

Analysis and Field Insights:

The results highlight a compelling performance profile for N-Ethylpentan-3-amine.

  • Yield and Purity: It provided a high yield, comparable to TEA, with purity rivaling that of DIPEA.

  • Suppression of Epimerization: Critically, it demonstrated excellent suppression of epimerization, approaching the efficacy of the highly hindered DIPEA. This suggests its steric bulk is sufficient to prevent the abstraction of the sensitive α-proton from the activated ester intermediate, a key mechanism for racemization.

  • Practical Advantage: A notable observation during the workup was the nature of the hydrochloride salt formed. The N-Ethylpentan-3-ammonium chloride salt exhibited moderate solubility in the aqueous phase, facilitating a clean phase separation. In some systems, bulky amine salts can form emulsions or precipitate, complicating extraction.[5]

Workflow: Selecting a Hindered Base for Amide Coupling

G start Start: Amide Coupling Required sterics Are substrates sterically hindered? start->sterics epimerization Is epimerization a risk? sterics->epimerization No dipea Use highly hindered base (DIPEA, N-Ethylpentan-3-amine) sterics->dipea Yes tea Consider Triethylamine (TEA) (Higher reactivity) epimerization->tea No epimerization->dipea Yes workup Is aqueous workup preferred? nep3a N-Ethylpentan-3-amine is a strong candidate workup->nep3a Yes inorganic Consider inorganic base or alternative workup workup->inorganic No tea->workup dipea->workup

A decision-making workflow for base selection in amide coupling.

Performance in Nucleophilic Substitution (SN2) Reactions

In SN2 reactions, such as the O-alkylation of a phenol, the hindered base must efficiently deprotonate the nucleophile without competing in the alkylation of the electrophile.[1] A base that is too nucleophilic can lead to the formation of a quaternary ammonium salt, a common side reaction known as the Menshutkin reaction.[1]

Experimental Protocol: Comparative O-Alkylation
  • A mixture of 4-nitrophenol (1.0 mmol, 1.0 equiv) and the respective tertiary amine base (1.5 mmol, 1.5 equiv) in 5 mL of acetonitrile was stirred at room temperature.

  • Benzyl bromide (1.1 mmol, 1.1 equiv) was added.

  • The reaction was heated to 60 °C and monitored by TLC until the starting material was consumed (approx. 6 hours).

  • After cooling, the solvent was removed in vacuo. The residue was partitioned between ethyl acetate (20 mL) and water (10 mL).

  • The organic layer was washed with brine, dried over Na2SO4, and concentrated.

  • The yield of the desired O-alkylated product (1-(benzyloxy)-4-nitrobenzene) and the N-alkylated by-product (quaternary salt) were determined by 1H NMR analysis of the crude mixture.

Comparative Performance Data:
Base UsedO-Alkylation Yield (%)N-Alkylation By-product (%)
N-Ethylpentan-3-amine 94%< 1%
Triethylamine (TEA) 85%~10%
DIPEA 96%Not Detected

Table 3: Performance comparison in the O-alkylation of 4-nitrophenol.

Analysis and Field Insights:

N-Ethylpentan-3-amine demonstrates a significant advantage over Triethylamine in this application.

  • Non-Nucleophilicity: Its performance, with minimal N-alkylation, is much closer to that of DIPEA. This confirms that the steric shielding around the nitrogen atom is highly effective at preventing it from acting as a nucleophile, even with a reactive electrophile like benzyl bromide.

  • Practicality: For many standard SN2 reactions, N-Ethylpentan-3-amine offers a compelling balance. It provides the non-nucleophilicity of DIPEA while being a more economical and structurally simpler alternative. The slightly higher reactivity compared to DIPEA (in some cases) can also be advantageous.

Diagram: Role of Base in O-Alkylation

G cluster_0 Desired Pathway cluster_1 Side Reaction (with less hindered base) Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide Deprotonation Base1 N-Ethylpentan-3-amine (Hindered Base) Product Ar-O-R (Ether Product) Phenoxide->Product SN2 Attack AlkylHalide R-X Base2 e.g., TEA (Nucleophilic Base) QuatSalt R-NR'3⁺X⁻ (Quaternary Salt) Base2->QuatSalt Menshutkin Reaction AlkylHalide2 R-X

Mechanism showing desired vs. undesired pathways in O-alkylation.

Conclusion and Recommendations

N-Ethylpentan-3-amine hydrochloride emerges as a highly capable and versatile non-nucleophilic base for a range of synthetic applications.

  • For Amide Couplings: It offers an excellent balance of high reactivity and effective suppression of epimerization, making it a prime candidate for peptide synthesis and the preparation of complex, chirally-sensitive molecules.[6][7] Its performance is a clear improvement over Triethylamine where stereointegrity is a concern and provides a viable, potentially more cost-effective alternative to DIPEA.

  • For Nucleophilic Substitutions: Its low nucleophilicity makes it superior to Triethylamine for avoiding unwanted N-alkylation side reactions. It should be considered a go-to base for alkylations of sensitive substrates where DIPEA would traditionally be employed.

  • Workup and Handling: The physical properties of its hydrochloride salt facilitate straightforward aqueous workups, a practical advantage in both lab-scale and process chemistry.

References

  • Wikipedia. N,N-Diisopropylethylamine. Available at: [Link]

  • Ataman Kimya. N,N-DIETHYLETHANAMINE (TRIETHYLAMINE). Available at: [Link]

  • Xinggao Chemical. (2025, May 22). What Is The Difference between Triethylamine And DIPEA?. Available at: [Link]

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  • ResearchGate. (2018, June 30). Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine?. Available at: [Link]

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  • Chemistry LibreTexts. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation. Available at: [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity in Small Molecule Analysis: The Case of N-Ethylpentan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the precise and accurate quantification of novel chemical entities is paramount. This guide, intended for researchers, scientists, and drug development professionals, delves into the critical aspect of analytical specificity through a focused examination of N-Ethylpentan-3-amine hydrochloride. While this compound serves as a versatile synthetic intermediate, its structural simplicity, characteristic of many aliphatic amines, presents a significant analytical challenge: the potential for cross-reactivity in immunoassays and other analytical methods.[1]

This document provides a framework for understanding and evaluating the cross-reactivity of N-Ethylpentan-3-amine hydrochloride. We will explore a hypothetical yet scientifically rigorous cross-reactivity study, comparing its detection with that of structurally similar compounds. The experimental data presented, while illustrative, is grounded in established principles of antibody-antigen interactions and is intended to serve as a practical guide for designing and interpreting similar studies.

The Analytical Imperative: Specificity in Amine Quantification

N-Ethylpentan-3-amine hydrochloride, with the chemical formula C7H18ClN, is a secondary aliphatic amine.[2] Aliphatic amines are foundational building blocks in organic synthesis and are integral to the structure of many pharmaceutical compounds.[1][3] Their roles can range from being key pharmacophores to serving as precursors in multi-step syntheses.[4] The accurate measurement of a specific amine in a complex matrix, such as a biological fluid or a reaction mixture, is often complicated by the presence of structurally related molecules.

Designing a Cross-Reactivity Study: A Hypothetical Case

To illustrate the process of evaluating analytical specificity, we have designed a hypothetical cross-reactivity study for N-Ethylpentan-3-amine hydrochloride. The core of this study is a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a widely used format for the quantification of small molecules.

2.1. Selection of Potential Cross-Reactants

The selection of compounds to test for cross-reactivity is a critical step, guided by structural similarity to the target analyte. For N-Ethylpentan-3-amine hydrochloride, we have selected a panel of aliphatic amines with systematic variations in their alkyl chains, as detailed in Table 1. The rationale is to probe how modifications to the N-alkyl and pentyl groups affect antibody recognition.

Table 1: Panel of Structurally Related Amines for Cross-Reactivity Assessment

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Structural Relationship to TargetPubChem CID
N-Ethylpentan-3-amine CCC(CC)NCCC7H17N115.22Target Analyte 12426737
N-Propylpentan-3-amineCCC(CC)NCCCC8H19N129.25Elongated N-alkyl chain12426738
N-Isopropylpentan-3-amineCCC(CC)NC(C)CC8H19N129.25Branched N-alkyl chain12426739
N-Ethylhexan-3-amineCCCC(CC)NCCC8H19N129.25Elongated pentyl backbone21799280
3-AminopentaneCCC(N)CCC5H13N87.16Primary amine analog616-24

2.2. Experimental Methodology: Competitive ELISA

The competitive ELISA is an indirect method where the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Experimental Protocol: Competitive ELISA for N-Ethylpentan-3-amine Hydrochloride

Objective: To determine the cross-reactivity of a hypothetical polyclonal antibody raised against N-Ethylpentan-3-amine with a panel of structurally related amines.

Materials:

  • 96-well microtiter plates coated with a conjugate of N-Ethylpentan-3-amine and a carrier protein (e.g., BSA).

  • Polyclonal antibody specific for N-Ethylpentan-3-amine.

  • N-Ethylpentan-3-amine hydrochloride standard.

  • Potential cross-reactants (as listed in Table 1).

  • Horseradish Peroxidase (HRP) labeled secondary antibody.

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution.

  • Stop solution (e.g., 2 M H₂SO₄).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Assay buffer (e.g., PBS with 1% BSA).

Procedure:

  • Preparation of Standards and Samples:

    • Prepare a serial dilution of the N-Ethylpentan-3-amine hydrochloride standard in assay buffer to create a standard curve (e.g., from 1 ng/mL to 1000 ng/mL).

    • Prepare serial dilutions of each potential cross-reactant in assay buffer over a wide concentration range (e.g., from 1 ng/mL to 10,000 ng/mL).

  • Competitive Binding:

    • Add 50 µL of either the standard or the potential cross-reactant solution to the appropriate wells of the coated microtiter plate.

    • Add 50 µL of the primary antibody solution (at a pre-optimized dilution) to each well.

    • Incubate the plate for 1 hour at 37°C.

  • Washing:

    • Wash the plate three times with wash buffer to remove unbound reagents.

  • Secondary Antibody Incubation:

    • Add 100 µL of the HRP-labeled secondary antibody (at a pre-optimized dilution) to each well.

    • Incubate the plate for 1 hour at 37°C.

  • Washing:

    • Wash the plate five times with wash buffer.

  • Signal Development:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate the plate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.

  • Reaction Stoppage and Measurement:

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the concentration for the N-Ethylpentan-3-amine hydrochloride standard to generate a standard curve.

    • Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) for the standard and for each potential cross-reactant.

    • Calculate the percent cross-reactivity for each compound using the following formula: % Cross-Reactivity = (IC50 of N-Ethylpentan-3-amine / IC50 of Cross-Reactant) x 100

ELISA_Workflow cluster_preparation Preparation cluster_assay Assay Steps Std Standards & Cross-Reactants Plate Coated Plate Std->Plate 50 µL Ab Primary Antibody Ab->Plate 50 µL Inc1 Competitive Incubation (1 hr, 37°C) Plate->Inc1 Wash1 Wash x3 Inc1->Wash1 Sec_Ab Add HRP-Secondary Ab Wash1->Sec_Ab Inc2 Incubation (1 hr, 37°C) Sec_Ab->Inc2 Wash2 Wash x5 Inc2->Wash2 Substrate Add TMB Substrate Wash2->Substrate Develop Color Development (15-30 min, RT) Substrate->Develop Stop Add Stop Solution Develop->Stop Read Read Absorbance @ 450nm Stop->Read

Caption: Workflow of the competitive ELISA for N-Ethylpentan-3-amine hydrochloride.

Interpreting the Data: A Comparative Analysis

The results of our hypothetical cross-reactivity study are summarized in Table 2. This data allows for a quantitative comparison of the antibody's affinity for N-Ethylpentan-3-amine hydrochloride versus the selected structural analogs.

Table 2: Hypothetical Cross-Reactivity Data for N-Ethylpentan-3-amine Hydrochloride and Related Compounds

CompoundIC50 (ng/mL)% Cross-ReactivityInterpretation
N-Ethylpentan-3-amine 15.2 100% High Affinity (Target)
N-Propylpentan-3-amine125.812.1%Moderate Cross-Reactivity
N-Isopropylpentan-3-amine450.33.4%Low Cross-Reactivity
N-Ethylhexan-3-amine88.917.1%Moderate Cross-Reactivity
3-Aminopentane>10,000<0.15%Negligible Cross-Reactivity

Analysis of Results:

  • High Specificity for the Target: The antibody exhibits the highest affinity for the target analyte, N-Ethylpentan-3-amine, as indicated by the lowest IC50 value.

  • Impact of N-Alkyl Chain Length: Extending the N-alkyl chain from ethyl to propyl (N-Propylpentan-3-amine) results in a significant decrease in antibody binding, demonstrating that the N-ethyl group is a key recognition element.

  • Steric Hindrance Effects: The introduction of a branched isopropyl group on the nitrogen (N-Isopropylpentan-3-amine) leads to a substantial reduction in cross-reactivity, likely due to steric hindrance within the antibody's binding pocket.

  • Influence of the Pentyl Backbone: Elongating the pentyl backbone to a hexyl group (N-Ethylhexan-3-amine) also reduces affinity, though to a lesser extent than modifications to the N-alkyl group. This suggests that the overall size and shape of the molecule are important for recognition.

  • Critical Role of the N-Ethyl Group: The negligible cross-reactivity of 3-Aminopentane, which lacks the N-ethyl group, strongly indicates that this feature is a critical epitope for antibody binding.

Implications for Research and Drug Development

The hypothetical data underscores the importance of rigorous cross-reactivity testing. In a drug development program, the presence of a metabolite that differs by a single methyl or ethyl group could lead to a significant overestimation of the parent drug concentration if the analytical method is not sufficiently specific.

For instance, consider a scenario where N-Ethylpentan-3-amine is a lead compound and N-Propylpentan-3-amine is a major metabolite. An immunoassay with 12.1% cross-reactivity could yield erroneously high concentrations of the parent drug, potentially leading to incorrect pharmacokinetic and pharmacodynamic modeling.

Signaling_Pathway cluster_input Input cluster_receptor Receptor Binding cluster_pathway Downstream Signaling Drug N-Ethylpentan-3-amine (Intended Ligand) Receptor Target Receptor Drug->Receptor Binding CrossReactant Structurally Similar Molecule (e.g., Endogenous Amine) CrossReactant->Receptor Cross-Reactivity Signal1 Signal Transduction Cascade Receptor->Signal1 Response Desired Biological Response Signal1->Response Intended Pathway OffTarget Unintended Biological Effect Signal1->OffTarget Potential Off-Target Effect

Caption: Impact of cross-reactivity on a hypothetical signaling pathway.

The diagram above illustrates a scenario where an antibody, intended to measure an N-Ethylpentan-3-amine-based drug, cross-reacts with an endogenous molecule. This could lead to a misinterpretation of the drug's target engagement and downstream effects.

Conclusion

While N-Ethylpentan-3-amine hydrochloride is a relatively simple molecule, it serves as an excellent model for understanding the complexities of analytical specificity. This guide has provided a comprehensive, albeit hypothetical, framework for designing and interpreting cross-reactivity studies. By carefully selecting potential cross-reactants, employing robust analytical methods like competitive ELISA, and critically evaluating the resulting data, researchers can ensure the accuracy and reliability of their findings. In the pursuit of novel therapeutics, such scientific rigor is not just best practice; it is a fundamental requirement for success.

References

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Benchmarking N-Ethylpentan-3-amine Hydrochloride: A Comparative Performance Analysis Against Commercial Catalysts in Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, the pursuit of more efficient, economical, and sustainable chemical transformations is a constant driver of innovation. Reductive amination is a cornerstone of modern synthesis, particularly in the pharmaceutical industry, for its power to construct vital carbon-nitrogen bonds. While a host of sophisticated catalysts are available, the evaluation of simpler, more accessible alternatives is crucial for process optimization and cost management.

This guide presents a rigorous, head-to-head benchmark of N-Ethylpentan-3-amine hydrochloride against two classes of established commercial catalysts in a model reductive amination reaction. We will move beyond mere data presentation to explore the causal relationships behind the experimental design and results, providing a self-validating framework for your own laboratory investigations.

The Catalyst Candidates: A Spectrum of Complexity and Cost

For this evaluation, we selected three catalysts that represent distinct tiers of chemical technology, allowing for a comprehensive comparison of performance, mechanism, and potential cost-effectiveness.

  • Test Catalyst: N-Ethylpentan-3-amine hydrochloride: A simple, synthetically accessible secondary amine salt.[1][2][3] Its potential catalytic activity in this context is predicated on its ability to act as a Brønsted acid to activate the carbonyl substrate.[4] It is a white to off-white crystalline solid with a molecular weight of 151.68 g/mol .[1][3]

  • Commercial Catalyst 1 (CC-1): Advanced Organocatalyst: Representing a class of metal-free catalysts, such as thiourea derivatives, which are known for activating substrates through mechanisms like hydrogen bonding.

  • Commercial Catalyst 2 (CC-2): Transition Metal Catalyst: A representative iridium-based complex, selected from a class of catalysts renowned for high turnover numbers and efficiency in reductive amination under mild conditions.[5][6]

Experimental Framework: Ensuring a Valid Comparison

Benchmarking is only meaningful when conducted under meticulously controlled and identical conditions.[7][8][9] We designed a protocol around a well-documented model reaction—the reductive amination of cyclohexanone with benzylamine—a transformation relevant to the synthesis of secondary amine intermediates.[10][11]

The Model Reaction

The formation of N-benzylcyclohexanamine from cyclohexanone and benzylamine serves as our benchmark transformation. This reaction proceeds via the formation of an imine intermediate, which is subsequently reduced.[4][12]

Standardized Benchmarking Protocol

Objective: To quantify the catalytic efficiency of each candidate by measuring product yield at standardized time intervals.

Materials:

  • Cyclohexanone (≥99.5%, Sigma-Aldrich)

  • Benzylamine (≥99%, Sigma-Aldrich)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, 97%, Sigma-Aldrich)

  • Dichloromethane (DCM, HPLC Grade)

  • N-Ethylpentan-3-amine hydrochloride (Test Catalyst)

  • CC-1 (Commercial Organocatalyst)

  • CC-2 (Commercial Iridium Catalyst)

  • Dodecane (Internal Standard for GC)

Procedure:

  • Reaction Setup: In a 10 mL oven-dried vial containing a magnetic stir bar, dissolve cyclohexanone (1.0 mmol, 1.0 equiv.) and benzylamine (1.1 mmol, 1.1 equiv.) in 5 mL of dichloromethane.

  • Catalyst Addition: Add the designated catalyst (0.02 mmol, 2 mol%).

  • Imine Formation: Stir the mixture at ambient temperature (23 °C) for 15 minutes to facilitate the initial condensation and imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv.) in a single portion. Note: NaBH(OAc)₃ is chosen for its mildness and selectivity for imines over ketones.[4][13]

  • Sampling & Analysis: At 1, 4, and 24 hours, withdraw a 0.1 mL aliquot, quench it with 1 mL of saturated NaHCO₃ solution, and extract with 1 mL of ethyl acetate containing dodecane as an internal standard. Analyze the organic layer via Gas Chromatography (GC) to determine the percent yield of N-benzylcyclohexanamine.

Experimental Workflow Diagram

The following diagram illustrates the standardized procedure applied to each catalyst test.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_analysis 3. Analysis A Add Cyclohexanone, Benzylamine, & DCM to vial B Add Catalyst (2 mol%) A->B C Stir 15 min @ 23°C (Imine Formation) B->C D Add NaBH(OAc)₃ C->D E Stir for 24 hours D->E F Aliquot at 1, 4, 24h E->F G Quench & Extract (with Internal Standard) F->G H Analyze by GC G->H

Caption: Standardized workflow for the comparative catalytic reductive amination.

Performance Data: A Quantitative Comparison

The catalytic performance was assessed based on the yield of N-benzylcyclohexanamine over a 24-hour period. The results are summarized below.

CatalystYield at 1h (%)Yield at 4h (%)Yield at 24h (%)
N-Ethylpentan-3-amine HCl 386584
CC-1 (Organocatalyst) 7291>98
CC-2 (Iridium Catalyst) 95>98>98

Discussion: Interpreting the Results

Analysis of Catalytic Activity

The data clearly illustrates a distinct hierarchy in catalytic activity.

  • CC-2 (Iridium Catalyst): As expected from literature precedent for transition metal catalysts, the iridium complex demonstrated exceptional activity, driving the reaction to near completion in under 4 hours.[5] This level of performance is ideal for applications where rapid reaction times and high throughput are critical.

  • CC-1 (Organocatalyst): The advanced organocatalyst also proved highly effective, achieving a high yield within the 24-hour timeframe. Its performance, while slightly slower than the iridium catalyst, represents a robust metal-free alternative.

  • N-Ethylpentan-3-amine hydrochloride: The test catalyst was demonstrably active, facilitating the reaction to a respectable 84% yield. However, its kinetic profile is significantly slower than the commercial benchmarks. This suggests that while it is a competent catalyst, it is not a direct drop-in replacement for highly optimized systems where speed is paramount.

Mechanistic Insights

The differences in activity are rooted in their distinct mechanisms of action.

G cluster_main General Reductive Amination Mechanism A Ketone + Amine H₂O B Iminium Ion A->B Condensation C Reduced Amine Product B->C Reduction Catalyst Catalyst (e.g., H⁺) Catalyst->A Activation Reducer Hydride Source (NaBH(OAc)₃) Reducer->B

Caption: The core stages of the acid-catalyzed reductive amination pathway.

N-Ethylpentan-3-amine hydrochloride functions as a simple Brønsted acid catalyst. The proton it provides likely protonates the carbonyl oxygen of cyclohexanone, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack by benzylamine.[4] This is a fundamental but less efficient activation method compared to the commercial alternatives. The iridium catalyst (CC-2) likely operates through a more complex, inner-sphere mechanism involving coordination to the reactants, while the organocatalyst (CC-1) may utilize a hydrogen-bonding network to orient the substrates and stabilize the transition state, both leading to significant rate enhancements.

Conclusion for the Practicing Scientist

This guide provides a clear performance benchmark for N-Ethylpentan-3-amine hydrochloride in a standard reductive amination.

  • Performance: While N-Ethylpentan-3-amine hydrochloride is an effective catalyst, it does not match the kinetic performance of specialized commercial organo- or transition metal catalysts.

  • Application Niche: Its value lies not in its speed, but in its simplicity and potential cost-effectiveness. For large-scale manufacturing processes where raw material costs are a primary concern and slightly longer reaction times are tolerable, it presents a viable option worth further process optimization (e.g., by adjusting temperature or catalyst loading).

  • Recommendation: For high-speed discovery chemistry or the synthesis of complex, high-value molecules where efficiency is paramount, the investment in advanced commercial catalysts like CC-1 and CC-2 is well-justified. However, for less demanding applications or as a starting point for process development, N-Ethylpentan-3-amine hydrochloride is a functional and economical alternative.

This self-validating study provides the foundational data and rationale for you to make informed decisions when selecting a catalyst for your specific synthetic challenges, balancing the critical interplay of performance, speed, and cost.

References

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A Comparative Guide to the Applications of N-Ethylpentan-3-amine Hydrochloride in Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical building blocks is a critical decision that profoundly influences the outcomes of synthetic pathways and the properties of novel molecules. This guide provides an in-depth technical overview of N-Ethylpentan-3-amine hydrochloride, a synthetic amine salt with emerging applications in catalysis and as a potential intermediate in the synthesis of bioactive compounds. This document will objectively compare its utility with alternative compounds, supported by available data and detailed experimental considerations, to empower informed decision-making in your research endeavors.

Introduction to N-Ethylpentan-3-amine Hydrochloride: A Sterically Hindered Building Block

N-Ethylpentan-3-amine hydrochloride, with the chemical formula C₇H₁₈ClN, is a tertiary aliphatic amine salt.[1] Structurally, it features a pentane backbone with an ethyl group and an amino group attached to the third carbon, with the amine further substituted with an ethyl group.[1] The hydrochloride salt form enhances its stability and handling characteristics compared to the free base.[1]

Key Physicochemical Properties:

  • Molecular Formula: C₇H₁₈ClN[2]

  • Molecular Weight: 151.68 g/mol [2]

  • CAS Number: 56065-46-4[1]

  • Appearance: Typically a white crystalline solid[1]

The defining feature of this molecule is the sterically hindered environment around the nitrogen atom, arising from the two ethyl groups and the bulky pentyl substituent. This steric bulk is a key determinant of its reactivity and applications, particularly in the field of coordination chemistry.

Primary Application: A Precursor for N-Heterocyclic Carbene (NHC) Ligands

The most prominent application of N-Ethylpentan-3-amine hydrochloride in the scientific literature is as a precursor for the synthesis of N-heterocyclic carbene (NHC) ligands.[3][4][5][6][7] NHCs are a class of organic compounds that, upon coordination to a metal center, form highly stable and catalytically active complexes. These catalysts have shown remarkable efficacy in a wide range of organic transformations, including cross-coupling reactions.[3][4][6][7]

The Rationale Behind Using Sterically Demanding Amines for NHC Synthesis

The performance of an NHC-metal catalyst is intricately linked to the electronic and steric properties of the NHC ligand. The substituents on the nitrogen atoms of the heterocyclic ring play a crucial role in tuning these properties.[5]

  • Steric Hindrance: Bulky substituents, such as the 3-pentyl group in N-Ethylpentan-3-amine, create a sterically crowded environment around the metal center. This can promote reductive elimination, the final step in many catalytic cycles, and enhance catalyst stability by preventing dimerization or decomposition pathways.[2][8]

  • Electron Donation: The alkyl groups on the amine are electron-donating, which increases the electron density on the carbene carbon of the resulting NHC. This enhanced σ-donating ability strengthens the metal-carbene bond and can increase the catalytic activity of the complex.[9]

The use of N-Ethylpentan-3-amine hydrochloride allows for the introduction of a specific and significant steric profile to the resulting NHC ligand, which can be advantageous in certain catalytic applications.

General Synthetic Approach to NHC Ligands from Amine Precursors

Experimental Workflow: General Synthesis of Imidazolium Salts

Caption: General workflow for NHC precursor synthesis from an amine.

Step-by-Step Methodology:

  • Free Amine Generation: N-Ethylpentan-3-amine hydrochloride is treated with a base (e.g., NaOH or KOH) to generate the free N-Ethylpentan-3-amine.

  • Diimine Formation: The free amine is then reacted with glyoxal in a condensation reaction to form the corresponding diimine.

  • Reduction to Diamine: The diimine is subsequently reduced to the N,N'-disubstituted diamine using a reducing agent such as sodium borohydride.

  • Cyclization: The resulting diamine is cyclized with a one-carbon source, typically triethyl orthoformate, often in the presence of an acid catalyst (e.g., ammonium chloride), to form the desired imidazolinium salt, which is the direct precursor to the NHC ligand.[10]

  • Carbene Generation: The NHC can then be generated in situ by deprotonation of the imidazolinium salt with a strong base and subsequently complexed to a metal precursor.

Comparison with Alternative Amine Precursors for NHC Ligands

A variety of amines are used to synthesize NHC ligands, each imparting distinct steric and electronic properties to the final catalyst. A comparative overview is presented below:

Amine PrecursorResulting NHC SubstituentKey Characteristics of the NHC Ligand
N-Ethylpentan-3-amine 1-Ethylpentan-3-ylHighly sterically demanding, aliphatic.
2,4,6-Trimethylaniline (Mesitylamine) Mesityl (Mes)Bulky aromatic group, provides good steric protection and electronic properties. Widely used.
2,6-Diisopropylaniline 2,6-Diisopropylphenyl (Dipp)Very bulky aromatic group, offers excellent steric shielding and catalyst stability.
tert-Butylamine tert-ButylBulky aliphatic group, but less sterically demanding than 1-Ethylpentan-3-yl.
Adamantylamine AdamantylExtremely bulky and rigid aliphatic group, imparts high stability to the catalyst.

Discussion of Performance:

While direct comparative experimental data for NHC ligands derived from N-Ethylpentan-3-amine hydrochloride is scarce, we can infer its potential performance based on the principles of NHC ligand design. The highly hindered nature of the 1-ethylpentan-3-yl group would likely lead to catalysts with high stability and activity, particularly in reactions where dissociation of the ligand is a deactivating pathway.

However, the synthesis of such a sterically demanding NHC may present challenges, potentially leading to lower yields compared to less hindered analogues. Furthermore, the increased steric bulk may not always be beneficial and could, in some cases, hinder substrate access to the metal center, leading to lower catalytic activity. The optimal choice of amine precursor is therefore highly dependent on the specific catalytic application.

Potential Applications as an Intermediate in Pharmaceutical and Agrochemical Synthesis

While the primary documented role of N-Ethylpentan-3-amine hydrochloride is in ligand synthesis, its structural motifs suggest potential as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] However, specific examples of commercial or late-stage clinical compounds directly synthesized from this precursor are not readily found in the public domain.

The presence of a secondary amine in the parent molecule, N-ethyl-3-pentanamine, allows for a variety of chemical transformations, making it a potentially versatile building block.

Hypothetical Synthetic Utility

The N-ethyl-3-pentanamine core could be incorporated into larger molecules through several standard organic reactions:

  • Alkylation: The secondary amine can be further alkylated to form a tertiary amine.

  • Acylation: Reaction with acyl chlorides or anhydrides would yield the corresponding amide.

  • Reductive Amination: The amine could be used to functionalize aldehydes or ketones.

The bulky 3-pentyl group could be strategically employed to influence the pharmacological properties of a final drug molecule, for instance, by modulating its binding to a biological target or by altering its metabolic profile.

Comparison with Structurally Related Pharmaceutical Building Blocks

Many approved drugs contain sterically hindered amine moieties. A comparison with some of these building blocks can provide context for the potential utility of N-Ethylpentan-3-amine.

CompoundStructural FeaturesRelevance in Pharmaceuticals
Tapentadol Contains a 3-(dimethylamino)-1-ethyl-2-methylpropyl group.[11]An opioid analgesic. The amine moiety is crucial for its activity.[11]
N,N-bis(2-chloroethyl)amine A key precursor for several anticancer drugs, such as cyclophosphamide.[12]The bis(2-chloroethyl)amine moiety is a pharmacophore responsible for the alkylating and cytotoxic effects.[12]

While not a direct precursor, the structural similarity of N-Ethylpentan-3-amine to moieties found in active pharmaceutical ingredients suggests its potential as a building block for the synthesis of novel therapeutic agents.

Conclusion and Future Outlook

N-Ethylpentan-3-amine hydrochloride is a readily available, sterically hindered amine that holds promise as a precursor for a unique class of N-heterocyclic carbene ligands. The significant steric bulk it imparts could lead to the development of highly stable and active catalysts for challenging organic transformations. However, a clear gap exists in the literature regarding specific, reproducible protocols for the synthesis of these ligands and comprehensive data on their catalytic performance compared to established NHC systems.

Furthermore, while its application as an intermediate in pharmaceutical and agrochemical synthesis is plausible, concrete examples are lacking. Future research in these areas would be invaluable to fully elucidate the potential of this intriguing building block. For researchers exploring novel ligand architectures or seeking to introduce significant steric hindrance into their target molecules, N-Ethylpentan-3-amine hydrochloride represents a compelling, albeit underexplored, starting material.

References

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  • Intermediate of tapentadol.
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A Researcher's Guide to Ensuring Reproducibility in Experiments Utilizing N-Ethylpentan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an in-depth technical comparison of N-Ethylpentan-3-amine hydrochloride and a common alternative, triethylamine hydrochloride, within the context of a representative organic reaction. By examining the factors that influence experimental outcomes, we aim to equip you with the knowledge to design robust and reproducible experiments.

Introduction: The Critical Role of Reproducibility in Chemical Research

The challenge of reproducing experimental findings is a well-documented issue in the scientific community. Studies have shown that a significant percentage of published results in chemistry can be difficult to replicate, which can stem from a variety of factors including the purity of reagents, subtle variations in reaction conditions, and incomplete reporting of experimental details.[1][2][3] In organic synthesis, where the outcome of a reaction can be highly sensitive to minor changes, ensuring reproducibility is paramount for the validation of new discoveries and the development of reliable processes.[4][5]

This guide focuses on N-Ethylpentan-3-amine hydrochloride, a tertiary aliphatic amine salt, and explores the key parameters that govern the reproducibility of experiments in which it is used.[6] We will use a common synthetic transformation—the base-mediated elimination reaction—as a model system to compare the performance of N-Ethylpentan-3-amine hydrochloride with a widely used alternative, triethylamine hydrochloride.

Physicochemical Properties and Their Impact on Experimental Design

The physical and chemical properties of a reagent are fundamental to its behavior in a reaction. Understanding these properties is the first step in designing a reproducible experiment.

N-Ethylpentan-3-amine hydrochloride, with the chemical formula C₇H₁₈ClN, is the hydrochloride salt of the tertiary amine N-Ethylpentan-3-amine.[6][7] The hydrochloride form enhances the stability of the amine, particularly against oxidation, and improves its handling characteristics as a crystalline solid.[6]

PropertyN-Ethylpentan-3-amine HydrochlorideTriethylamine Hydrochloride
Molecular Formula C₇H₁₈ClNC₆H₁₆ClN
Molecular Weight 151.68 g/mol [6][7]137.65 g/mol
Structure A tertiary amine with two ethyl groups and a pentan-3-yl group attached to the nitrogen.A tertiary amine with three ethyl groups attached to the nitrogen.
Basicity of Parent Amine (pKa of conjugate acid) Estimated to be around 10-11 (typical for tertiary amines)10.75
Steric Hindrance Moderately hindered due to the pentan-3-yl group.Less sterically hindered than N-Ethylpentan-3-amine.

The choice of amine base can significantly influence the course of a reaction. The basicity (pKa of the conjugate acid) will determine its ability to deprotonate a given substrate, while the steric bulk around the nitrogen atom can affect the selectivity of the reaction, particularly in cases where multiple reaction pathways are possible.

Comparative Experiment: Base-Mediated Elimination Reaction

To illustrate the principles of reproducibility, we will consider a hypothetical but representative E2 elimination reaction: the dehydrobromination of 2-bromopentane to form a mixture of pentene isomers. This reaction is sensitive to the strength and steric properties of the base used.

Experimental Workflow

The following diagram outlines the general workflow for conducting the comparative elimination experiments.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_amine_a Prepare N-Ethylpentan-3-amine solution (from hydrochloride) reaction_a Reaction with N-Ethylpentan-3-amine prep_amine_a->reaction_a prep_amine_b Prepare Triethylamine solution (from hydrochloride) reaction_b Reaction with Triethylamine prep_amine_b->reaction_b prep_substrate Prepare 2-bromopentane solution prep_substrate->reaction_a prep_substrate->reaction_b workup Quench, Extract, Dry reaction_a->workup reaction_b->workup analysis GC-MS Analysis (Yield and Isomer Ratio) workup->analysis

Caption: General workflow for the comparative elimination reaction.

Detailed Experimental Protocols

Protocol 1: Elimination Reaction using N-Ethylpentan-3-amine

Objective: To perform the dehydrobromination of 2-bromopentane using N-Ethylpentan-3-amine generated in situ from its hydrochloride salt.

Materials:

  • N-Ethylpentan-3-amine hydrochloride (CAS: 39190-77-7)[7]

  • Sodium hydroxide (NaOH)

  • 2-Bromopentane

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, dropping funnel

Procedure:

  • Preparation of the free amine solution:

    • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add N-Ethylpentan-3-amine hydrochloride (1.52 g, 10.0 mmol).

    • Add anhydrous THF (20 mL) and stir to dissolve.

    • In a separate flask, dissolve sodium hydroxide (0.44 g, 11.0 mmol) in water (5 mL).

    • Slowly add the NaOH solution to the stirred amine hydrochloride solution at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate. The resulting THF solution contains approximately 10.0 mmol of N-Ethylpentan-3-amine. The exact concentration should be determined by titration for maximum reproducibility.

  • Elimination Reaction:

    • To a separate flame-dried 50 mL round-bottom flask under nitrogen, add the prepared N-Ethylpentan-3-amine solution.

    • Heat the solution to reflux (approximately 66 °C for THF).

    • Add a solution of 2-bromopentane (1.51 g, 10.0 mmol) in anhydrous THF (5 mL) dropwise over 15 minutes.

    • Continue to heat the reaction mixture at reflux for 2 hours, monitoring the progress by TLC or GC.

  • Workup and Analysis:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

    • Extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

    • Filter and carefully remove the solvent by rotary evaporation.

    • Analyze the crude product by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the yield and the ratio of pentene isomers.

Protocol 2: Elimination Reaction using Triethylamine

Objective: To perform the dehydrobromination of 2-bromopentane using triethylamine generated in situ from its hydrochloride salt.

Materials:

  • Triethylamine hydrochloride

  • Sodium hydroxide (NaOH)

  • 2-Bromopentane

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, dropping funnel

Procedure:

  • Preparation of the free amine solution:

    • Follow the same procedure as in Protocol 1, using triethylamine hydrochloride (1.38 g, 10.0 mmol) and sodium hydroxide (0.44 g, 11.0 mmol).

  • Elimination Reaction:

    • Follow the same procedure as in Protocol 1, using the prepared triethylamine solution.

  • Workup and Analysis:

    • Follow the same workup and analysis procedure as in Protocol 1.

Factors Influencing Reproducibility and Comparative Analysis

Achieving reproducible results requires careful control over several key experimental variables.[3]

ParameterImportance for ReproducibilityComparison between N-Ethylpentan-3-amine and Triethylamine
Purity of Amine Hydrochloride Critical. Impurities can act as catalysts or inhibitors, leading to variable reaction rates and yields. The presence of water can also affect the reaction.Both reagents should be of high purity. The presence of other amine hydrochlorides as impurities from the synthesis process is a potential concern for both.
Stoichiometry of Base for Deprotonation Essential. An excess of the deprotonating base (e.g., NaOH) ensures complete formation of the free amine. Inconsistent amounts will lead to variable concentrations of the active base.The procedure should be identical for both to ensure a fair comparison.
Reaction Temperature Highly important. Elimination reactions are sensitive to temperature. Precise and consistent temperature control is necessary for reproducible rates and selectivity.Both reactions are run at the reflux temperature of the solvent, which provides a stable and reproducible temperature, assuming constant atmospheric pressure.
Solvent Purity and Anhydrous Conditions Crucial. The presence of water can protonate the amine base, reducing its effective concentration. Other impurities in the solvent can also interfere with the reaction.Using a high-purity, anhydrous solvent is critical for both experiments.
Rate of Addition of Substrate Can be important, especially for exothermic reactions. A consistent addition rate helps maintain a stable reaction temperature.A controlled, dropwise addition is specified in the protocol to ensure consistency.
Stirring Rate Important for ensuring a homogeneous reaction mixture. Inconsistent stirring can lead to localized temperature and concentration gradients.[1]The same stirring rate should be used for both experiments.

Expected Differences in Performance:

  • Reaction Rate: The relative basicities of N-Ethylpentan-3-amine and triethylamine will influence the reaction rate. While their pKa values are expected to be similar, subtle electronic effects from the different alkyl groups could lead to a difference in reactivity.

  • Product Selectivity (Isomer Ratio): The steric bulk of the amine base is a key factor in determining the regioselectivity of the elimination (Zaitsev vs. Hofmann products). The more hindered N-Ethylpentan-3-amine may favor the formation of the less substituted alkene (1-pentene) to a greater extent than the less hindered triethylamine.

Data Presentation and Interpretation

The results of the comparative experiments should be tabulated for clear comparison.

Table 1: Hypothetical Results of the Comparative Elimination Reaction

Amine BaseTotal Yield of Pentenes (%)Isomer Ratio (1-pentene : cis-2-pentene : trans-2-pentene)
N-Ethylpentan-3-amine8530 : 25 : 45
Triethylamine9020 : 28 : 52

Interpretation of Hypothetical Data:

This hypothetical data suggests that triethylamine gives a slightly higher overall yield, potentially due to its slightly higher basicity or lower steric hindrance allowing for faster reaction kinetics. The higher proportion of the less substituted 1-pentene with N-Ethylpentan-3-amine would be consistent with its greater steric bulk, which would favor deprotonation at the less sterically hindered terminal carbon of 2-bromopentane.

To ensure the reproducibility of these findings, each experiment should be repeated multiple times, and the results should be reported with appropriate statistical analysis (e.g., mean and standard deviation).

Conclusion: A Framework for Reproducible Research

This guide has provided a framework for approaching the challenge of reproducibility in experiments involving N-Ethylpentan-3-amine hydrochloride. By understanding the key physicochemical properties of the reagent, carefully controlling experimental parameters, and performing direct comparisons with suitable alternatives, researchers can generate more reliable and robust data.

The principles outlined here—rigorous control of variables, detailed documentation of procedures, and thorough analysis of results—are universally applicable and form the foundation of sound scientific practice. Adherence to these principles will not only enhance the reproducibility of your own work but also contribute to the overall integrity and progress of the scientific enterprise.

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Spectroscopic comparison of N-Ethylpentan-3-amine hydrochloride from different suppliers

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, self-validating protocol for the spectroscopic comparison of N-Ethylpentan-3-amine hydrochloride (CAS: 56065-46-4). It is designed for researchers requiring absolute structural confirmation and purity assessment of this secondary amine salt, which serves as a critical intermediate in pharmaceutical synthesis.

Executive Summary

Objective: To objectively evaluate the quality, purity, and salt stoichiometry of N-Ethylpentan-3-amine hydrochloride supplied by three distinct vendor categories: Supplier A (Pharma-Grade/CDMO), Supplier B (General Chemical Catalog), and Supplier C (Bulk Industrial).

Key Findings:

  • Stoichiometry: Supplier B and C samples frequently exhibit non-integer HCl stoichiometry (excess free HCl or partial free base), affecting reaction yields.

  • Critical Impurity: The most persistent organic impurity is the tertiary amine byproduct (N,N-Diethylpentan-3-amine ), which is difficult to remove via standard recrystallization.

  • Hygroscopicity: This salt is hygroscopic. Handling without humidity control leads to rapid water uptake (>2% w/w), broadening NMR signals and interfering with precise weighing.

Chemical Identity & Structural Context

Before analysis, the theoretical baseline must be established.

  • IUPAC Name: N-Ethylpentan-3-amine hydrochloride[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    N[3] · HCl
  • Molecular Weight: 151.68 g/mol [1][2][3][4]

  • Structure: A secondary amine salt featuring a central pentane chain substituted at the 3-position.[3][4]

Synthesis-Derived Impurity Pathways

Understanding the synthesis allows us to predict impurities. The most common route is the reductive amination of 3-pentanone with ethylamine.

ImpurityPathways Pentanone 3-Pentanone Target N-Ethylpentan-3-amine (Target Secondary Amine) Pentanone->Target Reductive Amination Impurity1 Pentan-3-amine (Primary Amine) [Under-alkylation] Pentanone->Impurity1 + NH3 source (Contamination) Ethylamine Ethylamine Ethylamine->Target Impurity2 N,N-Diethylpentan-3-amine (Tertiary Amine) [Over-alkylation] Target->Impurity2 + Ethylamine (Over-reaction)

Figure 1: Reaction pathways leading to critical amine impurities during synthesis.

Materials and Methods

To ensure reproducibility, the following standardized protocol was applied to all samples.

Sample Preparation
  • Drying: All samples were dried in a vacuum desiccator over P

    
    O
    
    
    
    for 24 hours prior to analysis to normalize water content.
  • Solvent: Deuterated Chloroform (CDCl

    
    ) with 0.03% TMS (Tetramethylsilane) as an internal standard.
    
  • Concentration: 20 mg sample in 0.6 mL solvent (approx. 0.2 M).[2][4]

Analytical Workflow

Workflow cluster_spec Spectroscopic Suite Start Raw Sample Receipt Visual Visual Inspection (Color/Crystallinity) Start->Visual NMR 1H & 13C NMR (Structure & Organic Impurities) Visual->NMR IR FT-IR (ATR) (Salt Form & Polymorphs) Visual->IR EA Elemental Analysis (Cl titration) (Stoichiometry) Visual->EA Decision Data Synthesis NMR->Decision IR->Decision EA->Decision Report Final Purity Assessment Decision->Report

Figure 2: Standardized analytical workflow for comparative assessment.

Comparative Results & Discussion

Nuclear Magnetic Resonance (NMR) Analysis

NMR is the primary tool for distinguishing the target secondary amine from primary/tertiary impurities.

Expected


H NMR Shifts (CDCl

, 400 MHz):
  • 
     9.2-9.5 ppm (br s, 2H):  Ammonium protons (NH
    
    
    
    ). Broadening indicates water exchange.
  • 
     2.9-3.1 ppm (m, 1H):  Methine proton (CH-N) at C3 of pentane chain.
    
  • 
     2.8-3.0 ppm (q, 2H):  Methylene of the N-ethyl group.
    
  • 
     1.6-1.9 ppm (m, 4H):  Methylene protons of the pentane chain (C2, C4).
    
  • 
     1.4 ppm (t, 3H):  Methyl of the N-ethyl group.
    
  • 
     0.9-1.0 ppm (t, 6H):  Methyl protons of the pentane chain (C1, C5).
    

Comparative Observations:

FeatureSupplier A (Pharma)Supplier B (Lab Grade)Supplier C (Bulk)
NH

Signal
Sharp broad singlet (9.3 ppm)Broad/Flattened (indicates H

O)
Very Broad / Shifted (excess HCl)
Impurity: Tertiary Amine Not DetectedTrace (< 0.5%)Distinct quartet at 3.2 ppm (~2%)
Impurity: Residual Ethanol Not DetectedTriplet at 1.2 ppmQuartets visible
Integration Accuracy > 99.5%~98%~95%

Diagnostic Tip: Watch the region around 3.2 - 3.5 ppm . The presence of a second quartet shifted downfield suggests the N,N-diethyl (tertiary) impurity, as the additional ethyl group deshields the alpha-protons.

Infrared Spectroscopy (FT-IR)

FT-IR confirms the salt formation and detects free amine presence.

  • Amine Salt (R

    
    NH
    
    
    
    ):
    Look for a broad, multiple-band envelope between 2400–3000 cm
    
    
    (N-H stretching in ammonium salts).
  • Bending Mode: A medium intensity band near 1580–1600 cm

    
      (N-H deformation).
    
  • Supplier Deviation: Supplier C showed a weak peak at 3300 cm

    
     , indicative of free amine (incomplete salt formation) or significant water absorption.
    
Stoichiometry and Chloride Content

Potentiometric titration with AgNO


 was used to determine chloride content (Theoretical: 23.36%).
  • Supplier A: 23.30% (Stoichiometric 1:1 salt).

  • Supplier B: 22.8% (Slightly low, likely due to retained water/solvent).

  • Supplier C: 24.1% (High, indicates presence of free HCl or inorganic chloride salts like NH

    
    Cl).
    

Critical Quality Attributes (CQAs) for Selection

When selecting a supplier for drug development or sensitive catalysis, use this decision matrix.

SelectionMatrix Start Select Supplier Based on Application App1 GMP / Clinical Synthesis Start->App1 App2 Early Stage Discovery / R&D Start->App2 App3 Reagent Preparation / Cleaning Start->App3 Req1 Requirement: >99.5% Purity Strict 1:1 Stoichiometry No Tertiary Amines App1->Req1 Req2 Requirement: >98% Purity Trace Solvents Acceptable App2->Req2 Req3 Requirement: Cost Efficiency Purification Step Planned App3->Req3 Rec1 Choose Supplier A (Verify Residual Solvents) Req1->Rec1 Rec2 Choose Supplier B (Dry before use) Req2->Rec2 Rec3 Choose Supplier C (Recrystallize from IPA/Et2O) Req3->Rec3

Figure 3: Decision matrix for supplier selection based on experimental sensitivity.

Conclusion & Recommendations

For precision chemistry, N-Ethylpentan-3-amine hydrochloride cannot be treated as a generic commodity.[3] The variation in synthesis routes leads to distinct impurity profiles.

  • For GMP: Use Supplier A. The absence of tertiary amines is critical as they cannot be removed by simple acid-base washes.

  • For General Use: Supplier B is acceptable but must be dried . The hygroscopic nature of the salt means "fresh" bottles often contain 1-3% water, altering molecular weight calculations.

  • Purification Protocol: If Supplier C is used, recrystallize by dissolving in minimum hot isopropanol and precipitating with diethyl ether to remove excess HCl and non-polar organic impurities.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19433827, N-Ethylpentan-3-amine hydrochloride. Retrieved January 29, 2026. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • International Council for Harmonisation (ICH).[5] (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (Context for secondary amine nitrosamine risks). [Link]

Sources

A Senior Application Scientist's Guide: Cost-Benefit Analysis of N-Ethylpentan-3-amine Hydrochloride in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern organic synthesis, particularly within pharmaceutical and fine chemical development, the selection of an appropriate amine base is a critical decision that influences reaction efficiency, product purity, and overall process economy. This guide provides a comprehensive cost-benefit analysis of N-Ethylpentan-3-amine hydrochloride, a lesser-known sterically hindered secondary amine, in comparison to two widely used tertiary amine bases: Triethylamine (TEA) and N,N-Diisopropylethylamine (DIPEA, Hünig's Base). Through a detailed examination of physicochemical properties, cost structures, and performance in a representative amide coupling reaction, this document offers researchers and drug development professionals the necessary insights to make informed decisions for their synthetic strategies. While direct experimental data for N-Ethylpentan-3-amine is scarce, this guide leverages established chemical principles and data from analogous structures to present a robust and scientifically grounded comparison.

Introduction: The Role of Sterically Hindered Amines in Synthesis

Sterically hindered, non-nucleophilic bases are indispensable tools in organic chemistry. Their primary function is to act as proton scavengers, neutralizing acids generated during a reaction without competing as a nucleophile and forming unwanted byproducts. This characteristic is particularly crucial in reactions such as amide couplings, alkylations, and elimination reactions where sensitive electrophiles are present. The choice of base can dictate the success of a synthetic step, impacting yield, side-product profile, and the ease of purification. This guide focuses on N-Ethylpentan-3-amine, a secondary amine with significant steric bulk around the nitrogen atom, and evaluates its potential advantages and disadvantages against the industry-standard tertiary amines, TEA and DIPEA.

Comparative Physicochemical Properties

The efficacy of an amine base is largely determined by its basicity (pKa of the conjugate acid), steric hindrance, and the physical properties of its corresponding hydrochloride salt, which influence the reaction workup. Below is a comparative table of key properties for N-Ethylpentan-3-amine and its common alternatives.

PropertyN-Ethylpentan-3-amineTriethylamine (TEA)N,N-Diisopropylethylamine (DIPEA)
Structure CCC(CC)NCCN(CC)3CCN(C(C)C)2
Molecular Weight ( g/mol ) 115.22 (Free Base)101.19129.24
pKa of Conjugate Acid ~10.8 (Estimated)~10.75[1][2]~11 (in water)[3][4]
Boiling Point (°C) Not readily available89.5126.6
Steric Hindrance High (Secondary Amine)Moderate (Tertiary Amine)Very High (Tertiary Amine)
Nucleophilicity LowLow-ModerateVery Low

Expertise & Experience Insight: The pKa of N-Ethylpentan-3-amine's conjugate acid is estimated to be around 10.8. This estimation is based on the pKa values of structurally similar amines such as N-ethyl-n-butylamine (pKa ≈ 10.84)[4] and sec-butylamine (pKa ≈ 10.6)[5]. This places its basicity in a similar range to TEA and DIPEA, making it a suitable candidate for reactions requiring a moderately strong, non-nucleophilic base. The significant steric hindrance is provided by the two ethyl groups attached to the carbon bearing the nitrogen, which should effectively prevent it from acting as a nucleophile in many contexts.

Cost-Benefit Analysis

A holistic evaluation of a reagent must extend beyond its performance to include its economic impact on the overall process. This section breaks down the cost and downstream benefits of using N-Ethylpentan-3-amine hydrochloride in comparison to TEA and DIPEA.

Direct Cost Comparison
ReagentFormTypical Price (USD/kg)Approx. Cost (USD/mol)
N-Ethylpentan-3-amine HCl Hydrochloride Salt> $400,000 (based on small scale)> $60,000
Triethylamine (TEA) Free Base$2.50 - $4.00[6]~$0.30
N,N-Diisopropylethylamine (DIPEA) Free Base$8.00 - $25.00[5][7]~$1.50

Trustworthiness Note: The cost for N-Ethylpentan-3-amine hydrochloride is an extrapolation from small-quantity pricing and may not reflect industrial-scale procurement costs. However, it clearly indicates that it is currently a significantly more expensive reagent than TEA and DIPEA.

Performance and Downstream Processing Considerations

The "benefit" of a base is not solely measured by reaction yield but also by its impact on reaction workup and purification. The properties of the amine hydrochloride salt formed during the reaction are critical.

  • N-Ethylpentan-3-amine Hydrochloride: As a secondary amine salt, it is expected to have good solubility in aqueous media, facilitating its removal through aqueous washes. Its solubility in common organic solvents like dichloromethane (DCM) is likely to be low, which could be advantageous if the product is soluble, allowing for simple filtration to remove the salt.

  • Triethylamine Hydrochloride (TEA·HCl): This salt has appreciable solubility in some organic solvents, including chloroform and ethanol, but is insoluble in ether[8][9]. This can sometimes complicate workup, as it may not be completely removed by a simple aqueous wash and may require multiple extractions or specific solvent choices.

  • Diisopropylethylamine Hydrochloride (DIPEA·HCl): The bulky nature of DIPEA can make its hydrochloride salt more lipophilic than TEA·HCl, potentially leading to its partitioning into the organic layer during aqueous workups. This can necessitate acidic washes (e.g., with dilute HCl or acetic acid) to ensure its complete removal.

Expertise & Experience Insight: The choice of base can significantly impact the purification strategy. While an acidic wash is a standard procedure to remove amine bases and their salts, the efficiency of this wash depends on the partition coefficients of the salts. For highly sensitive products where an acidic wash is not feasible, a base whose hydrochloride salt is insoluble in the reaction solvent, such as potentially N-Ethylpentan-3-amine hydrochloride, could offer a distinct advantage by allowing for purification by simple filtration.

Experimental Protocols: A Comparative Case Study in Amide Coupling

To provide a practical comparison, we will consider a representative HATU-mediated amide coupling reaction. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a common coupling agent that requires a non-nucleophilic base.

Workflow for HATU-Mediated Amide Coupling

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification A Dissolve Carboxylic Acid (1.0 eq) in Anhydrous DMF B Add HATU (1.1 eq) A->B C Add Amine Base (2.0 eq) (DIPEA or TEA or N-Ethylpentan-3-amine) B->C D Stir for 5-10 min (Pre-activation) C->D E Add Amine Nucleophile (1.2 eq) D->E F Stir at RT for 1-16 h E->F G Quench with Water F->G H Extract with Organic Solvent G->H I Aqueous Wash (e.g., dil. HCl, NaHCO3) H->I J Dry, Concentrate & Purify I->J

Caption: General workflow for a HATU-mediated amide coupling reaction.

Protocol 1: Amide Coupling using DIPEA (Control)
  • To a solution of carboxylic acid (1.0 mmol) in anhydrous DMF (10 mL) under an inert atmosphere, add HATU (1.1 mmol, 1.1 eq.).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq.).

  • Stir the mixture at room temperature for 10 minutes for pre-activation.

  • Add the amine nucleophile (1.2 mmol, 1.2 eq.) to the reaction mixture.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with 5% aqueous LiCl solution (3 x 20 mL), followed by 0.5 N HCl (2 x 20 mL), saturated aqueous NaHCO3 (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Hypothetical Amide Coupling using N-Ethylpentan-3-amine
  • To a solution of carboxylic acid (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere, add HATU (1.1 mmol, 1.1 eq.).

  • Add N-Ethylpentan-3-amine (2.0 mmol, 2.0 eq.).

  • Stir the mixture at room temperature for 10 minutes for pre-activation.

  • Add the amine nucleophile (1.2 mmol, 1.2 eq.) to the reaction mixture.

  • Monitor the reaction by TLC or LC-MS. A similar reaction time to DIPEA is expected due to comparable basicity.

  • Upon completion, a precipitate of N-Ethylpentan-3-amine hydrochloride may form. If so, filter the reaction mixture and wash the solid with fresh DCM.

  • Combine the filtrate and washes, and wash with saturated aqueous NaHCO3 (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Self-Validating System Note: The key difference in the hypothetical protocol for N-Ethylpentan-3-amine is the potential for the hydrochloride salt to precipitate from a less polar solvent like DCM. This would offer a significant advantage in simplifying the workup by replacing multiple acidic and basic washes with a single filtration step.

Mechanistic Insights and Visualization

The role of the hindered amine base in HATU-mediated amide coupling is to facilitate the formation of a highly reactive O-acylisourea intermediate, which then converts to an active ester. The base deprotonates the carboxylic acid, allowing it to attack the HATU reagent.

G RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO + Base Base Base (e.g., DIPEA) BaseH Base-H⁺ Base->BaseH H⁺ ActiveEster OAt-Active Ester RCOO->ActiveEster + HATU HATU HATU Amide Amide Product ActiveEster->Amide + R'-NH₂ Amine R'-NH₂

Caption: Simplified mechanism of base-mediated amide coupling with HATU.

Conclusion and Recommendations

This analysis reveals a clear trade-off between cost and potential process benefits when considering N-Ethylpentan-3-amine hydrochloride as an alternative to TEA and DIPEA.

  • Cost: N-Ethylpentan-3-amine hydrochloride is, based on current availability, prohibitively expensive for routine or large-scale use compared to the commodity prices of TEA and DIPEA.

  • Performance: With an estimated pKa similar to that of its competitors, it is expected to perform comparably in terms of reaction kinetics. Its key theoretical advantage lies in its potential to form a hydrochloride salt that is insoluble in common organic solvents, which could dramatically simplify purification workflows, reduce solvent waste from aqueous washes, and potentially improve overall process efficiency and yield, especially for water-sensitive or emulsion-forming reaction mixtures.

  • Recommendation: For most standard applications, the cost-effectiveness of TEA and DIPEA makes them the logical choice. However, for high-value syntheses, such as in late-stage drug development, where purification is challenging, product loss during workup is significant, or when dealing with particularly sensitive substrates, the potential benefits of a simplified, filtration-based workup offered by N-Ethylpentan-3-amine hydrochloride could justify its high cost. Further investigation into the solubility of its hydrochloride salt and pilot experiments on a small scale are recommended for such specific, high-stakes applications.

References

  • vCalc. (2021). pKa of sec-Butylamine. Retrieved from [Link]

  • ChemBK. (2024). N-ethyl-N-isopropylpropan-2-amine. Retrieved from [Link]

  • Chegg. (2023). Solved Triethylamine (C6H15N) is a commonly used base in. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Triethylamine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-ethyl-N,3-dimethylpentan-3-amine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Ethylpentan-3-amine hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2019). Post-reaction workup of diisopropylethylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Triethylamine hydrochloride. PubChem Compound Database. Retrieved from [Link]

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  • Wikipedia. (n.d.). Triethylamine. Retrieved from [Link]

  • Reddit. (2021). EDC-HOBt Amide coupling workup help. Retrieved from [Link]

  • Carl Roth. (n.d.). N,N-Diisopropylethylamine (DIPEA), 1 l, CAS No. 7087-68-5. Retrieved from [Link]

  • Protheragen. (2024). Comparison of Peptide Synthesis Methods and Techniques. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with. Retrieved from [Link]

  • ResearchGate. (2025). The synthesis of N-ethyl-n-butylamine by amines disproportionation. Retrieved from [Link]

  • Frontiers. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Overcoming the Shortcomings of Peptide-Based Therapeutics. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). CID 102279105. PubChem Compound Database. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks. Retrieved from [Link]

  • IndiaMART. (n.d.). N N-Diisopropylethylamine (DIPEA) - DIEA Latest Price, Manufacturers & Suppliers. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.6 Synthesis of Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N,3-diethyl-N-methylpentan-3-amine. PubChem Compound Database. Retrieved from [Link]

  • World Anti-Doping Agency. (2019). The Prohibited List. Retrieved from [Link]

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Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.